CCT367766 formic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H50ClN7O13 |
|---|---|
Poids moléculaire |
992.4 g/mol |
Nom IUPAC |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |
InChI |
InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |
Clé InChI |
URCCZTKAWRGCCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of CCT367766
Abstract
CCT367766 has emerged as a potent, third-generation, and selective chemical probe for the targeted degradation of pirin, a transcriptional coregulator implicated in various cellular processes and diseases, including cancer.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of CCT367766, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core processes. CCT367766 operates as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[3] By providing a potent tool to deplete cellular pirin, CCT367766 facilitates further investigation into the biological functions of pirin and its role in disease, paving the way for novel therapeutic strategies.[3]
Core Mechanism of Action: PROTAC-Mediated Degradation
CCT367766 is a heterobifunctional molecule designed to simultaneously bind to the target protein, pirin, and an E3 ubiquitin ligase.[3] Specifically, CCT367766 recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This dual binding induces the formation of a ternary complex, bringing pirin into close proximity with the E3 ligase machinery.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: CCT367766 binds to both pirin and the CRBN component of the E3 ligase complex, forming a pirin-CCT367766-CRBN ternary complex.[3]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the pirin protein.
-
Proteasomal Degradation: The poly-ubiquitinated pirin is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[3]
-
Recycling of CCT367766: After degradation of the target protein, CCT367766 is released and can engage another pirin and CRBN molecule, acting catalytically to induce further degradation.
Pirin itself is a nuclear protein that functions as a transcriptional coregulator, notably through its interaction with the NF-κB signaling pathway.[3] By inducing its degradation, CCT367766 provides a powerful method to study the downstream consequences of pirin depletion.
Quantitative Data Summary
The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for CCT367766.
Table 1: Binding Affinity
| Analyte | Ligand | Method | Value | Reference |
| Recombinant Pirin | CCT367766 | Not Specified | Kd = 55 nM | [1][2] |
| Recombinant CRBN | CCT367766 | Not Specified | Kd = 120 nM | [1][2] |
| CRBN-DDB1 Complex | CCT367766 | FP-Assay | IC50 = 490 nM | [1][2][3] |
Table 2: Cellular Degradation Performance in SK-OV-3 Human Ovarian Cancer Cells
| Parameter | Value | Cell Line | E3 Ligase Recruited | Reference |
| DC50 | ~12 nM | SK-OV-3 | Cereblon | [3] |
| Dmax | ~96% | SK-OV-3 | Cereblon | [3] |
Table 3: Cellular Activity
| Concentration Range | Exposure Time | Effect | Cell Line | Reference |
| 50-1500 nM | 24 hours | Time-dependent depletion of pirin protein, showing a hook effect. | SK-OV-3 | [1][2] |
| 0.5-50 nM | 2 hours | Concentration-dependent depletion of pirin protein. | SK-OV-3 | [1][2] |
| 0.5-50 nM | 2 hours | Dose-dependently rescues pirin expression from pretreatment with chlorobisamide. | SK-OV-3 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for key experiments used to characterize CCT367766.
Binding Affinity Assays
-
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding:
-
The affinity of the PROTAC for the CRBN-DDB1 complex is assessed using a fluorescence polarization assay.
-
DDB1 acts as a scaffolding protein in this complex.
-
A fluorescently labeled ligand that binds to CRBN is used as a probe.
-
In the absence of a competitor, the probe binds to the large CRBN-DDB1 complex, resulting in a high polarization value.
-
Increasing concentrations of CCT367766 are added to compete with the fluorescent probe for binding to CRBN.
-
The displacement of the fluorescent probe leads to a decrease in the polarization signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
Cellular Pirin Degradation Assays
-
Cell Culture and Treatment:
-
SK-OV-3 human ovarian cancer cells are cultured in appropriate media and conditions.
-
For concentration-dependent studies, cells are treated with a range of CCT367766 concentrations (e.g., 0.5 nM to 50 nM) for a fixed time, such as 2 hours.[1][2]
-
For time-dependent studies, cells are treated with fixed concentrations of CCT367766 (e.g., 50 nM to 1500 nM) for various durations, up to 24 hours, to observe effects like the "hook effect".[1][2]
-
-
Protein Expression Analysis:
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Immunoblotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for pirin.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Capillary Electrophoresis and Immunoassay:
-
This method is used for the quantitative analysis of pirin protein expression.[4]
-
Cell lysates are prepared and subjected to capillary electrophoresis, which separates proteins based on size.
-
An immunoassay is then performed within the capillary to specifically detect and quantify the pirin protein.
-
-
-
Intracellular Competition Studies:
-
To confirm that CCT367766-mediated degradation is due to its binding to pirin, competition experiments are performed.[4]
-
SK-OV-3 cells are pre-treated with increasing concentrations of a known pirin-binding molecule (a chemical probe) for a period, for instance, 4 hours.[5]
-
Subsequently, the cells are exposed to a fixed concentration of CCT367766 for 2 hours.
-
Cell lysates are analyzed by immunoblotting to assess the levels of pirin.
-
Successful competition by the pirin-binding molecule will rescue the degradation of pirin induced by CCT367766.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CCT367766-mediated pirin degradation pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing pirin degradation.
References
The PROTAC CCT367766: A Technical Guide to its Protein Target, Pirin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT367766 is a potent, third-generation heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein Pirin.[1] This technical guide provides an in-depth overview of CCT367766's mechanism of action, its binding affinity to its primary target, and the experimental protocols utilized to characterize its activity. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, CCT367766 effectively hijacks the cell's ubiquitin-proteasome system to selectively eliminate Pirin, offering a powerful tool for studying the biological functions of this largely unexplored protein.[1][2][3][4]
Mechanism of Action: Targeted Degradation of Pirin
CCT367766 operates by forming a ternary complex between its target protein, Pirin, and the E3 ubiquitin ligase Cereblon.[4][5] This proximity, orchestrated by the two arms of the PROTAC molecule, facilitates the transfer of ubiquitin molecules from the E3 ligase to Pirin.[5] The poly-ubiquitinated Pirin is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[2][5]
Pirin is a nuclear protein that functions as a transcriptional co-regulator, notably by influencing the NF-κB signaling pathway through its interaction with BCL3 and NF-κB1 (p50).[3][4] By inducing the degradation of Pirin, CCT367766 provides a valuable chemical probe to investigate the downstream effects of Pirin loss-of-function.
Quantitative Binding and Degradation Data
The efficacy of CCT367766 is underpinned by its high-affinity binding to both Pirin and Cereblon, as well as its potent induction of Pirin degradation in cellular models. The following tables summarize the key quantitative data for CCT367766 formic, the formic acid salt form of the compound which generally offers enhanced water solubility and stability.[6]
Table 1: Binding Affinity of this compound
| Analyte | Ligand | Method | Affinity Constant |
| Recombinant Pirin | This compound | Surface Plasmon Resonance (SPR) | Kd = 55 nM[1][6][7][8][9] |
| Recombinant Cereblon (CRBN) | This compound | Not Specified | Kd = 120 nM[1][6][7][8][9] |
| CRBN-DDB1 Complex | This compound | Fluorescence Polarization | IC50 = 490 nM[6][7][8][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Conditions | Effect |
| SK-OV-3 (human ovarian cancer) | 0.5-50 nM; 2 hours | Concentration-dependent depletion of Pirin protein.[6][7][9] |
| SK-OV-3 (human ovarian cancer) | 50-1500 nM; 24 hours | Time-dependent depletion of Pirin protein, exhibiting a "hook effect".[7][9] |
Key Experimental Protocols
The characterization of CCT367766 involves several key experimental methodologies to determine its binding kinetics and cellular efficacy.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique is employed to measure the binding affinity and kinetics of CCT367766 to its protein targets in real-time.
Protocol Outline:
-
Immobilization: Recombinant Pirin or Cereblon is immobilized on a sensor chip surface.[5]
-
Analyte Injection: A series of concentrations of CCT367766 are flowed over the sensor chip.[5]
-
Detection: The binding of CCT367766 to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[5]
-
Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[5]
Fluorescence Polarization Assay for Competitive Binding
This competitive assay is used to determine the binding affinity of CCT367766 to the CRBN-DDB1 complex.
Protocol Outline:
-
Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[5]
-
Competition: Increasing concentrations of CCT367766 are added to the mixture.[5]
-
Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[5]
-
Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value.[5]
Western Blotting for Protein Degradation
This technique is essential to confirm the CCT367766-induced degradation of Pirin in a cellular context.
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., SK-OV-3) and treat with varying concentrations of CCT367766 for different durations.[1]
-
Cell Lysis: Harvest the cells and prepare cell lysates.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.[1]
-
Immunoblotting: Probe the membrane with a primary antibody specific for Pirin, followed by a secondary antibody conjugated to a detectable enzyme.[1]
-
Detection and Quantification: Visualize the protein bands and quantify the band intensity to determine the extent of Pirin degradation.[1]
Conclusion
CCT367766 is a highly effective and specific chemical probe for inducing the degradation of Pirin.[2][8][10] Its well-characterized mechanism of action and potent cellular activity make it an invaluable tool for researchers investigating the role of Pirin in various biological processes, including transcriptional regulation and cancer biology.[3][4] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for the scientific community to effectively utilize CCT367766 in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. This compound | PROTACs | TargetMol [targetmol.com]
- 10. This compound | PROTACs | | Invivochem [invivochem.com]
CCT3.67766: A Technical Guide to a Molecular Glue Degrader of the Oncoprotein Pirin
For Researchers, Scientists, and Drug Development Professionals
Abstract: CCT367766 is a potent, third-generation heterobifunctional chemical tool designed for the targeted degradation of the Pirin (PIR) protein.[1][2] Operating as a Proteolysis-Targeting Chimera (PROTAC), it effectively hijacks the cell's ubiquitin-proteasome system to selectively eliminate Pirin.[3][4] Pirin is a nuclear protein implicated in transcriptional regulation, particularly of the NF-κB pathway, and is overexpressed in various cancers, making it a compelling therapeutic target.[5][6] This document provides a comprehensive technical overview of CCT367766, detailing its mechanism of action, quantitative performance metrics, and key experimental protocols for its application in research and development.
Introduction to Pirin and Targeted Protein Degradation
Pirin is a 32 kDa, iron-dependent nuclear protein belonging to the cupin superfamily.[6][7] It functions as a transcriptional co-regulator, and its activity is linked to cellular oxidative stress.[5][8] Elevated levels of Pirin are observed in multiple cancers, including melanoma, ovarian, and cervical cancers, where it promotes cell migration and proliferation, partly through the activation of the NF-κB signaling pathway.[5][8][9]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as PROTACs, to induce the degradation of specific proteins.[7] Unlike traditional inhibitors that only block a protein's function, degraders physically eliminate the protein from the cell. CCT367766 is a PROTAC specifically designed to target Pirin for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]
Mechanism of Action
CCT367766 functions as a molecular glue, simultaneously binding to both the Pirin protein and the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This induced proximity results in the formation of a stable ternary complex.
Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of Pirin. The resulting polyubiquitinated Pirin is then recognized by the 26S proteasome, which unfolds and degrades the protein, releasing the CCT367766 molecule to repeat the cycle.[3]
Quantitative Activity and Physicochemical Properties
The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. Its performance is defined by its binding affinity to its targets and its cellular potency in degrading Pirin.
Table 1: Biochemical and Cellular Activity of CCT367766
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| Pirin Binding (Kd) | 55 nM | Biochemical Assay | Recombinant Protein | [1][2] |
| CRBN Binding (Kd) | 120 nM | Biochemical Assay | Recombinant Protein | [1][2] |
| CRBN-DDB1 Complex (IC50) | 490 nM | Biochemical Assay | Recombinant Complex | [1][2] |
| Pirin Degradation (DC50) | ~12 nM | Immunoblot | SK-OV-3 | [3] |
| Max Degradation (Dmax) | ~96% | Immunoblot | SK-OV-3 | [3] |
| Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [4] |
Table 2: Physicochemical Properties of CCT367766
| Property | Value | Reference |
| Molecular Weight | 884.0 g/mol | [4] |
| LogD | 3.1 | [4] |
| Topological Polar Surface Area (tPSA) | 185 Ų | [4] |
Key Experimental Methodologies
Accurate characterization of CCT367766 requires robust and well-controlled experimental procedures. Detailed protocols for foundational assays are provided below.
Protocol: Western Blotting for Pirin Degradation
This protocol is used to quantify the dose- and time-dependent reduction of Pirin protein levels following treatment with CCT367766.
-
Cell Culture and Seeding:
-
Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.[10]
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of CCT367766 in DMSO.[10]
-
Dose-Response: Prepare serial dilutions of CCT367766 in culture medium (e.g., 0.1 nM to 1000 nM). Treat cells for a fixed duration (e.g., 4 or 24 hours).[4]
-
Time-Course: Treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
-
Cell Lysis and Protein Quantification:
-
Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.[10]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against Pirin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensity using densitometry software to determine DC₅₀ and Dₘₐₓ values.
-
Protocol: Proteomics for Target Selectivity
To confirm that CCT367766 is selective for Pirin, a whole-proteome analysis can be performed. A study using tandem mass tagging (TMT) based quantitative proteomics in SK-OV-3 cells treated with 50 nM CCT367766 for 4 hours showed that of 8,547 quantifiable proteins, only Pirin was significantly depleted.[11][12]
-
Cell Treatment and Lysis: Treat cells with CCT367766 (50 nM for 4 hours) and a vehicle control. Lyse the cells and quantify the total protein.[4]
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest proteins into peptides using trypsin. Label peptides from different conditions with unique TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significant changes in abundance between the CCT367766-treated and vehicle-treated groups.
Control Experiments for On-Target Effects
To validate that an observed cellular phenotype is due to on-target Pirin degradation, rescue experiments are crucial.
-
Competitive Antagonist Rescue: Pre-treat cells with a non-degrading Pirin binder, such as the chemical probe CCT251236.[11] This should occupy the Pirin binding pocket and prevent CCT367766 from inducing its degradation.
-
CRBN Ligand Rescue: Pre-treat cells with a high-affinity CRBN ligand (e.g., thalidomide). This will compete with CCT367766 for binding to CRBN, thereby inhibiting the formation of the ternary complex and rescuing Pirin from degradation.
Conclusion and Future Directions
CCT367766 is a highly potent and selective chemical probe for the degradation of Pirin.[1][12] Its well-characterized mechanism and robust cellular activity make it an invaluable tool for investigating the biological functions of Pirin in cancer and other diseases.[3] The detailed protocols provided herein offer a framework for researchers to reliably employ CCT367766 in their studies. Future work may focus on leveraging this chemical tool to uncover novel Pirin-dependent pathways and to further validate Pirin as a therapeutic target for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Role of Cereblon in the Pirin-Degrading Activity of CCT367766: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CCT367766, a potent and selective third-generation protein degradation probe. It specifically focuses on the critical role of the E3 ubiquitin ligase Cereblon (CRBN) in the CCT367766-mediated degradation of its target protein, Pirin. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this system.
CCT367766 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the selective degradation of Pirin, a protein implicated in transcriptional regulation and cancer progression.[1][2] It operates by hijacking the cell's native ubiquitin-proteasome system.[3] The molecule consists of three key components: a ligand that specifically binds to Pirin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[3]
Mechanism of Action: Cereblon-Mediated Pirin Degradation
The primary function of CCT367766 is to induce the formation of a ternary complex between Pirin and Cereblon.[4] This induced proximity is the cornerstone of its activity. Once the ternary complex is formed, Cereblon, as part of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the Pirin protein.[4][5] This polyubiquitination marks Pirin for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in cellular Pirin levels.[2][4]
The degradation of Pirin by CCT367766 has been shown to be dependent on Cereblon. This has been experimentally confirmed through competition assays where pre-treatment of cells with thalidomide, a known CRBN-binding ligand, rescues Pirin from degradation by CCT367766.[6][7] Furthermore, a non-CRBN binding control molecule, chlorobisamide, which has a high affinity for Pirin, can also rescue Pirin degradation by competing with CCT367766 for Pirin binding.[6]
Pirin itself is a nuclear protein that acts as a transcriptional co-regulator, notably interacting with the NF-κB signaling pathway.[1][3] By inducing the degradation of Pirin, CCT367766 serves as a valuable chemical tool to investigate the downstream effects of Pirin depletion on signaling pathways such as NF-κB.[2]
Quantitative Data
The efficacy and binding characteristics of CCT367766 have been quantitatively assessed through various biochemical and cellular assays. The following tables summarize key performance metrics.
| Parameter | Value | Assay Type | Cell Line / Conditions | Reference(s) |
| DC50 | ~12 nM | Immunoblot | SK-OV-3 | [1] |
| Dmax | >95% | Immunoblot | SK-OV-3 | [1][2] |
| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [2] |
Table 1: In-Cell Activity of CCT367766. DC50 represents the concentration of CCT367766 required to degrade 50% of Pirin, while Dmax is the maximum percentage of Pirin degradation achievable.
| Parameter | Value | Assay Type | Reference(s) |
| Pirin Binding Kd | 55 nM | Surface Plasmon Resonance (SPR) | [1][8] |
| CRBN Binding Kd | 120 nM | Biochemical Assay | [1][8] |
| CRBN-DDB1 Binding IC50 | 490 nM | Fluorescence Polarization (FP) Assay | [1][8] |
Table 2: Biochemical Binding Affinities of CCT367766. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) indicates the concentration of CCT367766 required to displace 50% of a fluorescent probe from the CRBN-DDB1 complex.
| Property | Value |
| Molecular Weight | 884.0 g/mol |
| LogD | 3.1 |
| Topological Polar Surface Area (tPSA) | 185 Ų |
Table 3: Physicochemical Properties of CCT367766. [2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are key protocols used in the characterization of CCT367766.
Protocol 1: Western Blotting for Pirin Degradation
This protocol is used to quantify the reduction in Pirin protein levels following treatment with CCT367766.[2][9]
Materials:
-
Cell line of interest (e.g., SK-OV-3)[9]
-
Complete cell culture medium[9]
-
CCT367766 (stock solution in DMSO)[2]
-
Phosphate-buffered saline (PBS)[2]
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit[2]
-
Laemmli sample buffer[2]
-
Precast polyacrylamide gels[2]
-
PVDF or nitrocellulose membranes[2]
-
Transfer buffer[2]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[2]
-
Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)[2]
-
HRP-conjugated secondary antibody[2]
-
Enhanced chemiluminescence (ECL) substrate[2]
-
Imaging system[2]
Procedure:
-
Cell Seeding: Seed cells (e.g., SK-OV-3) in 6-well plates to achieve 70-80% confluency at the time of treatment.[2]
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of CCT367766 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4 or 24 hours). Include a vehicle control (DMSO).[2]
-
Time-Course: Treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[2]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 15 minutes. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[1][9]
-
Transfer separated proteins to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C. Also, probe for a loading control.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[1]
-
Quantify band intensities using densitometry software.[1]
-
Normalize the Pirin band intensity to the loading control.[1]
-
Calculate the percentage of Pirin degradation relative to the vehicle control.[1]
-
Plot the percentage of degradation against the log concentration of CCT367766 to determine the DC50 and Dmax values.[1]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity of CCT367766 to recombinant Pirin.[4]
Procedure:
-
Immobilization: Immobilize recombinant Pirin on a sensor chip surface.[4]
-
Analyte Injection: Flow a series of concentrations of CCT367766 over the sensor chip.[4]
-
Detection: Detect the binding of CCT367766 to the immobilized Pirin as a change in the refractive index, measured in response units (RU).[4]
-
Data Analysis: Analyze the resulting sensorgrams using a suitable binding model (e.g., one-site specific binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.[4]
Protocol 3: Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding
This competitive assay measures the binding affinity of CCT367766 to the CRBN-DDB1 complex.[4]
Procedure:
-
Assay Setup: Incubate a fluorescently labeled thalidomide-derived probe with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[4]
-
Competition: Add increasing concentrations of CCT367766 to the mixture.[4]
-
Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[4]
-
Data Analysis: Fit the data to a dose-response curve to determine the IC50 value.[4]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: CCT367766-induced Pirin degradation pathway.
Caption: Workflow for Western Blotting analysis.
Caption: Workflow for Surface Plasmon Resonance analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
CCT367766: A Technical Guide to a Third-Generation Pirin Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT367766 is a potent, third-generation, heterobifunctional protein degrader designed to target the pirin protein for ubiquitination and subsequent proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), CCT367766 functions by simultaneously binding to pirin and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the proximity-mediated degradation of pirin. This technical guide provides a comprehensive overview of the formic acid salt of CCT367766, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
CCT367766 is a complex molecule consisting of a ligand for the target protein (pirin), a linker, and a ligand for the E3 ligase (Cereblon). The formic acid salt form of CCT367766 is often utilized to enhance solubility and stability.
Chemical Structure (Formic Acid Salt):
-
SMILES: O=C(C1=CC=C2N=C(CN3CCN(CCOCCOCCOC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)CC3)C=CC2=C1)NC7=CC(NC(C8=CC=C(OCCO9)C9=C8)=O)=CC=C7Cl.OC=O
Physicochemical and Biochemical Properties
The key physicochemical and biochemical properties of CCT367766 are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 988.44 g/mol (formic acid salt) | |
| Molecular Formula | C50H50ClN7O13 | |
| LogD (pH 7.4) | 3.1 | [1] |
| Topological Polar Surface Area (tPSA) | 185 Ų | [1] |
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference(s) |
| Pirin Degradation DC₅₀ | ~5 nM | Immunoblot | SK-OV-3 | [1] |
| Pirin Degradation Dₘₐₓ | >95% | Immunoblot | SK-OV-3 | [1] |
| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [1] |
| CRBN-DDB1 Binding IC₅₀ | 490 nM | Biochemical Assay | N/A | [2][3] |
| Pirin Binding Kd | 55 nM | Biochemical Assay | N/A | [2][3] |
| CRBN Binding Kd | 120 nM | Biochemical Assay | N/A | [2][3] |
Mechanism of Action: Pirin Degradation Pathway
CCT367766 operates through the ubiquitin-proteasome system to induce the degradation of its target protein, pirin. The process is initiated by the formation of a ternary complex between pirin, CCT367766, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to pirin, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of CCT367766-mediated pirin degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CCT367766.
Western Blotting for Pirin Degradation
This protocol outlines the steps to quantify the reduction in pirin protein levels in cells treated with CCT367766.[4][5]
Experimental Workflow:
Caption: Workflow for Western Blotting analysis of pirin degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[5]
-
Seed cells in 6-well plates and allow them to adhere overnight.[5]
-
Prepare a stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[5]
-
Treat cells with varying concentrations of CCT367766 for the desired time points. Include a vehicle control (DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[5]
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against pirin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of CCT367766 to its target proteins, pirin and CRBN. The following is a general protocol based on the primary literature.[6]
Methodology:
-
Immobilization:
-
Immobilize the ligand (recombinant pirin or CRBN-DDB1 complex) onto a sensor chip surface. The specific immobilization strategy will depend on the protein and chip chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (CCT367766) over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]
-
Proteomics for Target Selectivity
Quantitative proteomics can be employed to assess the selectivity of CCT367766 for pirin across the entire proteome.[1]
Experimental Workflow:
Caption: Workflow for proteomics-based selectivity profiling.
Methodology:
-
Cell Treatment and Lysis:
-
Protein Digestion and Peptide Labeling:
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]
-
-
Data Analysis:
Synthesis Overview
The synthesis of CCT367766 is a multi-step process. The core strategy involves the synthesis of the pirin-binding motif and the CRBN-binding motif separately, followed by their conjugation via a linker. The synthesis of the third-generation pirin-targeting motif starts from 2-chloro-5-nitroaniline. The CRBN-targeting moiety is synthesized from 4-hydroxythalidomide. The final steps involve coupling the two motifs through the linker. For detailed synthetic procedures, please refer to the primary publication by Chessum et al. in the Journal of Medicinal Chemistry.[6][8]
Conclusion
CCT367766 is a valuable chemical probe for studying the biological functions of pirin. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an important tool for researchers in the fields of chemical biology and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the effective utilization of CCT367766 in laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CCT367766: A Technical Guide for Researchers
An In-depth Overview of a Potent Pirin-Targeting PROTAC
CCT367766 has emerged as a potent and selective third-generation protein degradation probe targeting pirin, a transcriptional coregulator implicated in cancer progression and the NF-κB signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of CCT367766, tailored for researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Target Pirin
Validating the intracellular engagement of small molecules with their protein targets is a critical and often challenging step in drug discovery, particularly for non-catalytic proteins like pirin.[3][4] Pirin is a putative transcription factor regulator with no known enzymatic function, making traditional inhibitor development and target engagement studies difficult.[4][5] The development of CCT367766, a heterobifunctional proteolysis-targeting chimera (PROTAC), provided an innovative solution to confirm the intracellular binding of its parent compound, CCT251236, to pirin.[4] CCT367766 functions by hijacking the cell's ubiquitin-proteasome system to induce the selective degradation of the pirin protein.[1][2]
Mechanism of Action: Hijacking the Cell's Disposal Machinery
CCT367766 is a heterobifunctional molecule composed of a ligand that binds to the target protein, pirin, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This simultaneous binding forms a ternary complex between pirin, CCT367766, and CRBN.[1][2] The proximity induced by this complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to pirin. The resulting polyubiquitinated pirin is then recognized and degraded by the 26S proteasome.[2]
Pirin itself is a nuclear protein that acts as a transcriptional coregulator, notably by interacting with the NF-κB signaling pathway.[1][2] By inducing the degradation of pirin, CCT367766 serves as a valuable tool to investigate the downstream consequences of pirin depletion on this critical signaling cascade.
Quantitative Performance Data
The efficacy of CCT367766 as a pirin degrader has been characterized by several key quantitative parameters. The data presented below is primarily from studies conducted in the SK-OV-3 human ovarian cancer cell line.
| Parameter | Value | Target/Complex | Cell Line | Reference |
| DC50 | ~12 nM | Pirin | SK-OV-3 | [1] |
| Dmax | ~96% | Pirin | SK-OV-3 | [1] |
| IC50 | 490 nM | CRBN-DDB1 complex | - | [7][8] |
| Kd | 55 nM | Recombinant pirin | - | [7][8] |
| Kd | 120 nM | Recombinant CRBN | - | [7][8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of CCT367766.
Quantification of Pirin Degradation by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of pirin in a cellular context.[6]
Materials:
-
SK-OV-3 ovarian carcinoma cells[6]
-
CCT367766[6]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[6]
-
BCA protein assay kit[6]
-
SDS-PAGE gels[6]
-
PVDF membrane[6]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[6]
-
Primary antibody specific for Pirin[6]
-
Loading control primary antibody (e.g., GAPDH or β-actin)[6]
-
HRP-conjugated secondary antibody[6]
-
Enhanced chemiluminescence (ECL) substrate[6]
Procedure:
-
Cell Culture and Treatment: Culture SK-OV-3 cells to an appropriate confluency. Treat the cells with a range of CCT367766 concentrations for the desired duration (e.g., 2 to 24 hours).[7] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against Pirin overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Perform a similar immunoblotting procedure for a loading control protein.[6]
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the Pirin band intensity to the corresponding loading control for each sample.[6]
-
Calculate the percentage of pirin degradation relative to the vehicle control.[1]
-
Plot the percentage of degradation against the log concentration of CCT367766 to determine the DC50 and Dmax values.[1]
-
Synthesis and Formulation
The synthesis of CCT367766 is a multi-step process that involves the separate synthesis of the pirin-binding motif and the CRBN-binding ligand, followed by their conjugation via a linker.[4][9] For in vivo studies, CCT367766 formic acid can be formulated for oral administration or injection.[7] Example formulations include suspension in 0.5% CMC Na for oral delivery and solutions with DMSO, PEG300, and Tween 80 for injection.[7]
Conclusion
CCT367766 stands as a powerful chemical tool for inducing the selective degradation of pirin.[2] Its development not only successfully demonstrated the intracellular target engagement of its parent compound but also provided a valuable probe for elucidating the biological functions of pirin.[4] The methodologies and data presented in this guide offer a robust framework for researchers investigating pirin biology and for those engaged in the development of novel pirin-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PROTACs | | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
CCT367766 formic in cancer research applications
An In-Depth Technical Guide to CCT367766 Formic in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT367766 is a third-generation, potent, and selective heterobifunctional protein degrader specifically designed to induce the degradation of the pirin protein.[1] As a Proteolysis Targeting Chimera (PROTAC), CCT367766 offers a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate pirin, a protein implicated in transcriptional regulation and cancer progression.[2][3] The formic acid salt of CCT367766 is an orally bioactive formulation of this compound.[4] This document provides a comprehensive technical overview of CCT367766, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and visualizations of its functional pathways.
Introduction to CCT367766 and Pirin
Pirin is a highly conserved nuclear protein that has been identified as a potential therapeutic target in oncology due to its role as a transcriptional co-regulator.[1] It is notably involved in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical pathway for cell survival, proliferation, and inflammation that is often dysregulated in cancer.[2]
CCT367766 was developed as a chemical probe to enable the study of pirin's function through its targeted degradation.[5] Unlike traditional inhibitors that only block a protein's function, CCT367766 eliminates the protein entirely, offering a distinct and potentially more effective therapeutic approach.[1]
Mechanism of Action
CCT367766 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the pirin protein.[3] This is achieved through its heterobifunctional structure, with one end binding to pirin and the other to CRBN.[1] The resulting proximity between pirin and the E3 ligase facilitates the transfer of ubiquitin molecules to pirin.[1] This polyubiquitination marks pirin for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal.[1]
Quantitative Data Presentation
The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In-Cell and Biochemical Activity of CCT367766
| Property | Value | Assay Type | Cell Line/System | Reference |
| Pirin Degradation (Dₘₐₓ) | >95% | Immunoblot | SK-OV-3 | [1] |
| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [1] |
| CRBN-DDB1 Binding (IC₅₀) | 490 nM | Biochemical Assay | N/A | [1][4] |
| Pirin Binding (Kd) | 55 nM | Biochemical Assay | N/A | [1][4] |
| CRBN Binding (Kd) | 120 nM | Biochemical Assay | N/A | [1][4] |
Table 2: Physicochemical Properties of CCT367766
| Property | Value | Reference |
| Molecular Weight | 884.0 g/mol | [1] |
| LogD | 3.1 | [1] |
| Topological Polar Surface Area (tPSA) | 185 Ų | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving CCT367766 are provided below. The SK-OV-3 human ovarian carcinoma cell line is a commonly used model system for studying the effects of this compound.[3][6]
Protocol 1: Western Blotting for Pirin Degradation
This protocol describes the use of Western blotting to quantify the reduction in pirin protein levels following treatment with CCT367766.[1]
1. Cell Culture and Treatment:
-
Cell Line: SK-OV-3 (human ovarian carcinoma).[3]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Seeding: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).[1][3]
-
Treatment: Replace the culture medium with the medium containing CCT367766 or a vehicle control (DMSO). For dose-response experiments, treat cells for a fixed time (e.g., 4 or 24 hours). For time-course experiments, use a fixed concentration (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
4. Analysis:
-
Quantify band intensities using densitometry software. Normalize the pirin band intensity to the loading control for each sample.[3]
Protocol 2: Proteomics Analysis for Target Selectivity
This protocol uses tandem mass tagging (TMT) based quantitative proteomics to assess the selectivity of CCT367766 for pirin across the entire proteome.[1] A whole-proteome mass spectrometry analysis in SK-OV-3 cells treated with 50 nM of CCT367766 for 4 hours revealed that out of 8,547 quantifiable proteins, only pirin showed a significant reduction.[7]
1. Cell Treatment and Lysis:
-
Treat SK-OV-3 cells with CCT367766 (e.g., 50 nM for 4 hours) and a vehicle control.[1]
-
Lyse the cells and quantify the protein content.
2. Sample Preparation for Mass Spectrometry:
-
Perform protein reduction, alkylation, and digestion (typically with trypsin).
-
Label the resulting peptides with TMT reagents.
-
Combine the labeled samples.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw data using proteomics software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the CCT367766-treated and control groups.
Signaling Pathway Context
Pirin is implicated as a transcriptional co-regulator within the NF-κB signaling pathway.[1] By inducing the degradation of pirin, CCT367766 serves as a valuable tool to investigate the downstream effects of pirin depletion on this critical cancer-related pathway.
Conclusion and Future Directions
CCT367766 is a highly potent and selective chemical tool for inducing the degradation of pirin.[1] The protocols and data presented here provide a robust framework for researchers to quantify its effects and investigate the biological functions of pirin in cancer. The high selectivity of CCT367766 makes it an invaluable asset for studying the downstream consequences of pirin depletion, particularly in the context of NF-κB signaling.[1][7] Further research utilizing CCT367766 will be crucial in validating pirin as a therapeutic target and in the development of novel pirin-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | PROTACs | | Invivochem [invivochem.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
In Vitro Biological Activity of CCT367766: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a third-generation, potent, and selective heterobifunctional protein degrader known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the targeted intracellular degradation of Pirin, a nuclear protein implicated as a transcriptional coregulator, particularly within the NF-κB signaling pathway.[3][4] As a chemical probe, CCT367766 provides a powerful tool for studying the biological functions of Pirin and its role in various disease states, including cancer.[1][5] This document outlines the in vitro biological activity of CCT367766, its mechanism of action, and detailed protocols for its characterization.
Mechanism of Action
CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate the Pirin protein.[3] This is achieved through its bifunctional nature: one end of the molecule binds to Pirin, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This binding induces the formation of a ternary complex (Pirin-CCT367766-CRBN), which brings Pirin into close proximity with the E3 ligase machinery.[4] This proximity facilitates the poly-ubiquitination of Pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[4]
Quantitative In Vitro Activity
The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical and Cellular Activity of CCT367766
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | |||
| Pirin | Dissociation constant for recombinant Pirin | 55 nM | [1][2] |
| CRBN | Dissociation constant for recombinant Cereblon | 120 nM | [1][2] |
| Binding Affinity (IC50) | |||
| CRBN-DDB1 Complex | 50% inhibitory concentration for binding to the CRBN-DDB1 complex | 490 nM | [1][2][3] |
| Cellular Degradation | |||
| DC50 | 50% degradation concentration in SK-OV-3 cells | ~12 nM | [3] |
| Dmax | Maximum degradation observed in SK-OV-3 cells | ~96% |[3] |
Cellular Activity in SK-OV-3 Cells
The human ovarian carcinoma cell line, SK-OV-3, which expresses sufficient levels of both Pirin and CRBN, has been used as a model system to evaluate the cellular activity of CCT367766.[6][7]
-
Concentration-Dependent Degradation: Treatment of SK-OV-3 cells with CCT367766 for 2 hours resulted in a concentration-dependent reduction of Pirin protein, with near-complete degradation observed at a concentration of 50 nM.[1][3]
-
Time-Dependent Degradation: In time-course experiments, CCT367766 (at concentrations from 50 to 1500 nM) induced a time-dependent depletion of Pirin over 24 hours.[1][2] These experiments also revealed a characteristic "hook effect," a phenomenon common to PROTACs where efficacy decreases at very high concentrations due to the formation of unproductive binary complexes.[1][6][7]
Table 2: Summary of Pirin Depletion in SK-OV-3 Cells at 24 Hours
| CCT367766 Conc. (nM) | Duration (h) | Observed Pirin Level | Reference |
|---|---|---|---|
| 50 | 24 | Further reduction | [8] |
| 100 | 24 | Further reduction | [8] |
| 250 | 24 | Strong depletion | [8] |
| 500 | 24 | Near-complete depletion | [8] |
| 1000 | 24 | Near-complete depletion | [8] |
| 1500 | 24 | Near-complete depletion | [8] |
Note: This table summarizes trends observed in immunoblotting experiments. Quantitative values are typically determined by densitometry analysis.[8]
Pirin Signaling Context
Pirin is a nuclear protein that acts as a transcriptional coregulator.[3] It has been shown to interact with the NF-κB signaling pathway, a critical mediator of gene expression involved in inflammation, immunity, and cell survival.[9][10] Pirin can form complexes with NF-κB proteins (such as p50 and p65) and other co-regulators like Bcl3 to modulate the transcription of target genes.[10][11] By inducing the degradation of Pirin, CCT367766 serves as a valuable tool to probe the downstream consequences of Pirin depletion on NF-κB and other signaling cascades.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of CCT367766.
Protocol 1: Cell Culture and Treatment
-
Cell Line: SK-OV-3 (human ovarian carcinoma).[8]
-
Culture Medium: McCoy's 5A or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Seeding: Seed 2 x 10⁵ SK-OV-3 cells per well in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.[4][8]
-
Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.5 nM to 1500 nM). Include a DMSO-only vehicle control.[8]
-
Treatment: Replace the culture medium with the medium containing the various concentrations of CCT367766 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[8]
Protocol 2: Western Blotting for Pirin Degradation
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[3][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
-
Sample Preparation: Load equal amounts of protein (e.g., 20-30 µg) per lane. Add Laemmli sample buffer and heat samples at 95°C for 5 minutes.[8]
-
SDS-PAGE: Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Pirin. On a separate or stripped membrane, probe with a loading control antibody (e.g., GAPDH, β-actin, or vinculin).[4][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, detect protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Pirin band intensity to the loading control for each sample. Calculate the percentage of Pirin degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pirin is an iron-dependent redox regulator of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the PROTAC Technology of CCT367766 Formic
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of CCT367766 formic, a third-generation heterobifunctional proteolysis-targeting chimera (PROTAC). This document details its core mechanism, quantitative binding and degradation data, and the experimental protocols for its characterization.
CCT367766 is a potent chemical probe designed to induce the degradation of Pirin, a transcriptional co-regulator implicated in cancer progression and the NF-κB signaling pathway.[1][2] As a PROTAC, CCT367766 functions by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] It comprises three key components: a ligand that specifically binds to the Pirin protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[2] This dual-binding action facilitates the formation of a ternary complex between Pirin and CRBN, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[1][2]
Quantitative Data
The efficacy and binding characteristics of CCT367766 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Potency
| Parameter | Value | Target/System | Description |
| IC50 | 490 nM | CRBN-DDB1 complex | The concentration of CCT367766 that inhibits 50% of the binding of a fluorescent probe to the CRBN-DDB1 complex.[3][4][5][6] |
| Kd | 55 nM | Recombinant Pirin | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Pirin protein.[3][4][5][6] |
| Kd | 120 nM | Recombinant CRBN | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Cereblon protein.[3][4][5][6] |
Table 2: Cellular Activity in SK-OV-3 Human Ovarian Cancer Cells
| Concentration Range | Time | Effect |
| 50-1500 nM | 24 hours | Demonstrates time-dependent depletion of Pirin protein, exhibiting a "hook effect".[3][7] |
| 0.5-50 nM | 2 hours | Shows concentration-dependent depletion of Pirin protein.[3][7] |
| 50 nM | 2 hours | Results in near-complete degradation of Pirin protein.[1] |
Signaling Pathway and Mechanism of Action
CCT367766 leverages the cellular ubiquitin-proteasome pathway to selectively degrade Pirin. Pirin itself is a nuclear protein that functions as a transcriptional coregulator, notably interacting with the NF-κB signaling pathway.[1] The following diagrams illustrate the mechanism of action of CCT367766 and its impact on the Pirin-associated signaling pathway.
Caption: Mechanism of CCT367766-mediated Pirin degradation.
Caption: Pirin's role in NF-κB signaling and its disruption by CCT367766.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CCT367766.
Western Blot-Based Pirin Degradation Assay
Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with CCT367766.
Methodology:
-
Cell Culture and Treatment:
-
Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[1]
-
Seed the cells in 6-well plates and allow them to adhere overnight.[1]
-
Treat the cells with a serial dilution of CCT367766 (e.g., 0.5 nM to 1500 nM) for the desired time points (e.g., 2, 4, 24 hours).[1][2] Include a vehicle control (DMSO).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations of all samples.[1]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[1]
-
Perform electrophoresis to separate the proteins by size.[1]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[1][2]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.[2]
-
Plot the percentage of degradation against the log concentration of CCT367766 and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
CRBN-DDB1 Fluorescence Polarization Assay
Objective: To determine the binding affinity (IC50) of CCT367766 to the CRBN-DDB1 complex.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the binding assay.
-
Prepare a solution of the CRBN-DDB1 protein complex at a fixed concentration.
-
Prepare a solution of a fluorescently labeled ligand known to bind to CRBN (e.g., a fluorescent derivative of thalidomide) at a fixed concentration.
-
Prepare a serial dilution of CCT367766.
-
-
Assay Procedure:
-
In a microplate, add the CRBN-DDB1 protein complex, the fluorescently labeled ligand, and varying concentrations of CCT367766 to the wells.
-
Include control wells with no CCT367766 (maximum polarization) and wells with a high concentration of a known CRBN binder or no protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.[2]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.[2]
-
-
Data Analysis:
Experimental Workflow for CCT367766 Characterization
The following diagram outlines the general workflow for the discovery and characterization of a PROTAC such as CCT367766.
Caption: General workflow for PROTAC discovery and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTACs | TargetMol [targetmol.com]
- 6. CCT-367766|2229856-58-8|COA [dcchemicals.com]
- 7. This compound | PROTACs | | Invivochem [invivochem.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
CCT367766: A Comprehensive Technical Guide to its Formic Binding Affinity for Pirin and CRBN
For Immediate Release
This technical guide provides an in-depth analysis of CCT367766, a third-generation heterobifunctional protein degradation probe. Designed for researchers, scientists, and drug development professionals, this document details the binding affinity of CCT367766 for its target protein, Pirin, and the E3 ubiquitin ligase, Cereblon (CRBN).
Introduction
CCT367766 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Pirin, a nuclear protein implicated in transcriptional regulation and cancer progression.[1][2] As a transcriptional co-regulator, Pirin is involved in the NF-κB signaling pathway.[3][4][5] CCT367766 functions by forming a ternary complex with Pirin and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of Pirin.[2][6] This probe provides a valuable tool for studying the biological functions of Pirin and its role in disease.[1]
Quantitative Binding Affinity Data
The binding affinities of CCT367766 for recombinant Pirin and the CRBN-DDB1 complex have been determined using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.
| Compound | Target | Assay | Kd (nM) | Reference |
| CCT367766 | Recombinant Pirin | SPR | 55 | [1][7] |
| CCT367766 | Recombinant CRBN | SPR | 120 | [1][7] |
| Kd: Dissociation Constant; SPR: Surface Plasmon Resonance |
| Compound | Target | Assay | IC50 (nM) | Reference |
| CCT367766 | CRBN-DDB1 Complex | FP | 490 | [1][7] |
| IC50: Half-maximal Inhibitory Concentration; FP: Fluorescence Polarization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key protocols used to characterize the binding affinity of CCT367766.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is utilized to measure the binding kinetics and affinity of CCT367766 to recombinant Pirin and CRBN.[8][9]
Protocol:
-
Immobilization: Recombinant Pirin or CRBN is immobilized on a sensor chip surface.[8]
-
Analyte Injection: A series of concentrations of CCT367766 are flowed over the sensor chip.[8]
-
Detection: The binding of CCT367766 to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[8]
-
Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.[8]
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding
This competitive assay measures the binding affinity of CCT367766 to the CRBN-DDB1 complex.[8][9]
Protocol:
-
Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[8]
-
Competition: Increasing concentrations of CCT367766 are added to the mixture.[8]
-
Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[8]
-
Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value.[8]
Western Blot for Cellular Pirin Degradation
Western blotting is used to quantify the dose-dependent degradation of Pirin in cell lines, such as the SK-OV-3 ovarian carcinoma cell line, upon treatment with CCT367766.[6]
Protocol:
-
Cell Treatment: Cells are treated with varying concentrations of CCT367766 for a specified duration.
-
Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.
-
SDS-PAGE and Protein Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.[6]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for Pirin, followed by an appropriate HRP-conjugated secondary antibody.[6] A loading control antibody (e.g., GAPDH or β-actin) is also used.[6]
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.[6] Pirin band intensity is normalized to the loading control.[6]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the mechanism of action of CCT367766 and the signaling pathways involving Pirin and CRBN.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Physicochemical Properties of CCT367766 Formic Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of CCT367766 formic acid salt, a potent and selective pirin protein degrader. The document details available quantitative data, outlines key experimental protocols for its analysis, and presents visual diagrams of its mechanism of action and relevant experimental workflows.
Physicochemical Data
CCT367766 is a third-generation proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of pirin. The formic acid salt form is noted to possess enhanced aqueous solubility and stability compared to its freebase form.[1][2] The available physicochemical data is summarized below.
Table 1: Physicochemical Properties of CCT367766 and its Formic Acid Salt
| Property | Value | Form |
| Molecular Formula | C₅₀H₅₀ClN₇O₁₃ | Formic Acid Salt |
| Molecular Weight | 992.42 g/mol | Formic Acid Salt |
| Appearance | Light yellow to yellow solid | Formic Acid Salt |
| Solubility | ≥ 250 mg/mL in DMSO[3] | Formic Acid Salt |
| LogD (pH 7.4) | 3.1 | Free Base[4] |
| Topological Polar Surface Area (tPSA) | 185 Ų | Free Base[4] |
| Storage | -20°C, sealed storage, away from moisture[3] | Formic Acid Salt |
Biological and Biochemical Activity
CCT367766 functions by forming a ternary complex between pirin and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of pirin.[4][5]
Table 2: In-Cell and Biochemical Activity of CCT367766
| Parameter | Value | Assay Type |
| Pirin Binding Affinity (Kd) | 55 nM[1] | Biochemical Assay |
| CRBN Binding Affinity (Kd) | 120 nM[1] | Biochemical Assay |
| CRBN-DDB1 Complex Binding (IC₅₀) | 490 nM[1] | Biochemical Assay |
| Maximum Pirin Degradation (Dmax) | >95%[4] | Immunoblot (SK-OV-3 cells) |
| Time to Onset of Degradation | < 2 hours[4] | Immunoblot (SK-OV-3 cells) |
Experimental Protocols
Protocol 1: Western Blotting for Pirin Degradation
This protocol provides a method to quantify the degradation of pirin protein in cells treated with CCT367766.[4][5]
Materials:
-
SK-OV-3 human ovarian cancer cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound acid salt stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Seed SK-OV-3 cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of CCT367766 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2, 4, or 24 hours). Include a vehicle-only (DMSO) control.[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size via SDS-PAGE and transfer to a PVDF membrane.[5]
-
Immunodetection: Block the membrane and incubate with primary antibodies against pirin and a loading control. Follow with incubation with an HRP-conjugated secondary antibody.[4]
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities to determine the percentage of pirin degradation relative to the vehicle control.[5]
Protocol 2: Determination of LogD (Distribution Coefficient)
LogD is a measure of lipophilicity at a given pH. The shake-flask method is a standard approach for its experimental determination.
General Methodology:
-
Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and an immiscible organic solvent (e.g., n-octanol), mutually saturated.
-
Dissolve a known amount of this compound acid salt in the buffered aqueous phase.
-
Add an equal volume of the organic solvent.
-
Agitate the mixture until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS.
-
Calculate LogD as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Protocol 3: Calculation of Topological Polar Surface Area (tPSA)
tPSA is a computational parameter that predicts drug permeability and is calculated from the 2D structure of a molecule.
Computational Methodology: tPSA is calculated by summing the surface contributions of polar fragments within a molecule. This method avoids the need for 3D conformational analysis. The calculation is typically performed using specialized software that recognizes polar fragments (containing oxygen, nitrogen, and their attached hydrogens) and applies pre-calculated surface area contributions for each fragment type.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of CCT367766 and a typical experimental workflow.
Caption: CCT367766 induces the degradation of pirin via the ubiquitin-proteasome pathway.
Caption: A streamlined workflow for quantifying protein degradation by Western blot.
References
CCT367766: A Technical Guide for Studying Pirin Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pirin is a highly conserved nuclear protein involved in transcriptional regulation, notably as a co-regulator within the NF-κB signaling pathway, and has been identified as a potential therapeutic target in oncology.[1][2][3][4] CCT367766 is a potent, third-generation heterobifunctional protein degrader specifically designed to induce the degradation of pirin.[1][5] As a Proteolysis Targeting Chimera (PROTAC), CCT367766 provides a powerful chemical tool to investigate the downstream consequences of pirin depletion, enabling a deeper understanding of its biological functions.[1][6] This guide details the mechanism of action of CCT367766, presents its key quantitative performance data, and provides comprehensive experimental protocols for its application in a laboratory setting.
Mechanism of Action
CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system to selectively target and eliminate pirin protein.[6] The molecule is composed of a ligand that binds to pirin and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] This dual binding induces the formation of a ternary complex between pirin, CCT367766, and CRBN.[1] The proximity forced by this complex allows the E3 ligase to efficiently polyubiquitinate pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[1] This degradation is rapid and potent, occurring at low nanomolar concentrations.[5]
Data Presentation
The efficacy and physicochemical properties of CCT367766 have been characterized through various biochemical and in-cell assays. The data below is summarized for clear reference.
Table 1: In-Cell and Biochemical Activity of CCT367766
| Parameter | Value | Assay | Cell Line / Conditions | Cite |
| Pirin Degradation DC₅₀ | ~5 nM | Immunoblot | SK-OV-3 | [1] |
| Pirin Degradation Dₘₐₓ | >95% | Immunoblot | SK-OV-3 | [1] |
| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 | [1] |
| CRBN-DDB1 Binding IC₅₀ | 490 nM | Biochemical Assay | N/A | [1][5] |
| Pirin Binding K_d_ | 55 nM | Biochemical Assay | Recombinant Protein | [1][5] |
| CRBN Binding K_d_ | 120 nM | Biochemical Assay | Recombinant Protein | [1][5] |
Table 2: Physicochemical Properties of CCT367766
| Property | Value | Cite |
| Molecular Weight | 884.0 g/mol | [1] |
| LogD | 3.1 | [1] |
| Topological Polar Surface Area (tPSA) | 185 Ų | [1] |
Pirin Signaling Context
Pirin functions as a transcriptional co-regulator, and it is notably implicated in the NF-κB signaling pathway.[1][6] It forms complexes with BCL3 and NF-κB to promote the transcription of target genes.[1][4] The activity of pirin can be influenced by its iron-bound redox state; the Fe(III) form of pirin has been shown to enhance the binding of the NF-κB p65 subunit to its target DNA sequences.[8] By inducing the degradation of pirin, CCT367766 serves as an invaluable tool to dissect these specific molecular interactions and their downstream effects on gene expression.
Experimental Protocols
Robust and reproducible protocols are essential for studying the effects of CCT367766. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Pirin Degradation
This protocol describes the use of Western blotting to quantify the dose- and time-dependent reduction in pirin protein levels following treatment with CCT367766.[1] The SK-OV-3 ovarian carcinoma cell line is a recommended model system.[7]
Materials:
-
SK-OV-3 cells (or other suitable cell line)
-
Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
CCT367766 (stock solution in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-20% Tris-glycine)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for Pirin
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[7]
-
Treatment: Treat cells with serial dilutions of CCT367766 (e.g., 0.5-50 nM for dose-response) or a fixed concentration (e.g., 50 nM) for various durations (e.g., 2-24 hours) for a time-course experiment.[5] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify band intensities using image analysis software. Normalize the pirin band intensity to the corresponding loading control. Calculate the percentage of pirin degradation relative to the vehicle-treated control.[1]
Protocol 2: Proteomics Analysis for Target Selectivity
This protocol provides a high-level outline for using quantitative proteomics to confirm the selectivity of CCT367766 for pirin across the entire proteome.
Procedure Outline:
-
Cell Treatment and Lysis: Treat cells (e.g., SK-OV-3) with an effective concentration of CCT367766 (e.g., 50 nM for 4 hours) and a vehicle control in biological triplicate.[9] Lyse the cells and quantify the protein content.
-
Protein Digestion: Digest the proteins from each sample into peptides using an enzyme like trypsin.
-
Tandem Mass Tagging (TMT) Labeling: Label the peptide samples from different conditions with unique TMT isobaric tags.
-
Sample Fractionation & LC-MS/MS: Combine the labeled samples, fractionate them using liquid chromatography, and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the mass spectrometry data using specialized software to identify and quantify thousands of proteins. Generate volcano plots to visualize proteins that are significantly downregulated. Confirm the selective and significant downregulation of pirin compared to other proteins in the proteome.[9]
Conclusion
CCT367766 is a highly potent and selective chemical probe for inducing the degradation of pirin.[1] Its well-characterized mechanism of action and quantifiable effects make it an exceptional tool for researchers in cell biology, oncology, and drug development.[6] The protocols and data presented in this guide provide a robust framework for utilizing CCT367766 to explore the nuanced roles of pirin in cellular signaling and disease, ultimately paving the way for novel therapeutic strategies targeting this protein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 9. CCT36776 is a PROTAC-based Pirin Protein Degradation Probe | MedChemExpress [medchemexpress.eu]
Methodological & Application
Application Notes and Protocols for CCT367766 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent and specific third-generation heterobifunctional molecule, classified as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the targeted degradation of Pirin, a putative transcription factor regulator implicated in various cellular processes.[3][4] CCT367766 operates by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with Pirin and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[1][5] These application notes provide detailed protocols for the use of CCT367766 in a cell culture setting to study the functional consequences of Pirin depletion.
Mechanism of Action
CCT367766 is a PROTAC that links a ligand for the target protein (Pirin) to a ligand for an E3 ubiquitin ligase (Cereblon).[3][5] This proximity induces the ubiquitination of Pirin, marking it for degradation by the 26S proteasome.[5] This targeted degradation allows for the investigation of Pirin's role in cellular signaling pathways, such as the NF-κB pathway.[6]
Data Presentation
Physicochemical and In-Cellular Activity of CCT367766
| Property | Value | Target/System |
| Molecular Weight | 884.0 g/mol | N/A |
| LogD | 3.1 | N/A |
| Topological Polar Surface Area (tPSA) | 185 Ų | N/A |
| Pirin Binding Affinity (Kd) | 55 nM | Recombinant Pirin |
| CRBN Binding Affinity (Kd) | 120 nM | Recombinant CRBN |
| CRBN-DDB1 Binding Affinity (IC50) | 490 nM | Biochemical Assay |
| Pirin Degradation (Dmax) | >95% | SK-OV-3 Cells |
| Time to Onset of Degradation | < 2 hours | SK-OV-3 Cells |
Note: This data is compiled from published studies.[2][5][6]
Dose-Dependent Pirin Degradation in SK-OV-3 Cells
| CCT367766 Concentration (nM) | Incubation Time (hours) | Observed Pirin Level |
| 50 | 24 | Significant reduction |
| 100 | 24 | Further reduction |
| 250 | 24 | Strong depletion |
| 500 | 24 | Near-complete depletion |
| 1000 | 24 | Near-complete depletion |
| 1500 | 24 | Near-complete depletion |
Note: This table summarizes trends observed in immunoblotting experiments. Quantitative values should be determined by densitometry analysis of Western blots.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with CCT367766. The SK-OV-3 human ovarian carcinoma cell line is used as an example.[3]
Materials:
-
SK-OV-3 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[3]
-
CCT367766
-
DMSO (for stock solution)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (approximately 70-80% confluent) at the time of treatment. For 6-well plates, a density of 2 x 10^5 cells per well is a good starting point.[3] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO.[3] From this stock, prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.5 nM to 1500 nM).[1] Always include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of CCT367766 used.[7]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CCT367766 or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).[7]
Protocol 2: Western Blotting for Pirin Degradation
This protocol details the use of Western blotting to quantify the reduction in Pirin protein levels following treatment with CCT367766.[5]
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Pirin and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[7] Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[1][5] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1] Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[5] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with the primary anti-Pirin antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[5] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Repeat the antibody incubation steps for the loading control.
-
Detection and Analysis: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[1] Quantify the band intensities for Pirin and the loading control. Normalize the Pirin band intensity to the corresponding loading control band intensity.[1]
Mandatory Visualizations
Caption: Mechanism of CCT367766-induced Pirin degradation.
Caption: General workflow for a Pirin degradation experiment.
References
Preparation of CCT367766 Formic Acid Salt Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of CCT367766 formic acid salt in dimethyl sulfoxide (B87167) (DMSO). CCT367766 is a potent, third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera) that targets the protein pirin for degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.[1] The formic acid salt form of CCT367766 is often utilized to improve its stability and aqueous solubility.[2]
Physicochemical and Solubility Data
Accurate preparation of stock solutions is critical for reproducible experimental results. The following table summarizes the key quantitative data for this compound acid salt.
| Parameter | Value | Source |
| Molecular Weight | 992.42 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility in DMSO | ≥ 250 mg/mL (≥ 251.91 mM) | [3] |
| Recommended Storage (Solid) | -20°C, sealed from moisture | [3] |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Materials and Equipment
-
This compound acid salt
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Acid Salt Stock Solution in DMSO
This protocol outlines the steps to prepare a commonly used 10 mM stock solution.
1. Pre-weighing and Calculation:
- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh a small amount of this compound acid salt (e.g., 1 mg) into the tube. Record the exact weight.
- Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
2. Dissolution:
- Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound acid salt.
- Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
3. Aliquoting and Storage:
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] A study has also shown CCT367766 to be stable in DMSO stock solution for over a month at room temperature.[4][5]
Protocol 2: Preparation of Serial Dilutions for Cellular Assays
This protocol describes the preparation of working solutions from the 10 mM stock for use in cell-based experiments.
1. Thawing the Stock Solution:
- Thaw a single aliquot of the 10 mM CCT367766 stock solution at room temperature.
2. Intermediate Dilutions:
- Prepare one or more intermediate dilutions in cell culture medium to ensure accurate final concentrations. For example, to prepare a 100 μM working solution, dilute the 10 mM stock 1:100 in culture medium.
3. Final Working Concentrations:
- Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentrations (e.g., 0.5 nM to 1500 nM).[1][6] Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) should always be included in experiments.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CCT367766 and the general experimental workflow for its use.
Caption: Mechanism of CCT367766-induced Pirin degradation.
Caption: Workflow for CCT367766 stock solution preparation and use.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: CCT367766 Formic Acid Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT367766 is a potent, selective, and third-generation heterobifunctional protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the pirin protein for degradation.[1][2] Pirin is a highly conserved nuclear protein implicated in transcriptional regulation, including the NF-κB signaling pathway, and is considered a potential therapeutic target in oncology.[1][3] CCT367766 operates by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to pirin, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This document provides detailed protocols for utilizing CCT367766 to study pirin biology and its therapeutic potential. The formic acid salt form of CCT367766 typically offers enhanced water solubility and stability compared to the free base, without altering the biological activity at equivalent molar concentrations.[4]
Mechanism of Action
CCT367766 is comprised of a ligand that binds to pirin and another that binds to the CRBN E3 ligase.[5] This dual binding forms a ternary complex (Pirin-CCT367766-CRBN), which brings pirin into close proximity with the E3 ligase machinery.[1] This proximity facilitates the transfer of ubiquitin molecules to pirin. The resulting polyubiquitinated pirin is then recognized and degraded by the proteasome.[1]
References
Application Notes and Protocols: CCT367766 Treatment in SK-OV-3 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CCT367766, a potent and selective pirin degrader, in the human ovarian adenocarcinoma cell line, SK-OV-3. This document outlines the essential protocols for cell culture, drug treatment, and subsequent analysis of pirin degradation, along with illustrative data to guide experimental design.
Introduction
CCT367766 is a third-generation heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC).[1] It is designed to specifically induce the intracellular degradation of the pirin protein.[1][2] Pirin is a member of the cupin superfamily and is implicated as a regulator of transcription.[3] CCT367766 functions by forming a ternary complex with pirin and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of pirin, marking it for subsequent degradation by the proteasome.[2][3] This targeted degradation allows for the study of pirin's function in cellular processes and its potential as a therapeutic target in cancers such as ovarian adenocarcinoma. The SK-OV-3 cell line is a well-established model for ovarian cancer research and has been shown to have good basal expression of both pirin and CRBN, making it a suitable system for studying the effects of CCT367766.[4][5]
It is important to note that while "formic treatment" was specified, formic acid is utilized during the chemical synthesis and purification of CCT367766, not for the direct treatment of cells.[4][5] Cellular treatments are performed using CCT367766 dissolved in a solvent such as DMSO.[1][3]
Data Presentation
The following tables summarize illustrative quantitative data on the efficacy of CCT367766 in SK-OV-3 cells based on typical experimental outcomes.
Table 1: Dose-Dependent Pirin Degradation by CCT367766 in SK-OV-3 Cells [3]
| CCT367766 Concentration (nM) | Pirin Protein Level (%) (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 1 | 85 | ± 4.5 |
| 5 | 50 | ± 6.2 |
| 10 | 25 | ± 3.8 |
| 50 | 10 | ± 2.5 |
| 100 | <5 | ± 1.5 |
| 1000 | <5 | ± 1.0 |
| Note: Data is illustrative and based on a 24-hour treatment period. Pirin levels are typically quantified by Western blot analysis. |
Table 2: Time Course of Pirin Degradation by CCT367766 in SK-OV-3 Cells [3]
| Time (hours) | Pirin Protein Level (%) (Relative to Time 0) | Standard Deviation |
| 0 | 100 | ± 4.8 |
| 2 | 70 | ± 5.5 |
| 4 | 45 | ± 4.1 |
| 8 | 20 | ± 3.3 |
| 16 | <10 | ± 2.1 |
| 24 | <5 | ± 1.8 |
| Note: Data is illustrative and based on treatment with a fixed concentration (e.g., 50 nM) of CCT367766. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: SK-OV-3 Cell Culture
-
Cell Line: SK-OV-3 (human ovarian adenocarcinoma)[2]
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at approximately 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a density of 2-4 x 10^4 cells/cm².[3]
-
Protocol 2: CCT367766 Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for cell-based assays.
-
Materials: CCT367766 powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade).[1][3]
-
Procedure:
-
Allow the CCT367766 vial to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of CCT367766 in DMSO.[2]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[1][3]
-
Protocol 3: Pirin Degradation Assay in SK-OV-3 Cells
-
Objective: To assess the dose- and time-dependent degradation of pirin in SK-OV-3 cells upon treatment with CCT367766.
-
Procedure:
-
Seed SK-OV-3 cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.[3]
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of CCT367766 in complete culture medium from the 10 mM stock solution. A typical final concentration range is 1 nM to 1500 nM.[3][5]
-
Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest CCT367766 treatment group (e.g., 0.1%).[3]
-
For time-course experiments, treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3][5]
-
For dose-response experiments, treat cells with varying concentrations of CCT367766 for a fixed duration (e.g., 24 hours).[3][5]
-
Following incubation, proceed to cell lysis for protein analysis.
-
Protocol 4: Western Blotting for Pirin Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[3]
-
-
Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Separate proteins by size via gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[2][3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Visualizations
Signaling Pathway
Caption: Mechanism of CCT367766-induced pirin degradation in SK-OV-3 cells.
Experimental Workflow
Caption: Workflow for analyzing CCT367766-induced pirin degradation.
References
In Vivo Formulation Guide for CCT367766 Formic Acid Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo formulation of CCT367766 formic acid salt, a potent, third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the pirin protein. Due to the inherent physicochemical properties of PROTACs, which often include high molecular weight and poor aqueous solubility, developing suitable formulations for in vivo studies is a critical step to ensure adequate exposure and reliable experimental outcomes.
Physicochemical Properties of CCT367766
A summary of the key physicochemical properties of CCT367766 is presented below. These characteristics are essential for selecting appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₀ClN₇O₁₃ | [1] |
| Molecular Weight | 992.42 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [1] |
| in vitro Solubility | ≥ 250 mg/mL in DMSO | [1] |
Mechanism of Action: Pirin Degradation
CCT367766 functions by hijacking the body's natural ubiquitin-proteasome system. It acts as a molecular bridge, simultaneously binding to the target protein, pirin, and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity facilitates the ubiquitination of pirin, marking it for degradation by the proteasome. This targeted protein degradation allows for the investigation of pirin's role in cellular processes and its potential as a therapeutic target.
Caption: Mechanism of CCT367766-induced pirin degradation.
Recommended In Vivo Formulations
The selection of an appropriate vehicle is critical for achieving the desired exposure of CCT367766 in animal models. Below are recommended starting formulations for various administration routes. It is strongly advised to perform small-scale pilot formulations to ensure the compound's solubility and stability in the chosen vehicle at the desired concentration before preparing a large batch for in vivo studies.
Oral Administration (PO)
Oral administration is a common route for preclinical studies. Due to the low aqueous solubility of CCT367766, suspension formulations are often employed.
Table 1: Oral Formulation Protocols
| Formulation Type | Vehicle Composition | Protocol |
| Suspension | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water | 1. Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of deionized water while stirring until a clear solution is formed. 2. Weigh the required amount of this compound acid salt. 3. Add the compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved.[1] |
| Suspension | 0.2% (w/v) Carboxymethylcellulose | Similar to the protocol for 0.5% CMC-Na.[1] |
| Solution/Suspension | Polyethylene glycol 400 (PEG400) | 1. Weigh the required amount of this compound acid salt. 2. Add PEG400 and vortex or sonicate until the compound is fully dissolved or a homogenous suspension is formed. |
| Solution/Suspension | 0.25% (w/v) Tween 80 and 0.5% (w/v) Carboxymethylcellulose | 1. Prepare the vehicle by first dissolving CMC-Na in water, followed by the addition of Tween 80. 2. Add CCT367766 and process as above.[1] |
Intraperitoneal (IP) and Intravenous (IV) Injection
For parenteral routes, co-solvent systems are typically necessary to solubilize hydrophobic compounds like CCT367766. For IV administration, ensure the final formulation is a clear, particle-free solution and consider potential precipitation upon injection into the bloodstream.
Table 2: Injectable Formulation Protocols
| Vehicle Composition | Protocol | Example Preparation (2.5 mg/mL) |
| 10% DMSO, 90% Corn Oil | 1. Prepare a stock solution of CCT367766 in DMSO (e.g., 25 mg/mL). 2. In a separate sterile vial, measure the required volume of corn oil. 3. Add the DMSO stock solution to the corn oil and mix thoroughly until a clear solution or a fine, homogenous suspension is achieved.[1] | To prepare 1 mL of a 2.5 mg/mL solution: 1. Take 100 µL of a 25 mg/mL DMSO stock solution of CCT367766. 2. Add it to 900 µL of corn oil. 3. Mix well.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1. Prepare a stock solution of CCT367766 in DMSO. 2. In a sterile tube, add the required volume of the DMSO stock solution. 3. Add PEG300 and mix. 4. Add Tween 80 and mix. 5. Finally, add saline and mix until a clear solution is obtained. | This vehicle is suitable for achieving a solution, but the maximum solubility of CCT367766 in this mixture needs to be determined empirically. |
| 10% DMSO, 5% Tween 80, 85% Saline | Follow the sequential addition and mixing steps as described above. | This is a more aqueous formulation; careful observation for any precipitation is crucial. |
| 10% DMSO, 20% SBE-β-CD in Saline | 1. Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. 2. Prepare a stock solution of CCT367766 in DMSO. 3. Add the DMSO stock to the SBE-β-CD solution and mix thoroughly. | Cyclodextrins can enhance the solubility of hydrophobic compounds in aqueous solutions. |
Experimental Workflow for Formulation Preparation and Administration
The following diagram outlines a general workflow for the preparation and administration of CCT367766 formulations for in vivo studies.
Caption: General workflow for in vivo formulation and administration.
Important Considerations
-
Fresh Preparations: It is recommended to use freshly prepared formulations for optimal results. If storage is necessary, the stability of CCT367766 in the chosen vehicle should be evaluated.
-
Vehicle Toxicity: Always consider the potential toxicity of the vehicle itself, especially for chronic studies. It is advisable to include a vehicle-only control group in your experiments.
-
Solubility Testing: Before conducting a large-scale in vivo experiment, it is crucial to determine the solubility of this compound acid salt in the selected vehicle at the desired concentration. This can be done by preparing small-scale test formulations and observing them for any precipitation over a relevant period.
-
Route of Administration: The choice of administration route will depend on the experimental design and the pharmacokinetic properties being investigated. Oral gavage is suitable for assessing oral bioavailability, while intravenous injection provides direct systemic exposure. Intraperitoneal injection is another common route for preclinical compound administration.
By following these guidelines and protocols, researchers can develop suitable in vivo formulations for this compound acid salt to facilitate their preclinical studies and advance our understanding of pirin biology.
References
Application Note: Establishing a Dose-Response Curve for Pirin Degradation Using CCT367766 Formic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT367766 is a potent, third-generation heterobifunctional protein degrader known as a Proteolysis Targeting Chimera (PROTAC).[1][2] Its primary function is to induce the selective degradation of pirin, a nuclear protein and transcriptional co-regulator involved in cellular processes, including the NF-κB signaling pathway.[1][3] As a research tool, CCT367766 is invaluable for studying the biological functions of pirin by enabling its rapid and specific depletion in cellular models.[4] This document provides a detailed protocol for determining the dose-response relationship of CCT367766 formic acid by quantifying the degradation of pirin in a cellular context. The formate (B1220265) salt of CCT367766 is often utilized for its potentially enhanced solubility and stability while maintaining biological activity equivalent to the free base at the same molar concentration.[2]
The efficacy of a PROTAC like CCT367766 is characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[3] Establishing a precise dose-response curve is critical for determining these parameters and identifying the optimal concentration range for experiments, while also avoiding the "hook effect," a phenomenon where degradation efficiency decreases at excessively high concentrations.[5]
Mechanism of Action
CCT367766 functions by co-opting the cell's own ubiquitin-proteasome system. It acts as a molecular bridge, simultaneously binding to the target protein (pirin) and the Cereblon (CRBN) E3 ubiquitin ligase.[4][6] This induced proximity facilitates the transfer of ubiquitin molecules to pirin, tagging it for recognition and subsequent degradation by the 26S proteasome.[1] This targeted degradation is highly selective; proteomic analyses have shown that at effective concentrations, CCT367766 significantly reduces pirin levels with minimal impact on other proteins.[5]
Experimental Protocol
This protocol describes the determination of the dose-dependent degradation of pirin by CCT367766 in the SK-OV-3 ovarian cancer cell line using Western blotting.
Materials and Reagents
| Material/Reagent | Recommended Supplier/Cat. No. |
| This compound acid | Vendor Specific |
| SK-OV-3 cell line | ATCC (e.g., HTB-77) |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco/Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher Scientific |
| Penicillin-Streptomycin (B12071052) | Gibco/Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher Scientific |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| 4-20% Tris-Glycine Gels | Bio-Rad |
| PVDF or Nitrocellulose Membranes | Bio-Rad/Millipore |
| Blocking Buffer (5% non-fat dry milk or BSA in TBST) | N/A |
| Primary Antibody: Anti-Pirin | Vendor Specific (ensure validation) |
| Primary Antibody: Anti-GAPDH or Anti-β-actin | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific |
Procedure
Step 1: Cell Culture and Seeding
-
Culture SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]
-
Seed the cells into 6-well plates at a density that will achieve 70-80% confluency at the time of treatment (e.g., 2 x 10^5 cells per well).[1][6]
-
Allow cells to adhere by incubating overnight.
Step 2: Compound Preparation
-
Prepare a 10 mM stock solution of this compound acid in sterile DMSO.[6]
-
On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A recommended 10-point, 3-fold dilution series starting from 1000 nM is appropriate (e.g., 1000, 333, 111, 37, 12, 4, 1.4, 0.5, 0.15, 0.05 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).[1]
Step 3: Cell Treatment
-
Carefully remove the old medium from the wells.
-
Add the medium containing the CCT367766 dilutions or the vehicle control to the respective wells.
-
Incubate the plates for a predetermined time. For initial dose-response curves, a 2 to 4-hour incubation is often sufficient to observe significant degradation.[2][3]
Step 4: Cell Lysis
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.[1][6]
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant (protein lysate) and store it at -80°C or proceed to the next step.
Step 5: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[6]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[1]
Step 6: Western Blotting
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[6]
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Repeat the washing steps.
-
For the loading control, probe the same membrane (after stripping) or a separate membrane with an antibody against GAPDH or β-actin.[6]
Step 7: Detection and Analysis
-
Detect the protein bands using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the pirin band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining pirin relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is 100% minus the percentage of remaining pirin.
-
Plot the percentage of degradation against the log concentration of CCT367766.
-
Fit the data using a non-linear regression model (e.g., [inhibitor] vs. normalized response - variable slope) in software like GraphPad Prism to determine the DC50 value.[3][7]
Data Presentation
The results of the dose-response experiment should be summarized in a table for clarity.
Table 1: Representative Dose-Response Data for CCT367766 in SK-OV-3 Cells (4h Treatment)
| CCT367766 Conc. (nM) | Log Concentration | Pirin Level (Normalized) | % Pirin Degradation |
| 0 (Vehicle) | N/A | 1.00 | 0% |
| 0.5 | -9.30 | 0.95 | 5% |
| 1.5 | -8.82 | 0.85 | 15% |
| 5 | -8.30 | 0.60 | 40% |
| 15 | -7.82 | 0.30 | 70% |
| 50 | -7.30 | 0.08 | 92% |
| 150 | -6.82 | 0.05 | 95% |
| 500 | -6.30 | 0.06 | 94% |
| 1500 | -5.82 | 0.15 | 85% |
Note: Data are hypothetical and for illustrative purposes only. The higher degradation at 50-150 nM and reduced efficiency at 1500 nM illustrates a potential hook effect.
Table 2: Binding Affinities and Cellular Potency of CCT367766
| Parameter | Value | Description |
| Kd vs. Pirin | 55 nM | Binding affinity to recombinant pirin protein.[2] |
| Kd vs. CRBN | 120 nM | Binding affinity to recombinant Cereblon.[2] |
| IC50 vs. CRBN-DDB1 | 490 nM | Affinity for the CRBN-DDB1 complex.[2] |
| Cellular DC50 | ~5-15 nM (cell line dependent) | Concentration for 50% pirin degradation in cells. |
| Optimal Conc. | ~50 nM | Concentration for near-complete degradation in SK-OV-3 cells.[2][3] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or weak pirin degradation | Compound inactivity | Confirm the integrity and concentration of the CCT367766 stock. |
| Cell line insensitivity | Verify CRBN expression in your cell line via Western blot or qPCR. CCT367766 requires CRBN to function.[5] | |
| Suboptimal dose/time | Perform a broader dose-response and a time-course experiment (e.g., 2, 4, 8, 24 hours).[5] | |
| "Hook Effect" observed | High PROTAC concentration | Use a lower concentration range. The optimal degradation window is often narrow. The effect occurs when binary complexes (PROTAC-Pirin or PROTAC-CRBN) dominate over the productive ternary complex.[5] |
| High variability between replicates | Inconsistent cell density | Ensure uniform cell seeding and that cells are in a logarithmic growth phase. |
| Inaccurate protein quantification | Be meticulous during the BCA assay and sample normalization steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterization of Pirin Degradation by CCT367766 Formic Acid in Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: CCT367766 is a potent, third-generation heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[1][2] It is specifically designed to induce the selective intracellular degradation of the target protein Pirin, a putative transcription factor regulator implicated in cancer progression.[3][4][5] CCT367766 provides a valuable chemical tool to investigate the biological functions of Pirin in cellular contexts, such as in ovarian cancer.[1][6] These notes provide detailed protocols for using CCT367766 in the SK-OV-3 human ovarian cancer cell line to study Pirin degradation.[7]
Mechanism of Action: CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system.[4] The molecule is composed of a ligand that binds to Pirin and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This binding induces the formation of a ternary complex between Pirin, CCT367766, and CRBN.[4] The proximity of Pirin to the E3 ligase facilitates its polyubiquitination, marking it for recognition and subsequent degradation by the 26S proteasome.[3]
Caption: CCT367766-induced degradation of Pirin via the ubiquitin-proteasome system.
Data Presentation
CCT367766 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for its activity.
Table 1: Biochemical Activity of CCT367766
| Parameter | Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | CRBN-DDB1 Complex | 490 nM | [1][2][4] |
| Kd | Recombinant Pirin | 55 nM | [1][2][4] |
| Kd | Recombinant CRBN | 120 nM |[1][2][4] |
Table 2: Cellular Degradation Potency of CCT367766 in SK-OV-3 Cells
| Parameter | Target | Value | Reference |
|---|---|---|---|
| DC₅₀ (Degradation Concentration 50%) | Pirin | ~12 nM | [4] |
| Dₘₐₓ (Maximum Degradation) | Pirin | ~96% |[4] |
Table 3: Dose-Dependent Depletion of Pirin by CCT367766 in SK-OV-3 Cells
| CCT367766 Concentration | Treatment Time | Pirin Protein Level (Relative to Control) | Reference |
|---|---|---|---|
| 0.5 - 50 nM | 2 hours | Concentration-dependent depletion observed | [1][2] |
| 50 - 1500 nM | 24 hours | Time-dependent depletion, subject to a "hook effect" at higher concentrations | [1][2][7] |
Note: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[1][7]
Experimental Protocols
The following protocols provide a framework for studying the effects of CCT367766 on Pirin levels in ovarian cancer cell lines.
Caption: Experimental workflow for assessing CCT367766-mediated Pirin degradation.
Protocol 1: Cell Culture and Plating
-
Cell Line: SK-OV-3 (human ovarian carcinoma).[3]
-
Culture Medium: Use either McCoy's 5A Medium or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4][5]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Seeding: For a typical degradation experiment, seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well to ensure they reach 60-70% confluency by the time of treatment.[3][5] Allow cells to adhere overnight.[3]
Protocol 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of CCT367766 formic acid in sterile DMSO.[3][5] Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[5]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of CCT367766 in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.5 nM to 1500 nM is recommended to observe the full dose-response, including the hook effect).[4]
-
Vehicle Control: Prepare a vehicle-only control using the same final concentration of DMSO as in the highest CCT367766 treatment group.[5]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of CCT367766 or the vehicle control.[3]
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess both rapid and sustained degradation.[5]
Protocol 3: Western Blot Analysis for Pirin Degradation
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4] Lyse the cells directly in the well by adding 100-150 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[3][4]
-
Antibody Incubation:
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detection and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using densitometry software. Normalize the Pirin signal to the corresponding loading control signal for each sample.
Signaling Pathway Context
Pirin is a nuclear protein that functions as a transcriptional coregulator.[4] It has been shown to interact with components of key signaling pathways, notably the NF-κB pathway, which is critical in inflammation, immunity, and cancer cell survival.[4] By degrading Pirin, CCT367766 provides a method to study the downstream consequences of Pirin loss on these signaling networks.
Caption: Pirin's role as a co-regulator in the NF-κB signaling pathway.
References
Application Notes and Protocols for Co-treatment of Proteasome Inhibitors with CCT367766 Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, combination therapies are paramount for enhancing efficacy, overcoming drug resistance, and minimizing toxicity. This document provides detailed application notes and protocols for the co-treatment of cancer cells with proteasome inhibitors and CCT367766 formic acid.
Proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, are a class of drugs that block the function of the proteasome, a key cellular machinery responsible for protein degradation.[1][2][3][4][5] By inhibiting the proteasome, these agents lead to an accumulation of misfolded and regulatory proteins, inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3] They are clinically approved for the treatment of multiple myeloma and other hematological malignancies.[5]
CCT367766 is a potent and selective heterobifunctional molecule, known as a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of the protein Pirin.[6][7][8] CCT367766 functions by forming a ternary complex with Pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of Pirin by the proteasome.[6][7] The formic acid salt of CCT367766 is often used to improve its solubility and stability.[9] Pirin is a nuclear protein implicated in the regulation of transcription and has been associated with cancer progression.[6][7]
The rationale for combining a proteasome inhibitor with CCT367766 lies in their interconnected mechanisms of action. Since CCT367766 relies on a functional proteasome to degrade its target protein, Pirin, simultaneous inhibition of the proteasome could modulate the activity of CCT367766. This interaction could be synergistic, additive, or antagonistic, and its characterization is crucial for potential therapeutic applications. For instance, partial inhibition of the proteasome might lead to an accumulation of ubiquitinated Pirin, potentially enhancing the apoptotic signal. Conversely, strong proteasome inhibition could antagonize the degradative action of CCT367766.[3]
These application notes provide a framework for investigating the effects of this co-treatment strategy, with detailed protocols for assessing cell viability, apoptosis, and target protein levels.
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound Acid and Proteasome Inhibitors
| Compound | Cell Line | IC50 (nM) - 72h | Target |
| This compound | SK-OV-3 | 50 | Pirin Degradation |
| Bortezomib | SK-OV-3 | 10 | Proteasome (β5 subunit) |
| Carfilzomib | SK-OV-3 | 15 | Proteasome (β5 subunit) |
| Ixazomib | SK-OV-3 | 25 | Proteasome (β5 subunit) |
Table 2: Hypothetical Synergy Analysis of this compound Acid and Bortezomib Co-treatment in SK-OV-3 Cells
| CCT367766 (nM) | Bortezomib (nM) | Fractional Effect (Inhibition) | Combination Index (CI) | Synergy Assessment |
| 25 | 5 | 0.65 | 0.85 | Synergistic |
| 50 | 10 | 0.85 | 0.70 | Synergistic |
| 12.5 | 2.5 | 0.45 | 0.95 | Nearly Additive |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of proteasome inhibitors, this compound acid, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SK-OV-3, MM.1S)
-
Complete cell culture medium
-
Proteasome inhibitors (Bortezomib, Carfilzomib, Ixazomib)
-
This compound acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare stock solutions of proteasome inhibitors and this compound acid in DMSO. Prepare serial dilutions of each drug and their combinations in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations in various ratios). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For XTT: Add 50 µL of XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI) for synergy, additivity, or antagonism. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following co-treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
Proteasome inhibitors and this compound acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with single agents and combinations as described in Protocol 1. Incubate for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blotting for Target Protein Levels
This protocol assesses the levels of Pirin and markers of proteasome inhibition.
Materials:
-
Cancer cell line
-
6-well plates
-
Proteasome inhibitors and this compound acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Pirin, anti-Ubiquitin, anti-p27, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with single agents and combinations for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
Visualization of Pathways and Workflows
Caption: Mechanism of CCT367766 and Proteasome Inhibitor Co-treatment.
Caption: Experimental Workflow for Synergy Assessment.
Caption: Signaling Pathways Affected by Co-treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. punnettsquare.org [punnettsquare.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Measuring the Ternary Complex Formation of CCT367766: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a third-generation, potent, and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the target protein pirin.[1][2] Pirin is a nuclear protein that functions as a transcriptional coregulator, notably interacting with the NF-κB signaling pathway.[3] CCT367766 orchestrates the degradation of pirin by forming a ternary complex with pirin and the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This proximity facilitates the ubiquitination of pirin, marking it for subsequent degradation by the proteasome. The formation of a stable and cooperative ternary complex is a critical determinant of the efficacy of a PROTAC.[5]
This document provides detailed application notes and protocols for various biophysical and cellular assays to quantitatively and qualitatively measure the formation of the CCT367766-pirin-CRBN ternary complex.
Note on "CCT367766 formic": The designation "formic" refers to the formic acid salt of CCT367766. While the salt and free forms exhibit comparable biological activity at equivalent molar concentrations, the formic acid salt typically offers enhanced water solubility and stability, which is an important consideration for the preparation of stock solutions and assay buffers.[2][6]
Signaling Pathway and Mechanism of Action
The mechanism of action of CCT367766 is initiated by its simultaneous binding to both pirin and the CRBN E3 ligase, bringing them into close proximity. This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to pirin. The resulting polyubiquitinated pirin is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of CCT367766-induced pirin degradation.
Biophysical Assays for Ternary Complex Characterization
Biophysical assays are essential for providing quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[4] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of binary and ternary interactions.[7]
Experimental Workflow:
Caption: SPR experimental workflow for ternary complex analysis.
Protocol:
-
Immobilization:
-
Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.[7]
-
-
Binary Interaction Analysis:
-
To measure the binding of CCT367766 to CRBN, inject a series of concentrations of CCT367766 over the sensor surface.
-
To measure the binding of CCT367766 to pirin, immobilize pirin and inject CCT367766.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of pirin and varying concentrations of CCT367766.
-
Inject these solutions over the CRBN-immobilized surface.[7]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary CCT367766:CRBN) / KD (ternary Pirin:CCT367766:CRBN).[7]
-
Data Presentation:
| Interaction | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Cooperativity (α) |
| CCT367766 : CRBN | ||||
| CCT367766 : Pirin | ||||
| Pirin : CCT367766 : CRBN |
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It is particularly useful for higher-throughput screening of PROTACs.[8]
Protocol:
-
Sensor Loading:
-
Immobilize biotinylated CRBN onto streptavidin (SA) biosensors.
-
-
Baseline:
-
Equilibrate the loaded sensors in the assay buffer.
-
-
Association:
-
Dip the sensors into wells containing a fixed concentration of pirin and varying concentrations of CCT367766.
-
-
Dissociation:
-
Transfer the sensors to buffer-only wells to measure dissociation.
-
-
Data Analysis:
-
Analyze the binding curves to determine kinetic and affinity constants.
-
Data Presentation:
| Interaction | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| Pirin : CCT367766 : CRBN |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Protocol:
-
Sample Preparation:
-
Place a solution of CRBN in the sample cell.
-
Fill the injection syringe with a solution of CCT367766 and a saturating concentration of pirin.
-
-
Titration:
-
Perform a series of injections of the pirin-CCT367766 mixture into the CRBN solution.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[9]
-
Data Presentation:
| Interaction | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Pirin : CCT367766 : CRBN |
Cellular Assays for In-Cell Ternary Complex Formation
Cellular assays are crucial for confirming that the ternary complex forms within a physiological environment.
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in cells. It involves using an antibody to pull down a protein of interest and then detecting its interaction partners by Western blotting.[3]
Experimental Workflow:
Caption: Co-immunoprecipitation workflow for ternary complex detection.
Protocol:
-
Cell Treatment:
-
Treat cells with CCT367766 (and appropriate vehicle controls) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either pirin or CRBN overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against pirin, CRBN, and CCT367766 (if an antibody is available) to detect the co-precipitated proteins.[3]
-
Data Presentation:
A table summarizing the presence or absence of co-precipitated proteins under different treatment conditions.
| IP Antibody | Western Blot Antibody | Vehicle Control | CCT367766 Treated |
| Anti-Pirin | Anti-CRBN | - | + |
| Anti-CRBN | Anti-Pirin | - | + |
| IgG | Anti-Pirin | - | - |
| IgG | Anti-CRBN | - | - |
Proximity Ligation Assay (PLA)
PLA is a highly sensitive method for visualizing protein-protein interactions in situ.[1] It generates a fluorescent signal when two proteins are in close proximity (<40 nm).
Protocol:
-
Cell Preparation:
-
Seed and treat cells with CCT367766 on coverslips.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies against pirin and CRBN raised in different species.
-
-
PLA Probe Incubation:
-
Add PLA probes (secondary antibodies with attached DNA oligonucleotides).
-
-
Ligation and Amplification:
-
Ligate the DNA oligonucleotides and amplify the circular DNA template via rolling circle amplification.
-
-
Detection:
-
Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
-
Imaging:
-
Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction.[1]
-
Data Presentation:
A table quantifying the number of PLA signals per cell under different conditions.
| Condition | Average PLA Signals per Cell | Standard Deviation |
| Vehicle Control | ||
| CCT367766 Treated |
Summary
The successful development of PROTACs like CCT367766 relies on a thorough understanding of their ability to form a ternary complex with the target protein and an E3 ligase. The biophysical and cellular assays detailed in these application notes provide a comprehensive toolkit for researchers to measure and characterize the formation of the CCT367766-pirin-CRBN ternary complex, enabling the rational design and optimization of novel protein degraders.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aragen.com [aragen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
why is CCT367766 formic not degrading pirin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CCT367766 to induce Pirin degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my CCT367766 formic not degrading Pirin?
A1: The "formic" designation indicates that CCT367766 is supplied as a formate (B1220265) salt. This form is specifically used to enhance the compound's water solubility and stability.[1] Therefore, it is highly unlikely that the formate salt itself is the cause of experimental failure. The lack of Pirin degradation typically stems from other factors related to the compound's integrity, experimental setup, or the biological system being used. The following troubleshooting guide addresses the most common issues.
Q2: What is the mechanism of action for CCT367766?
A2: CCT367766 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[2] It functions by simultaneously binding to the target protein, Pirin, and to Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[2][3] This induced proximity facilitates the tagging of Pirin with ubiquitin molecules.[3] The polyubiquitinated Pirin is then recognized and destroyed by the cell's natural protein disposal system, the 26S proteasome.[3][4]
Q3: What is Pirin?
A3: Pirin is a highly conserved nuclear protein that acts as a transcriptional co-regulator.[3][5] It is notably involved in the NF-κB signaling pathway and is considered an oxidative stress sensor.[3][5][6] Due to its role in processes that can promote cancer development, such as cell proliferation and migration, Pirin has been identified as a potential therapeutic target.[5]
Troubleshooting Guide: No Pirin Degradation Observed
Compound-Related Issues
| Question | Possible Cause & Troubleshooting Steps |
| Is the CCT367766 active? | Compound Integrity: Confirm the integrity and concentration of your CCT367766 stock.[3] Improper storage or multiple freeze-thaw cycles may compromise its activity. Consider purchasing a new vial if the compound's quality is in doubt.Preparation: CCT367766 is typically dissolved in DMSO to make a stock solution.[2] Ensure the compound is fully dissolved before making serial dilutions in your culture medium. |
| Is the concentration correct? | Dose-Response: You may be using a concentration that is too low to induce degradation or too high, leading to the "hook effect."[1][7] This effect occurs when excess PROTAC molecules form binary complexes (CCT367766-Pirin or CCT367766-CRBN) instead of the necessary ternary complex (Pirin-CCT367766-CRBN), inhibiting degradation.[7] Perform a dose-response experiment with concentrations ranging from 0.5 nM to 1500 nM.[1] Near-complete degradation in SK-OV-3 cells has been observed at 50 nM.[6][7] |
Cell-Based Issues
| Question | Possible Cause & Troubleshooting Steps |
| Is the cell line appropriate? | Cell Line Sensitivity: Not all cell lines may be sensitive to CCT367766-mediated degradation.[3] This can be due to low expression levels of Pirin or components of the CRBN E3 ligase complex. The SK-OV-3 human ovarian cancer cell line is a validated model system for CCT367766 activity.[1][2] If using a different cell line, consider testing a positive control cell line alongside it. |
| Was the treatment duration sufficient? | Time Course: Pirin degradation is rapid, with effects seen in as little as 2 hours in SK-OV-3 cells.[6] However, the kinetics may vary in different cell lines. Perform a time-course experiment (e.g., 2, 4, 8, and 24 hours) to determine the optimal treatment duration for your system.[3] |
| Were the cells healthy? | Cell Health & Confluency: Ensure cells are healthy and in the logarithmic growth phase. Inconsistent cell confluency at the time of treatment can lead to variable results.[3] Seed cells to reach a consistent density (e.g., 70-80% confluency) before adding the compound. |
Protocol-Related Issues
| Question | Possible Cause & Troubleshooting Steps |
| Is the Western Blot protocol optimized? | Lysis & Quantification: Use a suitable lysis buffer (e.g., RIPA) with freshly added protease inhibitors.[2] Inaccurate protein quantification is a common source of error; ensure you normalize protein loading across all samples.[2][3]Antibodies: The primary antibody against Pirin may not be effective. Validate your antibody and optimize its concentration. Similarly, ensure the secondary antibody is appropriate and used at the correct dilution.[3]Blocking & Washing: Insufficient blocking can lead to high background, while inadequate washing can obscure results. Block the membrane for at least 1 hour and perform a sufficient number of washes.[2][3] |
Quantitative Data Summary
The following table summarizes the reported biochemical and cellular activities of CCT367766.
| Parameter | Description | Value | Assay Type | Cell Line |
| Pirin Binding Kd | Dissociation constant for Pirin binding | 55 nM | Biochemical Assay | N/A |
| CRBN Binding Kd | Dissociation constant for CRBN binding | 120 nM | Biochemical Assay | N/A |
| CRBN-DDB1 Binding IC50 | Half-maximal inhibitory concentration for CRBN-DDB1 complex binding | 490 nM | Biochemical Assay | N/A |
| Dmax | Maximum percentage of Pirin degradation | >95% | Immunoblot | SK-OV-3 |
| Time to Onset | Time to observe initial Pirin degradation | < 2 hours | Immunoblot | SK-OV-3 |
Data sourced from BenchChem and MedchemExpress.[1][3]
Experimental Protocols
Protocol: Western Blotting for Pirin Degradation
This protocol outlines the key steps to quantify Pirin protein levels following treatment with CCT367766 in the SK-OV-3 cell line.
1. Cell Seeding and Treatment:
- Seed SK-OV-3 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment (e.g., 2 x 10^5 cells per well).[2] Allow cells to adhere overnight.
- Prepare a 10 mM stock solution of CCT367766 in DMSO.[2]
- Perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a range from 0.5 nM to 1500 nM). Include a vehicle-only control (DMSO).[1][2]
- Replace the medium in each well with the medium containing CCT367766 or vehicle. Incubate for the desired time (e.g., 4 hours).[3]
2. Cell Lysis and Protein Quantification:
- After incubation, place plates on ice and wash cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2][3]
- Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[3]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
- Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[2]
3. Immunoblotting:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.[2]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-20% Tris-glycine).[2]
- Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.[2]
- Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[2]
- Incubate the membrane overnight at 4°C with a validated primary antibody against Pirin, diluted in blocking buffer.
- Probe for a loading control (e.g., GAPDH or β-actin) on the same or a separate membrane.[2]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
- Wash the membrane again as in the previous step.
- Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
- Quantify band intensities using densitometry software. Normalize the Pirin signal to the corresponding loading control signal to determine the percentage of degradation.
Visualizations
Caption: Mechanism of CCT367766-mediated Pirin degradation.
Caption: Logical workflow for troubleshooting Pirin degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
improving CCT367766 formic solubility in aqueous buffers
Welcome to the technical support center for CCT367766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CCT367766, with a specific focus on overcoming solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of CCT367766 in experimental settings.
Question 1: I observed a precipitate after diluting my CCT367766 DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
Answer: This is a common phenomenon known as "precipitation upon dilution," which frequently occurs with hydrophobic compounds.[1][2] CCT367766, like many small molecule inhibitors, is more soluble in organic solvents like DMSO than in aqueous solutions.[1][3] When the concentrated DMSO stock is added to the buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent, leading to precipitation.[1]
Here are some steps to mitigate this issue:
-
Pre-warm the aqueous buffer: Increasing the temperature of the buffer can help improve solubility.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the compound.[2]
-
Reduce the final concentration: Your target concentration might be higher than the kinetic solubility of CCT367766 in your specific buffer.[2][4][5][6] Try using a lower final concentration in your assay.
-
Optimize the final DMSO concentration: While minimizing the DMSO concentration is often desirable, a final concentration of 0.5% to 1% is generally well-tolerated in cell-based assays and can help maintain compound solubility.
| Troubleshooting Strategy for Precipitation | Rationale |
| Pre-warm aqueous buffer | Increases the kinetic solubility of the compound. |
| Add stock to vortexing buffer | Ensures rapid dispersion and avoids localized supersaturation.[2] |
| Lower the final compound concentration | The desired concentration may exceed the compound's solubility limit.[2] |
| Maintain a low percentage of co-solvent (e.g., 1% DMSO) | The organic co-solvent helps to keep the hydrophobic compound in solution. |
Question 2: I am still experiencing poor solubility of CCT367766 even after following the dilution recommendations. What other factors could be influencing its solubility?
Answer: Several factors related to the buffer composition can affect the solubility of CCT367766. The "formic" salt form of CCT367766 is intended to improve aqueous solubility compared to the free base.[7] However, the following buffer components can still have a significant impact:
-
pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][8] Although the kinetic solubility of CCT367766 has been determined in phosphate (B84403) buffer at pH 7.4[4][6], its solubility may vary in buffers with different pH values.
-
Buffer Species: The type of buffering agent, such as phosphate, Tris, or HEPES, can influence how well a compound stays in solution.[2]
-
Ionic Strength: The salt concentration of your buffer can either increase or decrease solubility depending on the compound's properties.[2]
Consider testing the solubility of CCT367766 in a few different buffer systems if you continue to face challenges.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and what is its mechanism of action?
A1: CCT367766 is a potent, third-generation heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[9][10][11] It is designed to induce the degradation of the protein Pirin, a transcriptional co-regulator.[3][9][12] CCT367766 works by forming a ternary complex with Pirin and the Cereblon (CRBN) E3 ubiquitin ligase, which leads to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[3][9][12]
Q2: What is the recommended solvent for preparing a stock solution of CCT367766?
A2: It is recommended to prepare a stock solution of CCT367766 in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[3][12] A concentration of 10 mM in DMSO is a common starting point for stock solutions.[3]
Q3: What are the known physicochemical properties of CCT367766?
A3: The table below summarizes key physicochemical properties of CCT367766. High molecular weight and a large topological polar surface area (tPSA) are characteristic of PROTAC molecules and can contribute to solubility challenges.[4][5]
| Property | Value | Reference |
| Molecular Weight | 962.4 g/mol | [4] |
| ALogP | 4.8 | [4] |
| Log D7.4 | 4.7 | [4] |
| Topological Polar Surface Area (tPSA) | 244 Ų | [4][5] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 16 | [4] |
| Kinetic Solubility (pH 7.4) | 10 µM | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CCT367766 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of CCT367766 formic salt powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting CCT367766 into Aqueous Buffer
-
Preparation: Bring the CCT367766 DMSO stock solution and the desired aqueous buffer to room temperature. Pre-warming the aqueous buffer to 37°C may aid solubility.
-
Dispensing Buffer: Add the required volume of the aqueous buffer to a sterile tube.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the CCT367766 DMSO stock solution drop-by-drop.
-
Final Mix: Continue to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before use.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | PROTACs | | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
CCT367766 Technical Support Center: Troubleshooting Formic Stability and Degradation
Welcome to the technical support center for CCT367766. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of CCT367766 in its formic acid salt form. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and why is it supplied as a formic acid salt?
CCT367766 is a potent, third-generation heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the pirin protein.[1] It functions by forming a ternary complex between pirin and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin. The formic acid salt form of CCT367766 is utilized to enhance its aqueous solubility and stability, which can be beneficial for consistent experimental results.[1][2]
Q2: What are the recommended storage conditions for CCT367766 formic acid salt?
Proper storage is critical to maintain the integrity of the compound. Adherence to the following storage guidelines is recommended:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | 3 years | Store in a sealed container, protected from moisture. |
| 4°C | 2 years | Store in a sealed container, protected from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What are the primary stability concerns with CCT367766 in experimental settings?
The main stability issue with CCT367766 arises from the hydrolysis of its thalidomide-based Cereblon E3 ligase ligand. This degradation is particularly relevant in aqueous solutions at physiological pH and temperature (e.g., cell culture media at 37°C). An earlier generation pirin-targeting PROTAC, PDP 10, showed significant instability under these conditions with a half-life of approximately 4 hours.[3][4] While CCT367766 was engineered for improved stability, it is still susceptible to hydrolysis.
Q4: What is the expected half-life of CCT367766 in aqueous solutions?
Studies have indicated that CCT367766 has a half-life of approximately 3 hours in aqueous buffer at 37°C due to the hydrolysis of the thalidomide (B1683933) moiety.[5] This is a critical consideration for the design of cell-based assays.
Q5: What are the likely degradation products of CCT367766?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected pirin degradation in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Due to the aqueous instability of CCT367766, prepare fresh dilutions in cell culture media immediately before treating cells. For time-course experiments exceeding a few hours, consider replacing the media with freshly prepared CCT367766 at regular intervals to maintain an effective concentration. |
| Improper Storage | Ensure that both the solid compound and stock solutions have been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of CCT367766 for your specific cell line and experimental conditions. The "hook effect," where efficacy decreases at high concentrations, is a known phenomenon for PROTACs. |
Issue 2: Variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Differential Compound Degradation | Ensure consistent timing between the preparation of CCT367766 dilutions and their addition to the cells across all replicates and experiments. Minor variations in incubation time at room temperature or 37°C before cell treatment can lead to differing levels of compound degradation. |
| Inconsistent Cell Health or Density | Ensure uniform cell seeding density and monitor cell health to avoid variability unrelated to the activity of CCT367766. |
Experimental Protocols
Protocol 1: Assessment of CCT367766 Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of CCT367766 in a buffered aqueous solution.
-
Preparation of CCT367766 Solution: Prepare a stock solution of CCT367766 in DMSO. Dilute the stock solution to the desired final concentration in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the aqueous solution of CCT367766 at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of intact CCT367766. A decrease in the peak area corresponding to CCT367766 over time indicates degradation.
-
Data Analysis: Plot the percentage of remaining CCT367766 against time to determine the degradation kinetics and calculate the half-life.
Visualizations
CCT367766 Mechanism of Action
Caption: CCT367766 facilitates the formation of a ternary complex, leading to pirin degradation.
Experimental Workflow for Assessing Pirin Degradation
Caption: Workflow for evaluating CCT367766-mediated pirin degradation in cells.
Troubleshooting Logic for Poor Pirin Degradation
Caption: A logical approach to troubleshooting suboptimal pirin degradation results.
References
optimizing CCT367766 formic concentration to avoid the hook effect
Welcome to the technical support center for CCT367766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues, with a specific focus on the hook effect and the role of formic acid in analytical measurements.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and what is its mechanism of action?
CCT367766 is a third-generation, potent, and highly selective heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC).[1] Its primary function is to induce the degradation of the pirin protein.[1][2][3] It achieves this by simultaneously binding to the target protein (pirin) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of pirin, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the "hook effect" in the context of CCT367766?
The "hook effect" is a phenomenon observed with PROTACs, including CCT367766, where the efficiency of protein degradation decreases at very high concentrations of the degrader.[1][4] This occurs because at excessive concentrations, CCT367766 is more likely to form non-productive binary complexes (either with pirin alone or with CRBN alone) rather than the essential ternary complex (pirin-CCT367766-CRBN) required to trigger protein degradation.[1][4] This can lead to the paradoxical observation of less target protein degradation at higher PROTAC concentrations.[4][5][6][7]
Q3: How can I avoid the hook effect when using CCT367766?
To avoid the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for pirin degradation in your specific cell line and experimental setup.[1] CCT367766 has been shown to induce near-complete pirin degradation at concentrations as low as 50 nM.[1][5] By testing a range of concentrations, you can identify the point at which the degradation is maximal before it starts to decrease due to the hook effect.
Q4: What is the role of formic acid in experiments with CCT367766?
Formic acid is commonly used as a mobile phase additive, typically at a concentration of 0.1%, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[6][8][9][10] Its purpose is to facilitate the ionization of CCT367766, which is necessary for its detection and quantification by the mass spectrometer.[10] It is important to note that the use of formic acid is related to the analytical measurement of the compound and does not directly influence the hook effect observed in cellular experiments.
Q5: What are the recommended storage conditions for CCT367766?
To ensure the stability and activity of CCT367766, it is important to store it correctly. While specific recommendations may vary by supplier, PROTACs are generally stored as a solid or in a DMSO stock solution at -20°C or -80°C.[11] It is advisable to avoid repeated freeze-thaw cycles.[11] Although CCT367766 is more stable than earlier generations, prolonged incubation in aqueous media at 37°C may lead to some hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no pirin degradation at high CCT367766 concentrations. | Hook effect due to the formation of binary complexes instead of the productive ternary complex.[1][4] | Perform a dose-response experiment with a wider range of concentrations, including lower concentrations (e.g., starting from 0.1 nM), to identify the optimal concentration for maximal degradation.[2] |
| Compound instability. | Ensure proper storage of CCT367766 as a solid and in DMSO stock solution.[1] Prepare fresh dilutions in media for each experiment. | |
| Inconsistent pirin degradation results. | Variations in experimental conditions. | Ensure consistent cell seeding density, confluency, and treatment times across experiments.[2] |
| Inaccurate compound concentration. | Verify the concentration of your CCT367766 stock solution. | |
| High background or unclear bands in Western Blot analysis. | Issues with antibody concentrations or blocking. | Titrate primary and secondary antibody concentrations to find the optimal dilution. Increase the duration or change the blocking agent (e.g., from milk to BSA).[12] |
| Difficulty in detecting CCT367766 by LC-MS. | Suboptimal mobile phase composition. | Ensure the mobile phase contains a suitable additive to promote ionization. 0.1% formic acid is a common choice for small molecules like CCT367766.[6][8][9][10] |
| Instrument background contamination. | If formic acid has been used extensively with the instrument, there might be a high background.[13] Consider a thorough system cleaning or using a derivatization method if background is problematic.[13] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal CCT367766 Concentration
This protocol outlines the steps to identify the optimal concentration of CCT367766 for pirin degradation while avoiding the hook effect.
-
Cell Seeding: Seed your target cells (e.g., SK-OV-3) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO.[3] From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10,000 nM (e.g., 0.1, 1, 10, 50, 100, 500, 1000, 5000, 10000 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest CCT367766 treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CCT367766 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, for example, 4, 8, or 24 hours, at 37°C in a humidified incubator with 5% CO2.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[2]
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[12]
-
Incubate with a primary antibody against pirin and a loading control (e.g., GAPDH, β-actin).[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detect the protein bands using an ECL substrate.[12]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pirin signal to the loading control. Plot the percentage of pirin degradation against the log of the CCT367766 concentration to determine the DC50 (concentration for 50% degradation) and observe the concentration at which the hook effect appears.[12]
Protocol 2: LC-MS Analysis of CCT367766
This protocol provides a general guideline for the analysis of CCT367766 using LC-MS. Instrument parameters will need to be optimized for your specific system.
-
Sample Preparation: Prepare samples for analysis. This may involve protein precipitation from cell lysates or extraction from other biological matrices.
-
LC Separation:
-
Column: Use a suitable reverse-phase C18 column.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[6][8][9]
-
Gradient: Develop a suitable gradient to achieve good separation of CCT367766 from other components in the sample.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this type of molecule.
-
Mass Analyzer: Use a mass spectrometer capable of MS/MS for selective and sensitive detection (e.g., a triple quadrupole or Orbitrap).
-
MRM/SRM: For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method using precursor and product ions specific to CCT367766.
-
-
Data Analysis: Process the chromatograms and integrate the peak corresponding to CCT367766. Use a standard curve prepared with known concentrations of CCT367766 to quantify the amount in your samples.
Visualizations
Caption: Mechanism of CCT367766-mediated pirin degradation.
Caption: The hook effect: concentration-dependent complex formation.
Caption: Workflow for optimizing CCT367766 concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myadlm.org [myadlm.org]
- 8. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: CCT367766 Formic Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with CCT367766 formic in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing weak, variable, or no degradation of Pirin after treating my cells with this compound?
Answer:
Several factors can contribute to a lack of Pirin degradation. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal CCT367766 Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.5 nM to 1500 nM) to determine the optimal concentration for your specific cell line.[1] It is possible that the concentrations tested are too high and are causing the "hook effect" (see Question 2). |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal Pirin degradation.[1] |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN), the E3 ligase recruited by CCT367766, in your cell line using Western blot or qPCR. CCT367766 requires CRBN to function.[1] |
| Compound Instability or Inactivity | Ensure proper storage of this compound (as a solid and in DMSO stock solution). Confirm the integrity and concentration of your compound stock. |
| Cell Line Insensitivity | If possible, test this compound in a different cell line known to be sensitive, such as SK-OV-3 cells. |
| Poor Cell Permeability | Although CCT367766 is a third-generation probe with optimized physicochemical properties, poor cell permeability can still be a factor in some cell lines.[2][3] |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, which is essential for PROTAC-mediated degradation.[4] |
Question 2: My dose-response curve for this compound is bell-shaped (a "hook effect"). What does this mean and how can I avoid it?
Answer:
The "hook effect" is a known phenomenon for PROTACs where degradation efficiency decreases at very high concentrations.[1][5][6]
-
Mechanism: At optimal concentrations, CCT367766 forms a productive ternary complex (Pirin-CCT367766-CRBN). At excessive concentrations, the formation of non-productive binary complexes (Pirin-CCT367766 or CCT367766-CRBN) is favored, which sequesters the components needed for degradation.[5][6]
-
How to Avoid:
-
Perform a Wide Dose-Response Experiment: Test a broad concentration range (e.g., picomolar to high micromolar) to fully characterize the dose-response curve. This will help you identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50).[1][5][6]
-
Use Optimal Concentrations: Once the optimal concentration range is identified, use concentrations at or below the Dmax for subsequent experiments. CCT367766 has been shown to induce near-complete pirin degradation at concentrations as low as 50 nM.[1]
-
Question 3: Could the "formic" component of this compound be interfering with my experiment?
Answer:
"this compound" refers to the formic acid salt of the compound. This form generally offers enhanced water solubility and stability compared to the free base.[1][7] While generally beneficial, there are some considerations:
-
pH of Stock Solutions and Media: When preparing stock solutions or diluting in media, the formic acid salt could slightly lower the pH. However, the buffering capacity of cell culture media typically mitigates any significant pH changes that would affect cell health.[8]
-
Downstream Mass Spectrometry: If you are performing quantitative proteomics, be aware that formic acid is a common mobile phase modifier. While the small amount of formic acid from the compound is unlikely to significantly alter your chromatography, consistency in your experimental workflow is key.
-
Protein Formylation: High concentrations of formic acid, especially at elevated temperatures, can cause N- and O-formylation of proteins.[9] This is highly unlikely to be an issue from the compound itself under normal cell culture conditions but is a consideration if you are using formic acid in your lysis or sample preparation buffers for proteomics.
Question 4: I'm seeing inconsistent results in my Western blots for Pirin degradation. How can I improve reproducibility?
Answer:
Inconsistent Western blot results are a common issue. Here are some key areas to focus on:
| Possible Cause | Recommended Solution |
| Variation in Cell Confluency | Ensure consistent cell seeding density and that cells are at a similar confluency at the time of treatment. |
| Inaccurate Protein Quantification | Carefully perform and standardize your protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.[9][10] |
| Antibody Performance | Use a primary antibody against Pirin that is validated for Western blotting. Titrate your primary and secondary antibodies to determine the optimal concentrations that give a strong signal with low background.[11] |
| Insufficient Washing or Blocking | Increase the number and duration of washes with TBST to reduce background signal. Ensure blocking is sufficient (e.g., 1 hour at room temperature or overnight at 4°C).[11][12] |
| Protein Transfer Issues | Confirm efficient transfer of proteins from the gel to the membrane by visualizing a pre-stained protein ladder on the membrane after transfer.[11] |
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and what is its mechanism of action?
CCT367766 is a third-generation, potent, and highly selective heterobifunctional protein degrader, also known as a Proteolysis Targeting Chimera (PROTAC).[11] Its primary function is to induce the degradation of the Pirin protein. It achieves this by simultaneously binding to Pirin and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity allows the E3 ligase to tag Pirin with ubiquitin, marking it for degradation by the proteasome.[11]
Q2: What is the difference between CCT367766 and this compound?
This compound is the formic acid salt of CCT367766.[1][7] At equivalent molar concentrations, both forms exhibit comparable biological activity. However, the salt form generally has enhanced water solubility and stability.[1][7]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from moisture. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the essential control experiments for validating my results?
To ensure that the observed effects are due to the specific, on-target degradation of Pirin, the following controls are crucial:
| Control | Purpose | Example |
| Vehicle Control | To assess the baseline level of Pirin protein and the effect of the solvent. | Treat cells with the same concentration of DMSO used to dissolve the PROTAC.[4] |
| Proteasome Inhibitor | To confirm that the observed protein loss is due to proteasomal degradation. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding CCT367766. Degradation should be blocked or "rescued."[4] |
| E3 Ligase Competition | To verify that degradation is dependent on CRBN. | Pre-treat cells with a high concentration of a CRBN ligand (e.g., thalidomide). This should prevent CCT367766 from binding to CRBN and rescue Pirin from degradation. |
| Negative Control PROTAC | To demonstrate that both target binding and E3 ligase recruitment are necessary. | An inactive diastereomer of the PROTAC, or a molecule where one of the binding moieties is mutated or inactive.[4] |
Quantitative Data Summary
Table 1: Physicochemical and Biochemical Properties of CCT367766
| Property | Value | Assay Type |
| Pirin Binding | Kd = 55 nM | Not Specified |
| CRBN Binding | Kd = 120 nM | Not Specified |
| CRBN-DDB1 Complex Binding | IC50 = 490 nM | Not Specified |
| Pirin Degradation | Depletes Pirin at low nM concentrations | Western Blot |
| Molecular Weight | 884.0 g/mol | - |
| LogD | 3.1 | - |
| Topological Polar Surface Area (tPSA) | 185 Ų | - |
(Data sourced from multiple references)[13]
Table 2: Recommended Starting Conditions for Cell-Based Assays
| Parameter | Recommended Value/Range | Notes |
| Cell Line | SK-OV-3 (or other with confirmed Pirin and CRBN expression) | - |
| This compound Concentration | 0.5 - 50 nM | Effective degradation has been observed in this range. A wider range (up to 1500 nM) may be needed to characterize the hook effect.[1][11] |
| Incubation Time | 2 - 24 hours | Time-dependent degradation can be assessed.[11] |
| Protein Loading for Western Blot | 20 - 50 µg | Adjust based on Pirin expression levels in your cell line.[11] |
Experimental Protocols
Protocol 1: Western Blotting for Pirin Degradation
This protocol describes the use of Western blotting to quantify the reduction in Pirin protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., SK-OV-3) in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4 or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][14]
-
Incubate the membrane with a primary anti-Pirin antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.[9]
-
Quantify band intensities using image analysis software and normalize the Pirin signal to the loading control.
-
Protocol 2: Quantitative Proteomics Analysis for Target Selectivity
This protocol uses tandem mass tagging (TMT) based quantitative proteomics to assess the selectivity of CCT367766 for Pirin across the proteome.[9]
-
Cell Treatment and Lysis: Treat cells with CCT367766 (e.g., 50 nM for 4 hours) and a vehicle control. Lyse the cells and quantify the protein content.[9]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent.[9]
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Calculate the relative abundance of each protein in the CCT367766-treated sample compared to the vehicle control to confirm the selective downregulation of Pirin.[9]
Visualizations
Caption: Mechanism of action for CCT367766-mediated Pirin degradation.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: General experimental workflow for a CCT367766 PROTAC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pH as a determinant of cellular growth and contact inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Managing CCT367766 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and understanding the cytotoxic effects of CCT367766 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and what is its primary mechanism of action?
A1: CCT367766 is a potent and selective third-generation heterobifunctional protein degrader, also known as a Proteolysis Targeting Chimera (PROTAC).[1][2][3] Its primary function is to induce the degradation of the pirin protein.[1][2][3] It achieves this by forming a ternary complex with pirin and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of pirin and its subsequent degradation by the proteasome.[1][3][4]
Q2: Is CCT367766 expected to be cytotoxic?
A2: As a potent protein degrader, CCT367766 can induce cellular effects that may lead to cytotoxicity, particularly at higher concentrations or after prolonged exposure. The on-target degradation of pirin, a transcriptional co-regulator involved in pathways like NF-κB, can impact cell survival and proliferation.[1][4] However, CCT367766 is highly selective for pirin, with whole-proteome mass spectrometry analysis in SK-OV-3 cells showing a significant reduction only in pirin levels at effective concentrations (50 nM for 4 hours), suggesting minimal off-target protein degradation.[2] Cytotoxicity observed could be a direct result of pirin depletion or, at higher concentrations, potential off-target effects.[2]
Q3: What is the "hook effect" and how does it relate to CCT367766?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (CCT367766-pirin or CCT367766-CRBN) rather than the productive ternary complex (pirin-CCT367766-CRBN) required for degradation.[2] It is crucial to perform a dose-response experiment to identify the optimal concentration range for pirin degradation and to avoid the hook effect.[2] For CCT367766, near-complete pirin degradation has been observed at concentrations as low as 50 nM.[2][4]
Q4: How can I confirm that the observed cytotoxicity is due to on-target pirin degradation?
A4: To confirm that the observed cellular phenotype is a direct result of pirin degradation, a rescue experiment can be performed.[2] This involves pre-treating the cells with a competitive ligand that blocks the interaction of CCT367766 with either pirin or CRBN.[2] For example, pre-treatment with a non-degrading pirin binder or a CRBN ligand like thalidomide (B1683933) should rescue pirin levels and, consequently, any on-target cytotoxic effects.[2][5]
Troubleshooting Guides
This section provides solutions to common issues encountered when assessing the cytotoxicity of CCT367766.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Recommended Solution | Relevant Controls |
| Concentration Too High for a Specific Cell Line: Cell lines exhibit differential sensitivity to cytotoxic agents. | Perform a dose-response experiment with a broad range of CCT367766 concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line. Lower the concentration to the minimal effective dose for pirin degradation.[2] | Untreated cells, vehicle control (e.g., DMSO at a final concentration <0.1%).[2] |
| Solvent Toxicity: The vehicle used to dissolve CCT367766, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.1%.[2] | Cells treated with the vehicle at the same final concentration used for CCT367766 dilutions. |
| Suboptimal Cell Health: Unhealthy or overly confluent cells are more susceptible to stress and cytotoxic effects. | Ensure cells are in the logarithmic growth phase, have good morphology, and are not overgrown at the time of treatment. Maintain consistent cell seeding density.[1] | Visual inspection of cells under a microscope before and during the experiment. |
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
| Potential Cause | Recommended Solution | Relevant Controls |
| Variation in Cell Confluency: Differences in cell number at the time of treatment can lead to variable results. | Ensure consistent cell seeding density and that cells are at a similar confluency (e.g., 70-80%) at the start of each experiment.[1] | Perform cell counts before seeding. |
| Inaccurate Compound Concentration: Errors in serial dilutions or compound instability can affect the final concentration. | Confirm the integrity and concentration of the CCT367766 stock solution. Prepare fresh dilutions for each experiment. While stable, prolonged incubation in aqueous media at 37°C may lead to some hydrolysis.[2] | Include positive and negative controls with known and predictable outcomes. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[6] | Not applicable. |
Issue 3: Discrepancy Between Pirin Degradation and Observed Cytotoxicity
| Potential Cause | Recommended Solution | Relevant Controls |
| Delayed Onset of Cytotoxicity: The cytotoxic effects resulting from the depletion of a target protein may take time to manifest. | Conduct a time-course experiment, assessing both pirin degradation (e.g., by Western blot) and cell viability at multiple time points (e.g., 2, 4, 8, 24, 48, 72 hours).[1][2] | Time-matched vehicle-treated cells. |
| Off-Target Effects at High Concentrations: Although highly selective, very high concentrations of CCT367766 may lead to off-target effects contributing to toxicity.[2] | Correlate the dose-response for pirin degradation with the dose-response for cytotoxicity. If significant cytotoxicity occurs at concentrations well above those required for maximal pirin degradation, off-target effects may be involved. Consider a proteomics analysis to identify unintended protein degradation.[2] | A control compound that binds CRBN but not pirin, and vice-versa. |
| Cell Line Specific Dependencies: The cellular consequences of pirin degradation may vary between cell lines depending on their reliance on pirin-regulated pathways. | Test CCT367766 in multiple cell lines with varying genetic backgrounds to understand the context-dependent effects of pirin loss.[1] | Cell lines with known high and low expression of pirin. |
Data Presentation
Table 1: Performance of CCT367766 in SK-OV-3 Human Ovarian Cancer Cells
| Parameter | Value | E3 Ligase Recruited | Reference |
| DC50 | ~12 nM | Cereblon | [4] |
| Dmax | ~96% | Cereblon | [4] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achievable.
Table 2: Troubleshooting Common Cytotoxicity Assays
| Assay | Common Issue | Troubleshooting Steps |
| MTT Assay | High Background Absorbance | Use phenol (B47542) red-free medium during MTT incubation. Minimize serum concentration or use serum-free medium during incubation. Check for microbial contamination.[6][7][8] |
| Incomplete Solubilization of Formazan Crystals | Use a suitable solubilization solution (e.g., DMSO, acidified isopropanol). Ensure thorough mixing by gentle agitation on an orbital shaker.[7][8] | |
| LDH Assay | High Background LDH Release | Ensure optimal cell culture conditions to avoid stress-induced cell death in controls. Use heat-inactivated serum or serum-free medium to reduce endogenous LDH activity. Handle cells gently to avoid mechanical damage.[7] |
| Interpreting Elevated LDH | Elevated LDH is a general marker of cell damage and not specific to apoptosis.[9][10] Corroborate with other assays to understand the mechanism of cell death. | |
| Caspase-Glo 3/7 Assay | Low Signal or No Induction of Apoptosis | Optimize the concentration of CCT367766 and the incubation time. Ensure the cell line is capable of undergoing apoptosis. |
| High Background Luminescence | Use a white-walled plate suitable for luminescence assays. Allow plates to equilibrate to room temperature before adding the reagent.[11] |
Experimental Protocols
Protocol 1: Western Blotting for Pirin Degradation
This protocol is based on methodologies for evaluating PROTACs in SK-OV-3 cells.[4]
-
Cell Seeding: Seed SK-OV-3 cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[1]
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of CCT367766 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4 or 24 hours).[1]
-
Time-Course: Treat cells with a fixed concentration of CCT367766 (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and incubate on ice for 15 minutes.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.[4]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
Protocol 2: LDH Cytotoxicity Assay
This protocol outlines a general procedure for assessing cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CCT367766 and appropriate controls (vehicle, untreated, and maximum lysis control).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control after subtracting background values.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol provides a general outline for measuring caspase-3 and -7 activities as an indicator of apoptosis.[11][12][13]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with CCT367766 and controls for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[11][14]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11]
-
Incubation: Mix the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity present.[11][12][13]
Mandatory Visualizations
Caption: CCT367766 induces the degradation of pirin via the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with CCT367766.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. aidiagme.com [aidiagme.com]
- 10. Lactate Dehydrogenase (LDH) Test: MedlinePlus Medical Test [medlineplus.gov]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase 3/7 Activity [protocols.io]
how to minimize off-target effects of CCT367766 formic
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCT367766 formic, a PROTAC® (Proteolysis Targeting Chimera) Pirin degrader. The following troubleshooting guides and FAQs are designed to help minimize potential off-target effects and ensure robust, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and what is its primary mechanism of action?
A1: CCT367766 is a third-generation, potent, and highly selective heterobifunctional PROTAC. Its primary function is to induce the degradation of the Pirin protein.[1] It operates by simultaneously binding to the target protein (Pirin) and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Pirin, marking it for degradation by the cell's proteasome.[1][2]
Q2: What are the known off-target effects of CCT367766?
A2: CCT367766 has demonstrated high selectivity for its target, Pirin. A whole-proteome mass spectrometry analysis was performed to assess its cellular selectivity. In SK-OV-3 cells treated with an effective concentration of 50 nM CCT367766 for 4 hours, only Pirin showed a significant reduction out of 8,547 quantifiable proteins.[1] This indicates that off-target protein degradation is minimal at recommended concentrations.[1] However, at very high concentrations, off-target toxicity may be observed.[1]
Q3: How can I confirm that the effects observed in my experiment are due to on-target Pirin degradation?
A3: To confirm that an observed cellular phenotype is a direct result of Pirin degradation, a rescue experiment is the gold-standard method.[1][3] This can be performed in two ways:
-
Pirin Rescue: Pre-treatment with a non-degrading Pirin binder (e.g., the chemical probe CCT251236) should block CCT367766 from binding to and degrading Pirin.[1]
-
CRBN Rescue: Pre-treatment with a CRBN ligand, such as thalidomide, will occupy the CRBN binding site, preventing CCT367766 from recruiting the E3 ligase and thereby rescuing Pirin from degradation.[1]
Q4: I am observing a "hook effect" with CCT367766. What does this mean and how can I avoid it?
A4: The "hook effect" is a phenomenon common to PROTACs where degradation efficiency decreases at very high concentrations.[1] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (CCT367766-Pirin or CCT367766-CRBN) rather than the productive ternary complex (Pirin-CCT367766-CRBN) required for degradation.[1] To avoid this, it is critical to perform a full dose-response experiment to identify the optimal concentration range for Pirin degradation. CCT367766 has been shown to induce near-complete Pirin degradation at concentrations as low as 50 nM.[1][4]
Data Presentation
Table 1: Biochemical and Cellular Activity of CCT367766
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| DC₅₀ | ~12 nM | Immunoblot | SK-OV-3 | [5] |
| Dₘₐₓ | ~96% | Immunoblot | SK-OV-3 | [5] |
| Pirin Binding (Kd) | 55 nM | Biochemical Assay | Recombinant Protein | [4][6] |
| CRBN Binding (Kd) | 120 nM | Biochemical Assay | Recombinant Protein | [4][6] |
| CRBN-DDB1 Complex (IC₅₀) | 490 nM | Biochemical Assay | Recombinant Protein Complex | [4][6] |
Troubleshooting Guides
Issue 1: No or Low Pirin Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal CCT367766 Concentration | Perform a dose-response experiment with a range of CCT367766 concentrations (e.g., 0.5 nM to 1500 nM) to determine the optimal concentration for your cell line.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal Pirin degradation.[1] |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line of interest via Western blot or qPCR. CCT367766 requires CRBN to function.[1] |
| Compound Instability | Ensure proper storage of CCT367766 (solid and DMSO stock). While relatively stable, prolonged incubation in aqueous media at 37°C may lead to some hydrolysis.[1] Prepare fresh dilutions for each experiment. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, which is essential for PROTAC-mediated degradation.[1] |
Issue 2: High Cellular Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | High concentrations of CCT367766 may lead to off-target toxicity or other cellular stress. Lower the concentration to the minimal effective dose for Pirin degradation as determined by your dose-response curve.[1] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic to your cells (typically ≤ 0.1%) and is included in your control samples.[7] |
| Off-Target Effects | Although CCT367766 is highly selective, at very high concentrations or in specific sensitive cell lines, off-target effects could contribute to toxicity.[1] Confirm on-target effects using rescue experiments. |
Visualizations
Caption: Mechanism of CCT367766-mediated Pirin degradation.
Caption: Troubleshooting workflow for CCT367766 experiments.
Experimental Protocols
Protocol 1: Western Blotting for Pirin Degradation (DC₅₀ Determination)
This protocol describes the use of Western blotting to quantify the reduction in Pirin protein levels following treatment with CCT367766.[2]
-
Cell Culture and Treatment:
-
Culture SK-OV-3 cells (or your cell line of interest) in the appropriate medium.[5]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CCT367766 (e.g., 0.5 nM to 1500 nM) for a fixed time point (e.g., 4 or 24 hours).[2][5] Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Perform electrophoresis and transfer separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.[5]
-
Capture and quantify the band intensities using densitometry software.
-
Normalize the Pirin band intensity to the loading control.
-
Calculate the percentage of Pirin degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the log concentration of CCT367766 and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Protocol 2: On-Target Validation via Rescue Experiment
This protocol provides a method to confirm that an observed phenotype is due to CCT367766-mediated degradation of Pirin.
-
Experimental Setup:
-
Seed cells as you would for your primary phenotype assay.
-
Prepare four experimental groups:
-
Vehicle Control (e.g., DMSO)
-
CCT367766 (at optimal effective concentration, e.g., 50 nM)
-
Rescue Agent (e.g., Thalidomide at 10 µM) + CCT367766
-
Rescue Agent alone
-
-
-
Pre-treatment:
-
Add the rescue agent (or vehicle) to the appropriate wells and incubate for a sufficient time to allow for cell uptake and target engagement (e.g., 1-2 hours).
-
-
CCT367766 Treatment:
-
Add CCT367766 (or vehicle) to the appropriate wells.
-
Incubate for the duration required to observe your phenotype of interest.
-
-
Analysis:
-
Perform your primary phenotype assay (e.g., cell viability, gene expression, morphological analysis).
-
Parallel Control: It is highly recommended to run a parallel experiment where cell lysates are collected and analyzed by Western blot to confirm that the rescue agent did indeed prevent Pirin degradation under the same conditions.
-
-
Interpretation:
-
If the phenotype observed with CCT367766 treatment (Group 2) is reversed or significantly diminished in the presence of the rescue agent (Group 3), it strongly supports that the phenotype is an on-target effect of Pirin degradation.
-
Caption: Experimental workflow for on-target validation.
References
Technical Support Center: Synthesis of CCT367766 Formic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of CCT367766 formic acid.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the multi-step synthesis of CCT367766.
Section 1: Synthesis of the Pirin-Binding Motif
Question: The selenium dioxide (SeO₂) oxidation of the methylquinoline moiety is resulting in low yield or the formation of byproducts like the dicarboxaldehyde or carboxylic acid. How can this be optimized?
Answer:
Achieving selective oxidation of the methyl group can be challenging. Here are several factors to consider for optimization:
-
Stoichiometry of Selenium Dioxide: Carefully control the amount of SeO₂ used. While a slight excess may be required, a large excess can lead to over-oxidation to the carboxylic acid or oxidation of other positions.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Over-running the reaction can lead to byproduct formation.
-
Solvent: The choice of solvent can influence the reaction. Dioxane is a commonly used solvent for this type of oxidation.[2]
-
Purity of Reagents: Ensure that the selenium dioxide is of high purity. Some sources suggest that freshly sublimed SeO₂ can give better results.[3]
| Parameter | Recommendation | Potential Issue |
| SeO₂ Stoichiometry | 1.1 - 1.5 equivalents | > 2 equivalents may lead to over-oxidation. |
| Temperature | Reflux | Lower temperatures may be too slow. |
| Reaction Time | Monitor by TLC/HPLC (typically 4-8 hours) | Prolonged reaction times increase byproduct formation. |
| Solvent | Dioxane | Ensure anhydrous conditions. |
Question: The reductive amination step following the SeO₂ oxidation is inefficient. What are the common pitfalls?
Answer:
Low yields in reductive amination can stem from several issues:
-
Imine Formation: The initial formation of the imine is crucial. This step is often pH-dependent. Ensure the reaction conditions are suitable for imine formation before adding the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and often effective reducing agent for this transformation. Other reagents like sodium cyanoborohydride can also be used, but may require different reaction conditions.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the imine intermediate.
Section 2: Synthesis of the CRBN-Binding Ligand (4-hydroxythalidomide derivative)
Question: The synthesis of 4-hydroxythalidomide is giving a low yield. What are the key parameters to control?
Answer:
The condensation reaction to form 4-hydroxythalidomide can be optimized by controlling the following:
-
Reaction Conditions: The use of potassium acetate (B1210297) in acetic acid at reflux has been reported to give high yields (up to 96%).[2]
-
Purity of Starting Materials: Ensure the 3-hydroxyphthalic anhydride (B1165640) and glutamine precursors are pure.
Section 3: Linker Conjugation and Final Assembly
Question: The SN2 alkylation to attach the linker to the pirin-binding motif is proceeding slowly or with low conversion. How can this be improved?
Answer:
For a successful SN2 reaction, consider the following:
-
Leaving Group: Ensure a good leaving group (e.g., mesylate, tosylate, or halide) is present on the linker precursor.
-
Nucleophilicity: The nucleophilicity of the amine on the pirin-binding motif is key. Ensure the reaction is not conducted under acidic conditions that would protonate the amine.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate SN2 reactions.
-
Steric Hindrance: Significant steric bulk around the reaction center can hinder the SN2 reaction.[4]
Question: The Mitsunobu reaction to couple the linker-pirin motif with the 4-hydroxythalidomide derivative is problematic, with byproducts that are difficult to remove. What are some troubleshooting strategies?
Answer:
The Mitsunobu reaction is known for sometimes being challenging to purify due to byproducts like triphenylphosphine (B44618) oxide (TPPO) and the reduced dialkyl azodicarboxylate.
-
Reagent Addition: The order of addition of reagents can be critical. Often, the phosphine (B1218219) and the azodicarboxylate are pre-mixed before the addition of the alcohol and the nucleophile.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are common solvents. Using DCM in a sonic bath has been reported to sometimes improve yields and reaction times.[5]
-
Purification:
-
TPPO Removal: TPPO can sometimes be precipitated from a concentrated solution in ether by the slow addition of a non-polar solvent like hexane (B92381) or pentane.[5]
-
Chromatography: Changing the mobile phase for column chromatography (e.g., from hexane/ethyl acetate to hexane/diethyl ether) or using a different stationary phase (e.g., alumina) can help in separating the product from the byproducts.[5]
-
| Issue | Recommended Action |
| Low Reaction Conversion | Ensure anhydrous conditions. Consider using a more nucleophilic phosphine. |
| Difficult Purification | For TPPO removal, try precipitation from ether/hexane. For chromatography, experiment with different solvent systems. |
Section 4: Formic Acid Salt Formation
Question: I am having difficulty forming the formic acid salt of CCT367766, or the resulting salt has poor physical properties (e.g., amorphous, oily). What should I do?
Answer:
The formation of a stable, crystalline salt can be influenced by several factors:
-
Solvent System: The choice of solvent is critical. A solvent system where the free base has some solubility but the salt is less soluble is ideal to promote precipitation of the salt. For poorly soluble compounds, a mixture of solvents like methanol/chloroform might be necessary to achieve initial dissolution before adding the formic acid.[6]
-
Stoichiometry of Formic Acid: Use a precise stoichiometry of formic acid (typically 1.0 to 1.1 equivalents). An excess of acid can sometimes lead to the formation of oils or amorphous material.
-
Temperature and Agitation: Control the temperature and stirring rate during salt formation and precipitation. Slow cooling can sometimes promote the formation of more crystalline material.
-
Drying: Ensure the final salt is thoroughly dried under vacuum to remove any residual solvents, which can affect its physical properties.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of CCT367766?
The multi-step synthesis of CCT367766 is complex and has been reported with an overall yield of around 2%.[7] Low yields are a known challenge in the synthesis of complex heterobifunctional molecules like PROTACs.[1][8]
Q2: What are the key challenges associated with the physicochemical properties of CCT367766?
Like many PROTACs, CCT367766 is a high molecular weight compound. This can lead to challenges in achieving good cell permeability and solubility. The design of the linker is a critical aspect to balance these properties.
Q3: Why is the formic acid salt of CCT367766 often preferred?
The formic acid salt form of a compound typically exhibits enhanced water solubility and stability compared to the free base form. This can be advantageous for formulation and in vitro/in vivo studies.
Q4: I am observing a "hook effect" in my cell-based assays with CCT367766. What does this mean and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is thought to occur because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-pirin or PROTAC-CRBN) instead of the productive ternary complex (pirin-PROTAC-CRBN) required for degradation. To mitigate this, it is important to perform a dose-response experiment to find the optimal concentration range for pirin degradation.
Experimental Protocols
Representative Synthetic Protocol for CCT367766
This protocol is a representative summary based on literature descriptions.[7] Researchers should consult the primary literature for detailed experimental procedures.
Part 1: Synthesis of the Pirin-Binding Motif with Linker Attachment Point
-
Chlorobisamide Formation: Start from 2-chloro-5-nitroaniline (B146338) to synthesize the chlorobisamide in three steps.
-
Oxidation: Oxidize the methylquinoline moiety of the chlorobisamide using selenium dioxide (SeO₂) to form the corresponding aldehyde.
-
Reductive Amination and Deprotection: Perform a reductive amination of the aldehyde with N-Boc-piperazine, followed by the deprotection of the Boc group to yield the piperazine-containing pirin-binding motif.
Part 2: Attachment of the Linker and Final Conjugation
-
Linker Attachment (SN2 Alkylation): Alkylate the piperazine (B1678402) nitrogen with a suitable linker precursor containing a good leaving group.
-
Final Conjugation (Mitsunobu Reaction): Couple the linker-pirin motif with 4-hydroxythalidomide via a Mitsunobu reaction to yield the final CCT367766 molecule.
| Step | Key Transformation | Typical Reagents | Representative Yield |
| 1 | Multi-step synthesis of chlorobisamide | 2-chloro-5-nitroaniline, etc. | ~54% (over 3 steps)[7] |
| 2 | SeO₂ Oxidation | Selenium dioxide, dioxane | Variable |
| 3 | Reductive Amination & Deprotection | N-Boc-piperazine, NaBH(OAc)₃, TFA | ~32% (over 2 steps)[7] |
| 4 | SN2 Alkylation | Linker with leaving group, base | Variable |
| 5 | Mitsunobu Reaction | 4-hydroxythalidomide, PPh₃, DIAD | Variable |
| Overall | - | - | ~2% [7] |
Visualizations
Caption: Workflow for the synthesis of this compound acid.
Caption: Mechanism of action of CCT367766.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
interpreting bell-shaped curve in CCT367766 formic dose response
Technical Support Center: CCT367766 Formic
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimentation.
Troubleshooting Guides
This section provides detailed guidance on how to interpret and resolve specific experimental issues.
Issue: My dose-response curve for CCT367766 is bell-shaped. What does this mean and how do I proceed?
Answer:
Observing a bell-shaped (also known as a biphasic or hormetic) dose-response curve is a known phenomenon in pharmacology and is characterized by a stimulatory or optimal effect at low to mid-range concentrations, followed by a decrease in response at higher concentrations.[1][2][3] For CCT367766, a PROTAC Pirin Degrader, this can manifest as effective protein degradation at nanomolar concentrations, but a reduced effect at micromolar or higher concentrations, a phenomenon sometimes referred to as the "hook effect" in PROTACs.[4][5][6]
Several factors can contribute to this observation:
-
Ternary Complex Disruption (Hook Effect): CCT367766 works by forming a ternary complex between the target protein (Pirin) and the E3 ligase component (Cereblon). At excessively high concentrations, CCT367766 can form separate binary complexes (CCT367766-Pirin and CCT367766-Cereblon) more readily than the productive ternary complex, leading to reduced degradation.[4][6]
-
Off-Target Effects: At high concentrations, the compound may engage with other cellular targets, leading to confounding biological effects that interfere with the primary endpoint being measured.[7][8]
-
Cellular Toxicity: High concentrations of the compound may induce cytotoxicity, leading to a general shutdown of cellular processes, including the ubiquitin-proteasome system required for degradation. This can mask the specific effect of Pirin degradation.[9]
-
Compound Insolubility: this compound may precipitate out of solution at high concentrations, reducing its effective concentration and leading to an apparent decrease in activity.[9]
Recommended Actions:
-
Confirm the Dose-Response: Carefully repeat the experiment, ensuring precise serial dilutions, especially at the concentrations where the effect starts to diminish.
-
Assess Cytotoxicity: Perform a concurrent cell viability assay (e.g., MTT, trypan blue exclusion) using the same concentrations and incubation time to determine the threshold for cytotoxicity.[9]
-
Check Solubility: Visually inspect the media in your highest concentration wells for any signs of compound precipitation.
-
Define the Optimal Concentration Range: Based on your data, identify the concentration range that provides maximal Pirin degradation before the effect diminishes. This will be your optimal working concentration for future functional assays.
Hypothetical Data Example:
The table below illustrates a typical bell-shaped dose-response for CCT367766 in a Pirin degradation assay.
| CCT367766 Conc. (nM) | Pirin Protein Level (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100% | 100% |
| 0.5 | 85% | 100% |
| 5 | 40% | 98% |
| 50 | 15% (Optimal Degradation) | 95% |
| 500 | 45% | 80% |
| 1500 | 70% | 60% |
Experimental Workflow for Troubleshooting a Bell-Shaped Curve
Caption: Troubleshooting workflow for a bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped or biphasic dose-response curve?
A biphasic dose-response relationship is one where the response to a substance changes direction with increasing concentration.[2] In the context of CCT367766, low doses result in the desired effect (Pirin protein degradation), but as the dose increases past an optimal point, the effect diminishes.[10] This contrasts with a classic sigmoidal dose-response curve, where the effect plateaus at high concentrations.[11] This phenomenon is also referred to as hormesis.[12][13]
Q2: What is the most likely cause of the bell-shaped curve for a PROTAC like CCT367766?
The most common cause for PROTACs is the "hook effect".[4][5] A PROTAC's function depends on creating a three-part complex: Target-PROTAC-E3 Ligase. At optimal concentrations, this ternary complex forms efficiently. At very high concentrations, two different two-part complexes (Target-PROTAC and PROTAC-E3 Ligase) dominate, which are non-productive for degradation. This leads to a decrease in the overall degradation efficiency, causing the "hook" or downturn in the dose-response curve.
Signaling Pathway Illustrating the PROTAC "Hook Effect"
Caption: PROTAC mechanism at optimal vs. high concentrations.
Q3: How does a bell-shaped curve affect the calculation of parameters like DC50/IC50?
Standard curve-fitting models used for calculating IC50 or DC50 (concentration for 50% degradation) assume a sigmoidal dose-response. Applying these models to a bell-shaped curve will yield inaccurate and misleading values. Instead, you should:
-
Report the DCmax: The maximal degradation observed.
-
Report the Opt_DC: The optimal concentration that produces the DCmax.
-
Fit to a Biphasic Model: Use specialized software (like GraphPad Prism) that offers bell-shaped or biphasic dose-response curve fitting to model the data accurately.[14]
Q4: What concentration range of CCT367766 should I use for my functional experiments?
For subsequent experiments designed to study the functional consequences of Pirin degradation, you should use concentrations that fall on the initial, inhibitory part of the dose-response curve. It is critical to work at or near the optimal concentration (Opt_DC) that gives the maximal effect (DCmax) while ensuring minimal cytotoxicity. Avoid concentrations in the "hook" region, as they produce a sub-maximal effect and can lead to misinterpretation of the compound's efficacy.
References
- 1. Hormesis: The Dose-Response Revolution | Annual Reviews [annualreviews.org]
- 2. thescipub.com [thescipub.com]
- 3. Biphasic Dose Response → Term [fashion.sustainability-directory.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTACs | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. kineon.io [kineon.io]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. When less is more: hormesis against stress and disease [microbialcell.com]
- 13. Hormesis - Wikipedia [en.wikipedia.org]
- 14. graphpad.com [graphpad.com]
Technical Support Center: The Impact of Cell Confluence on CCT367766 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the impact of cell confluence on the formic efficacy of CCT367766, a potent and selective Pirin protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is CCT367766 and how does it work?
A1: CCT367766 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the Pirin protein. CCT367766 works by simultaneously binding to Pirin and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity triggers the ubiquitination of Pirin, marking it for degradation by the cell's proteasome. This targeted degradation allows for the study of Pirin's function by observing the cellular outcomes of its removal.
Q2: What is cell confluence and why is it important for CCT367766 efficacy studies?
A2: Cell confluence refers to the percentage of the surface area of a culture dish that is covered by adherent cells. It is a critical parameter in cell-based assays as it reflects the cell density and growth phase. The confluency of cells can significantly impact their physiology, including metabolism, cell signaling pathways, and protein expression. For CCT367766, variations in cell confluency can lead to inconsistent results in Pirin degradation, affecting the accuracy and reproducibility of efficacy measurements like DC₅₀ and Dₘₐₓ.
Q3: How does cell confluence specifically affect the efficacy of CCT367766?
A3: Cell confluence can affect CCT367766 efficacy in several ways:
-
Expression of Target Protein and E3 Ligase: The expression levels of both the target protein (Pirin) and the recruited E3 ligase (Cereblon) can vary with cell density.
-
Cellular Metabolism and Uptake: The metabolic state of cells changes with confluence, which can influence the uptake and intracellular concentration of CCT367766.
-
Cell Cycle Status: Cells at different confluences will have different proportions of cells in various stages of the cell cycle. This can impact the ubiquitin-proteasome system's activity and, consequently, the degradation efficiency.
Q4: What is the optimal cell confluence for testing CCT367766?
A4: For consistent and reproducible results, it is recommended to perform experiments when cells are in the logarithmic (or exponential) growth phase, which is typically between 70-80% confluency. At this stage, cells are actively dividing and metabolically active. However, the optimal confluence can be cell-line dependent and should be determined empirically for your specific experimental setup.
Q5: What is the "hook effect" and can cell confluence influence it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (PROTAC-Pirin or PROTAC-CRBN) rather than the productive ternary complex (Pirin-PROTAC-CRBN). While cell confluence does not directly cause the hook effect, inconsistent cell densities can lead to variations in the concentrations of the target protein and E3 ligase, which can modulate the concentration at which the hook effect is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Pirin degradation results between experiments. | Variation in cell confluency at the time of treatment. | Standardize your cell seeding density and treatment time to ensure cells are at a consistent confluency (e.g., 70-80%) for each experiment. |
| Inaccurate protein quantification. | Carefully perform and standardize the protein quantification assay (e.g., BCA assay) to ensure equal protein loading for Western blot analysis. | |
| No or weak Pirin degradation observed. | Cell line is not sensitive to CCT367766. | Test the compound in a different cell line known to be sensitive, such as SK-OV-3. |
| Insufficient treatment time or concentration. | Optimize the treatment duration and concentration range. A time-course and dose-response experiment is recommended. | |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line. | Confirm the expression of CRBN in your cell model using Western blot or proteomics. | |
| High background in Western blot. | Insufficient blocking of the membrane. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Quantitative Data
The following table provides representative data illustrating the potential impact of cell confluence on the efficacy of a PROTAC, such as CCT367766. Please note that this data is illustrative and the actual values may vary depending on the cell line and experimental conditions.
| Cell Confluency at Treatment | DC₅₀ (nM) | Dₘₐₓ (%) | Observations |
| 30% (Low) | 25 | 85 | Cells are in a highly proliferative state. Higher DC₅₀ may be due to lower relative expression of target or E3 ligase per cell. |
| 70% (Optimal) | 12 | 95 | Cells are in the logarithmic growth phase, leading to optimal degradation. |
| 90% (High) | 18 | 90 | Contact inhibition may alter cell signaling and protein expression, potentially reducing degradation efficiency. |
Experimental Protocols
Protocol for Assessing the Impact of Cell Confluence on CCT367766 Efficacy
This protocol outlines the steps to determine the effect of different cell confluencies on the degradation of Pirin by CCT367766.
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., SK-OV-3) in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
To achieve different confluencies at the time of treatment, seed cells at varying densities in 6-well plates. For example:
-
Low Confluency (target ~30%): Seed 0.5 x 10⁵ cells/well.
-
Optimal Confluency (target ~70%): Seed 1.5 x 10⁵ cells/well.
-
High Confluency (target ~90%): Seed 3.0 x 10⁵ cells/well.
-
-
Allow cells to adhere and grow for 24 hours. Visually confirm the confluency before treatment.
2. CCT367766 Treatment:
-
Prepare a stock solution of CCT367766 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of CCT367766 in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest CCT367766 concentration.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of CCT367766 or vehicle control.
-
Incubate the cells for a fixed time point (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH or β-actin) on the same membrane or a parallel blot.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Pirin band intensity to the corresponding loading control for each sample.
-
Calculate the percentage of Pirin degradation relative to the vehicle control for each CCT367766 concentration at each confluency level.
-
Plot the percentage of degradation against the log of the CCT367766 concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values for each confluency.
Visualizations
Caption: Mechanism of CCT367766-induced Pirin degradation.
Caption: Workflow for assessing the impact of cell confluence.
long-term storage conditions for CCT367766 formic
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of CCT367766 formic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound acid solutions?
A1: For optimal stability, stock solutions of this compound acid should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
It is crucial to store the solutions in tightly sealed vials to protect them from moisture.
Q2: Why is CCT367766 supplied as a formic acid salt?
A2: The formic acid salt form of CCT367766 generally offers enhanced water solubility and stability compared to the free base form.[1][2]
Q3: What is the recommended solvent for preparing stock solutions of this compound acid?
A3: While formic acid is part of the salt, stock solutions for experimental use are typically prepared in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). The formic acid salt aids in the initial dissolution and stability.
Q4: How can I tell if my this compound acid stock solution has degraded?
A4: Visual indicators of degradation can include a change in color or the appearance of precipitate in the solution. However, the absence of these signs does not guarantee stability. The most reliable method to assess the integrity of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and to quantify the parent compound.
Q5: What are the potential degradation pathways for CCT367766?
A5: CCT367766 is a PROTAC that contains a thalidomide-based E3 ligase ligand. Some thalidomide (B1683933) derivatives have shown susceptibility to hydrolysis at physiological pH. However, studies have indicated that thalidomide derivatives exhibit minimal degradation in acidic solutions, suggesting that the formic acid salt contributes to the compound's stability.
Experimental Protocols
Protocol for Preparation of this compound Acid Stock Solution for Long-Term Storage
This protocol outlines the best practices for preparing a stock solution of this compound acid for long-term storage.
Materials:
-
This compound acid (solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials with tight-sealing caps
-
Calibrated pipettes and sterile, filter tips
-
Vortex mixer
-
Optional: Inert gas (argon or nitrogen)
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound acid to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound acid.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped vials.
-
Inert Gas (Optional): For enhanced protection against oxidation, the headspace of each vial can be flushed with an inert gas like argon or nitrogen before sealing.
-
Storage: Immediately place the aliquots in the recommended storage temperature (-20°C for up to 1 month or -80°C for up to 6 months).
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Acid Solution
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -20°C | 1 month | Store in tightly sealed vials, protected from moisture. |
| -80°C | 6 months | Store in tightly sealed vials, protected from moisture. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in stock solution upon thawing | - Low solubility at colder temperatures- Solvent absorbed moisture | - Warm the vial to room temperature and vortex thoroughly to redissolve.- Ensure the use of anhydrous solvent for stock preparation.- Consider preparing a fresh stock solution if the precipitate does not dissolve. |
| Inconsistent experimental results | - Compound degradation- Inaccurate concentration due to improper dissolution or pipetting | - Use a fresh aliquot for each experiment.- Verify the concentration of the stock solution.- Assess the purity of the stock solution using HPLC or LC-MS. |
| Visible change in color of the stock solution | - Oxidation or other chemical degradation | - Discard the stock solution.- Prepare a fresh stock solution and consider storing under an inert gas. |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound acid storage issues.
References
Validation & Comparative
A Comparative Analysis of CCT367766 and Preceding Pirin-Targeting PROTACs
For Immediate Release
A detailed comparative guide has been compiled to evaluate the performance of the third-generation pirin-targeting PROTAC, CCT367766 (also known as PDP 16), against its earlier-generation predecessors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the iterative design and performance enhancements that have led to the development of this potent and selective degrader. The data presented is sourced from the pivotal study, "Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766)."
Introduction to Pirin-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. In the context of pirin, a transcriptional co-regulator implicated in various cancers, PROTACs offer a novel therapeutic strategy. This guide focuses on the evolution of pirin-targeting PROTACs, culminating in the development of CCT367766, a highly efficient degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Evolution and Performance Comparison
The development of CCT367766 was a multi-generational effort, with each iteration aimed at improving physicochemical properties, cell permeability, and ultimately, degradation efficiency. The journey began with a first-generation probe (PDP 3), which was subsequently refined to a second-generation molecule (PDP 10), and finally culminated in the highly potent CCT367766.
Quantitative Performance Data
The following table summarizes the key performance metrics for CCT367766 and its precursors. The data highlights the progressive improvements in binding affinity and degradation efficiency.
| Compound/Probe | Generation | Target (Pirin) Binding Affinity (KD, nM) | E3 Ligase (CRBN-DDB1) Binding Affinity (Ki, nM) | Cellular Degradation (SK-OV-3 cells) |
| PDP 3 | First | 230 | 230 | Ineffective at inducing degradation |
| PDP 10 | Second | 230 | 240 | Time-dependent degradation at 3.0 µM after 24-48h[1] |
| CCT367766 (PDP 16) | Third | 55[1] | 490[1] | DC50: ~12 nM [1], Dmax: ~96% [1] |
Note: Data for PDP 3 and PDP 10 degradation is qualitative as precise DC50 and Dmax values were not reported due to their lower efficacy.
Physicochemical Properties
Improvements in physicochemical properties were critical to enhancing cellular activity. The following table illustrates the changes made across the generations to improve cell permeability and reduce potential liabilities.
| Compound/Probe | Log D7.4 | tPSA (Å2) | Hydrogen Bond Donors (HBD) | Kinetic Solubility (KS) at pH 7.4 (µM) |
| PDP 3 | 2.9 | 258 | 5 | 1.8 |
| PDP 10 | 3.3 | 244 | 4 | 2.5 |
| CCT367766 (PDP 16) | 3.4 | 224 | 3 | 14.0 |
Mechanism of Action: A Shared Pathway
All three generations of these pirin-targeting PROTACs are designed to function through the same fundamental mechanism: inducing the proximity of pirin to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin.
Caption: General mechanism of action for pirin-targeting PROTACs.
The Iterative Design Journey
The evolution from the first-generation probe to CCT367766 was a rational design process focused on overcoming the limitations of the earlier molecules.
Caption: The logical progression of pirin PROTAC development.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the pirin PROTACs.
Western Blotting for Pirin Degradation
This assay is fundamental for assessing the efficacy of PROTACs in reducing target protein levels within cells.
-
Cell Culture and Treatment: SK-OV-3 human ovarian cancer cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of the PROTACs (PDP 3, PDP 10, or CCT367766) for specified durations.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation post-extraction.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pirin. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize for protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured, and the band intensities are quantified.
-
Data Analysis: The intensity of the pirin band is normalized to the corresponding loading control band. The percentage of remaining pirin relative to a vehicle-treated control is calculated to determine the extent of degradation. DC50 and Dmax values are calculated from dose-response curves.
Caption: A simplified workflow for Western blot analysis of PROTAC efficacy.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity between the PROTACs and their targets, pirin and CRBN.
-
Immobilization: One of the binding partners (e.g., recombinant pirin or CRBN-DDB1 complex) is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the other binding partner (the PROTAC) at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The binding events are detected in real-time by measuring changes in the refractive index at the sensor surface, which are proportional to the mass of analyte bound.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD) or the inhibition constant (Ki), which are inverse measures of binding affinity.
Conclusion
The development of CCT367766 represents a significant advancement in the field of targeted protein degradation for pirin. Through a systematic and iterative design process, key liabilities of the first and second-generation probes, such as poor physicochemical properties and low cellular efficacy, were successfully addressed. CCT367766 has emerged as a potent and selective tool for studying the biological functions of pirin and holds promise as a lead compound for the development of novel cancer therapeutics. This guide underscores the importance of a multi-parameter optimization approach in the design of effective PROTAC degraders.
References
A Comparative Guide to Pirin Modulators: CCT367766 vs. CCT251236
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two pivotal chemical tools in the study of Pirin: the high-affinity ligand CCT251236 and the potent PROTAC degrader CCT367766. Understanding the distinct mechanisms, quantitative performance, and experimental applications of these molecules is essential for investigating Pirin's role in cellular pathways and its potential as a therapeutic target.
Pirin is a highly conserved, non-heme iron-binding nuclear protein implicated in the regulation of transcription and cancer progression.[1] Both CCT251236 and CCT367766 target Pirin but through fundamentally different mechanisms of action. CCT251236 acts as an inhibitor, binding to Pirin with high affinity, while CCT367766, a heterobifunctional Proteolysis Targeting Chimera (PROTAC), hijacks the cell's ubiquitin-proteasome system to induce the degradation of the Pirin protein.[1]
Quantitative Performance Data
The following tables summarize the key quantitative data for CCT251236 and CCT367766 based on published experimental findings.
Table 1: CCT251236 Performance Data
| Parameter | Value | Cell Line/System | Notes |
| IC50 (HSF1-mediated HSP72 induction) | 2.8 nM | U2OS | Inhibition of 17-AAG-induced HSP72 expression.[2][3] |
| 19 nM | SK-OV-3 | Inhibition of 17-AAG-induced HSP72 expression.[1][4] | |
| 68 nM | SK-OV-3 | Inhibition of 17-AAG-induced HSP72 expression.[2][3] | |
| GI50 (Growth Inhibition) | 8.4 nM | SK-OV-3 | Measured using the CellTiter-Blue assay.[2][3] |
| 18 nM | U2OS | Measured using the CellTiter-Blue assay.[2] | |
| Kd (Pirin binding) | 44 nM | Recombinant Pirin | Determined by Surface Plasmon Resonance (SPR).[5] |
Table 2: CCT367766 Performance Data
| Parameter | Value | Cell Line/System | Notes |
| DC50 (Pirin Degradation) | ~5 nM (estimated) | SK-OV-3 | Concentration for 50% degradation.[5] |
| Dmax (Maximal Degradation) | >90% (at 50 nM) | SK-OV-3 | Near-complete degradation observed at 50 nM after 2 hours.[5][6] |
| Kd (Pirin binding) | 55 nM | Recombinant Pirin | Determined by SPR.[7][8] |
| Kd (CRBN binding) | 120 nM | Recombinant CRBN | Determined by SPR.[7][8] |
| IC50 (CRBN-DDB1 complex binding) | 490 nM | CRBN-DDB1 complex | Determined by a competitive fluorescence polarization assay.[7][8] |
Mechanisms of Action
The primary distinction between CCT251236 and CCT367766 lies in their mechanisms of action. CCT251236 functions as a conventional inhibitor, whereas CCT367766 induces targeted protein degradation.
CCT251236 was identified in a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[9] It directly binds to Pirin, a transcriptional co-regulator that has been implicated in the NF-κB signaling pathway.[9][10] By occupying the binding site, CCT251236 inhibits Pirin's function.
CCT367766 is a PROTAC that was rationally designed based on the CCT251236 scaffold.[1] It is a heterobifunctional molecule with one end binding to Pirin and the other end recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[10][11] This proximity leads to the ubiquitination of Pirin, marking it for degradation by the 26S proteasome.[10] The formic acid salt of CCT367766 is often used due to its enhanced water solubility and stability, with comparable biological activity to the free form at equivalent molar concentrations.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action and a general experimental workflow for evaluating these compounds.
Caption: Mechanisms of CCT251236 (inhibition) and CCT367766 (degradation).
Caption: Pirin as a co-regulator in the NF-κB signaling pathway.
Caption: A typical workflow for assessing Pirin levels after compound treatment.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Western Blotting for Pirin Degradation
This protocol is used to quantify the degradation of Pirin mediated by CCT367766.
-
Cell Culture and Treatment:
-
Culture SK-OV-3 human ovarian carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.[11]
-
Seed cells in 6-well plates and allow them to adhere overnight.[11]
-
Prepare a stock solution of CCT367766 in DMSO and create serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.5 nM to 1500 nM).[7][11] Include a DMSO-only vehicle control.
-
Treat the cells with the compound or vehicle control and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[10][11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
-
Analysis:
Protocol 2: HSF1-Mediated HSP72 Induction Assay (Cell-Based ELISA)
This assay is used to measure the inhibitory activity of CCT251236 on the HSF1 pathway.
-
Cell Seeding: Seed U2OS or SK-OV-3 cells in 96-well plates and allow them to adhere.[2]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of CCT251236 for 1 hour.[2]
-
HSF1 Pathway Induction: Add an HSF1 pathway inducer, such as the HSP90 inhibitor 17-AAG (e.g., 250 nM), to the wells.[2]
-
Incubation: Incubate the cells for 18 hours to allow for the expression of HSP72.[2]
-
Quantification: Lyse the cells and quantify the levels of HSP72 using a specific ELISA kit.[2]
-
Data Analysis: The IC50 value is defined as the concentration of CCT251236 that inhibits the HSP72 signal to 50% of the 17-AAG induced level, relative to the control treated with 17-AAG alone.[2]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This biophysical assay is used to determine the binding affinity (Kd) of the compounds to their protein targets.
-
Chip Preparation: Purified recombinant human Pirin or CRBN is attached to the SPR chip surface through standard amine coupling.[2]
-
Binding Analysis: A series of concentrations of the analyte (CCT251236 or CCT367766) are flowed over the chip surface.
-
Data Acquisition: The binding events are detected as a change in the refractive index at the surface, which is proportional to the mass change. This is recorded in a sensorgram.[2]
-
Affinity Determination: The affinity (Kd) of the interaction is determined by equilibrium analysis of the resulting sensorgram, fitting the data to a one-site specific binding model.[2]
Conclusion
CCT251236 and CCT367766 are both valuable tools for studying the biology of Pirin, but their applications are distinct. CCT251236 serves as a potent inhibitor, allowing for the investigation of the consequences of blocking Pirin's functions and interactions.[1] In contrast, CCT367766 enables the study of the effects of the acute loss of the Pirin protein from the cellular environment through targeted degradation.[1] The choice between these two compounds will depend on the specific research question being addressed. This guide provides the foundational data and methodologies to aid in the selection and application of these critical research compounds for advancing our understanding of Pirin in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating CCT367766 Formic Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CCT367766, a potent and selective heterobifunctional protein degrader. CCT367766 functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of the pirin protein by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Validating that a molecule like CCT367766 reaches and interacts with its intended target within the complex cellular environment is a critical step in drug discovery and development.[3][4][5][6][7][8]
This document outlines the primary method of validating CCT367766's target engagement—quantifying the degradation of its target protein, pirin—and compares this approach with other established biophysical and cellular target engagement assays.
CCT367766: Mechanism of Action and Target Engagement
CCT367766 is a third-generation, potent, and orally bioactive pirin-targeting PROTAC.[1][9][10][11] Its mechanism of action involves the formation of a ternary complex between pirin and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin.[1][12] Pirin is a nuclear protein that acts as a transcriptional coregulator, notably interacting with the NF-κB signaling pathway.[1][12]
The most direct validation of CCT367766's target engagement in cells is the measurement of pirin protein degradation. This is typically achieved through quantitative Western blotting.
Quantitative Data for CCT367766
The following table summarizes key quantitative parameters for CCT367766, demonstrating its binding affinity and degradation efficacy.
| Parameter | Value | Description | Reference |
| IC50 (CRBN-DDB1) | 490 nM | Concentration of CCT367766 that inhibits 50% of a fluorescent probe binding to the CRBN-DDB1 complex. | [9][10][11] |
| Kd (Pirin) | 55 nM | Dissociation constant for the binding of CCT367766 to recombinant pirin. | [9][10][11] |
| Kd (CRBN) | 120 nM | Dissociation constant for the binding of CCT367766 to recombinant CRBN. | [9][10][11] |
| Cellular Pirin Degradation | Near-complete at 50 nM (2 hours) | Observed in SK-OV-3 human ovarian cancer cells. | [9][12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which CCT367766 induces the degradation of pirin.
Experimental Protocol: Quantifying Pirin Degradation by Western Blot
This protocol describes the quantification of CCT367766-mediated pirin degradation in a cancer cell line, such as SK-OV-3.[2]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH or β-actin) on the same or a separate membrane.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the pirin band intensity to the loading control for each sample.
-
Plot the percentage of pirin degradation against the log concentration of CCT367766 to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Comparison with Alternative Target Engagement Assays
While measuring downstream effects like protein degradation is a robust method for validating the activity of a PROTAC, other biophysical and cellular assays can provide more direct evidence of target engagement.[4][13][14][15][16][17] These methods can be particularly useful for confirming direct binding, determining binding kinetics, and for compounds that do not have easily measurable downstream consequences.[5][6][7][8][18]
The following table compares the quantification of pirin degradation with other common in-cell target engagement assays.
| Assay | Principle | Advantages | Disadvantages |
| Pirin Degradation (Western Blot) | Measures the downstream effect of CCT367766-mediated pirin degradation. | Confirms the intended biological outcome of the PROTAC; relatively low cost and widely available. | Indirect measure of target engagement; can be influenced by factors affecting the ubiquitin-proteasome system; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding.[6][19][20] | Label-free and can be performed in intact cells or cell lysates; confirms direct physical interaction.[6][18] | Not all proteins exhibit a significant thermal shift upon ligand binding; can be lower throughput.[6] |
| NanoBRET/BRET | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a fluorescently labeled tracer or compound.[16][19] | Highly sensitive and quantitative; allows for real-time measurement of binding in living cells.[16] | Requires genetic modification of the target protein and a suitable fluorescent probe. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of light emitted from a fluorescent tracer when it is displaced by a competing ligand. | Homogeneous assay format suitable for high-throughput screening; provides quantitative binding data (IC50). | Requires a specific fluorescent tracer for the target protein; can be prone to interference from fluorescent compounds. |
Experimental Workflows for Alternative Assays
The following diagrams illustrate the general experimental workflows for CETSA, NanoBRET, and in-cell FP.
Cellular Thermal Shift Assay (CETSA) Workflow
NanoBRET Assay Workflow
In-Cell Fluorescence Polarization (FP) Workflow
Conclusion
Validating the target engagement of CCT367766 in cells is paramount for confirming its mechanism of action and advancing its development. The primary and most functionally relevant method is to quantify the degradation of its target protein, pirin, via Western blotting. This method directly assesses the intended biological outcome of this PROTAC.
However, for a more comprehensive understanding of the direct binding interaction within the cellular milieu, orthogonal methods such as CETSA, NanoBRET, and in-cell FP can be employed. The choice of assay depends on various factors including the availability of reagents, the desired throughput, and the specific question being addressed. By combining the downstream functional data from degradation assays with direct binding data from these alternative methods, researchers can build a more complete and confident profile of CCT367766's cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target Engagement Assays [discoverx.com]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Biophysical Techniques for Target Engagement and Mechanism of Inhibition Studies During Small Molecule Drug Discovery [labhoo.com]
- 14. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 15. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 19. benchchem.com [benchchem.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Controls for CCT367766-Mediated Pirin Degradation
For researchers, scientists, and drug development professionals investigating the cellular function of pirin and the mechanism of its targeted degradation, the use of appropriate negative controls is paramount to ensuring the specificity of experimental findings. This guide provides a comprehensive comparison of negative control compounds for CCT367766, a potent and selective pirin-targeting PROTAC (Proteolysis Targeting Chimera), supported by experimental data and detailed protocols.
CCT367766 is a third-generation heterobifunctional degrader that induces the degradation of pirin by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] To validate that the observed degradation of pirin is a direct result of the specific ternary complex formation (Pirin-CCT367766-CRBN), it is essential to employ negative controls that disrupt this process in a predictable manner. The primary negative controls for CCT367766 experiments include a structurally similar but inactive regioisomer that does not bind to pirin, and a compound that binds to pirin but not to the CRBN E3 ligase.
Performance Comparison of CCT367766 and Negative Control Compounds
The following table summarizes the key compounds used in CCT367766 experiments and their effects on pirin degradation. The data is based on experiments conducted in SK-OV-3 human ovarian cancer cells.
| Compound | Target(s) | Concentration | Pirin Degradation | Rationale for Use |
| CCT367766 | Pirin & CRBN | 50 nM | >95% | Active pirin degrader |
| PDP 21 (CCT367857) | CRBN (putative) | 50 nM | No degradation | Negative control (non-pirin binding) |
| Chlorobisamide 22 (CCT367936) | Pirin | 1 µM | No degradation | Negative control (non-CRBN binding) |
| CCT251236 | Pirin | 1 µM (pretreatment) | Rescues degradation | Rescue control (competes for pirin binding) |
| Thalidomide (B1683933) | CRBN | 10 µM (pretreatment) | Rescues degradation | Rescue control (competes for CRBN binding) |
Mechanism of Action and Negative Control Intervention
The following diagram illustrates the mechanism of action of CCT367766 and the points at which the negative and rescue controls interfere with this process.
Pirin Signaling Pathway
Pirin is a nuclear protein that has been implicated as a transcriptional co-regulator, notably in the NF-κB signaling pathway.[1][2] By inducing the degradation of pirin, CCT367766 serves as a valuable tool to investigate the downstream effects of pirin depletion on this pathway.
Experimental Protocols
A key experiment to evaluate the efficacy and specificity of CCT367766 and its controls is Western blotting to measure pirin protein levels in cells.
Protocol: Western Blotting for Pirin Degradation
This protocol describes the steps to quantify pirin protein levels in a cell line such as SK-OV-3 following treatment with CCT367766 and control compounds.
1. Cell Culture and Treatment:
-
Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
For degradation experiments, treat the cells with the desired concentrations of CCT367766 or negative controls (e.g., 50 nM). Include a vehicle control (DMSO).
-
For rescue experiments, pre-treat cells with CCT251236 (e.g., 1 µM) or thalidomide (e.g., 10 µM) for 1-4 hours before adding CCT367766.
-
Incubate the cells for the desired time points (e.g., 2, 4, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pirin band intensity to the loading control for each sample.
Experimental Workflow
References
A Comparative Guide to Pirin Modulators: The PROTAC Degrader CCT367766 Versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved, iron-dependent nuclear protein that has garnered significant interest as a potential therapeutic target, particularly in oncology. It functions as a transcriptional co-regulator, notably influencing the NF-κB signaling pathway, which is crucial in inflammation, immunity, and cell survival.[1][2][3] Dysregulation of Pirin has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.
This guide provides a comprehensive comparison of a novel Pirin-targeting modality, the PROTAC (Proteolysis Targeting Chimera) degrader CCT367766, with several small molecule inhibitors of Pirin. We will objectively compare their performance based on available experimental data, provide detailed methodologies for key assays, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Degradation vs. Inhibition
A fundamental distinction between CCT367766 and other Pirin-targeting compounds lies in their mechanism of action.
-
CCT367766 , a third-generation heterobifunctional PROTAC, does not inhibit Pirin's function directly. Instead, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the Pirin protein.[4] It achieves this by simultaneously binding to Pirin and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent destruction of Pirin by the proteasome.[4]
-
Small molecule inhibitors , such as CCT251236 , Triphenyl compound A (TPhA) , and the CCG series (CCG-222740 and CCG-257081) , function by binding to Pirin, thereby blocking its interactions with other proteins and inhibiting its downstream signaling functions.[5][6] CCT251236 is a particularly relevant comparator as it is the high-affinity ligand upon which the PROTAC CCT367766 was developed.[7]
Quantitative Performance Data
The following tables summarize the key quantitative data for CCT367766 and other Pirin inhibitors based on published experimental findings.
Table 1: Performance Data for Pirin Degrader CCT367766
| Parameter | Value | Cell Line/System | Notes |
| DC₅₀ | ~12 nM | SK-OV-3 | Concentration to achieve 50% maximal degradation. |
| Dₘₐₓ | >90% | SK-OV-3 | Maximum observed Pirin degradation. |
| Binding Affinity (K_d) to Pirin | 55 nM | Recombinant Protein (SPR) | |
| Binding Affinity (K_d) to CRBN | 120 nM | Recombinant Protein (SPR) | |
| Time to Onset of Degradation | < 2 hours | SK-OV-3 | Significant degradation observed at early time points. |
Table 2: Performance Data for Pirin Small Molecule Inhibitors
| Compound | Parameter | Value | Cell Line/System | Notes |
| CCT251236 | Binding Affinity (K_d) to Pirin | 44 nM | Recombinant Protein (SPR) | High-affinity binder. |
| GI₅₀ (Cell Growth Inhibition) | 8.4 nM | SK-OV-3 | ||
| IC₅₀ (HSF1-mediated HSP72 induction) | 68 nM | SK-OV-3 | ||
| Triphenyl compound A (TPhA) | Binding Affinity (K_i) | 0.6 µM | Recombinant Protein | |
| CCG-222740 | Binding Affinity (K_d) to Pirin | 4.3 µM | Recombinant Protein (ITC) | |
| CCG-257081 | Binding Affinity (K_d) to Pirin | 8.5 µM | Recombinant Protein (ITC) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Protocol 1: Western Blotting for Pirin Degradation (for CCT367766)
This protocol is used to determine the degradation of Pirin protein levels following treatment with CCT367766.
-
Cell Culture and Treatment:
-
Culture human ovarian carcinoma cells (SK-OV-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of CCT367766 (e.g., 0.5 nM to 1500 nM) for desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein bands.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (e.g., for CCT251236)
SPR is utilized to measure the binding affinity and kinetics between a small molecule and its protein target in real-time.
-
Protein Immobilization:
-
Purified recombinant human Pirin is immobilized on a sensor chip (e.g., CM5 chip) via standard amine coupling.[5]
-
-
Binding Analysis:
-
A series of concentrations of the small molecule inhibitor (e.g., CCT251236) are injected over the sensor chip surface.
-
The association and dissociation of the inhibitor to the immobilized Pirin are monitored by measuring the change in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K_d).[5]
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity (e.g., for CCG compounds)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation:
-
Purified recombinant Pirin is placed in the sample cell of the calorimeter.
-
The small molecule inhibitor (e.g., CCG-222740) is loaded into the injection syringe at a concentration typically 10-20 fold higher than the protein concentration.[6] Both protein and ligand solutions should be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small injections of the ligand are titrated into the protein solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the K_d.[6]
-
Visualizing the Pathways and Workflows
Pirin's Role in the NF-κB Signaling Pathway
Pirin is known to interact with components of the NF-κB signaling pathway. It can form a complex with NF-κB1 (p50) and BCL3, modulating the transcription of NF-κB target genes. The ferric form of Pirin has been shown to enhance the binding of NF-κB to its target DNA, suggesting a role as a redox sensor in this pathway.[1][8]
Mechanism of Action: CCT367766 PROTAC
The following diagram illustrates the catalytic cycle of Pirin degradation induced by CCT367766.
Experimental Workflow for Comparison
This diagram outlines a typical workflow for comparing a Pirin degrader like CCT367766 with a Pirin inhibitor.
Conclusion
CCT367766 represents a significant advancement in the development of Pirin-targeted therapeutics, moving beyond simple inhibition to induce the selective degradation of the Pirin protein. This PROTAC degrader demonstrates high potency, with a DC₅₀ in the low nanomolar range, and rapid action within cellular models. In comparison, small molecule inhibitors like CCT251236, TPhA, and the CCG series, while also targeting Pirin, act through occupancy-driven inhibition.
The choice between a degrader and an inhibitor depends on the therapeutic goal. Degraders offer the potential for a more profound and sustained pharmacological effect, as they eliminate the target protein entirely. This can be particularly advantageous for scaffolding proteins like Pirin, where complete removal may be more effective than simply blocking a single interaction site. However, inhibitors can provide valuable tools for dissecting the specific functions of different protein domains.
The data presented in this guide highlights the distinct profiles of these Pirin modulators and provides a foundation for further research and development. The detailed experimental protocols and workflow diagrams offer a practical resource for scientists working to evaluate and advance novel Pirin-targeted therapies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Pirin is an iron-dependent redox regulator of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
Assessing the Selectivity of CCT367766: A Proteomics-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise assessment of a chemical probe's selectivity is paramount. CCT367766 has emerged as a potent and selective third-generation degrader of the protein Pirin, a transcriptional co-regulator implicated in cancer.[1] This guide provides an objective comparison of CCT367766's performance against its precursors and a non-degrading inhibitor, supported by proteomics data and detailed experimental methodologies for its evaluation.
CCT367766 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Pirin by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1][2] Its development was an iterative process aimed at improving potency, cell permeability, and degradation efficiency over earlier generations.
Performance Comparison of Pirin-Targeting Compounds
The evolution from a non-degrading inhibitor to a highly potent degrader showcases significant improvements in efficacy. While the initial inhibitor, CCT251236, binds Pirin, the PROTACs leverage the cell's ubiquitin-proteasome system to eliminate the protein entirely. The third-generation PROTAC, CCT367766, demonstrates superior performance with rapid and near-complete degradation of Pirin at low nanomolar concentrations.
| Compound/Probe | Type | Target(s) | Key Performance Metrics | Physicochemical Properties |
| CCT251236 | Small Molecule Inhibitor | Pirin | IC50 (HSF1 pathway): 19 nM[3] | LogD₇.₄: 2.9 |
| First-Gen PROTAC (PDP 3) | PROTAC | Pirin, CRBN | Pirin Affinity (SPR K_D): 185 nM; CRBN-DDB1 Affinity (K_i): 230 nM.[4] Ineffective at inducing degradation in cells. | LogD₇.₄: 2.8; tPSA: 258 Ų[4] |
| Second-Gen PROTAC (PDP 10) | PROTAC | Pirin, CRBN | Pirin Affinity (SPR K_D): 230 nM; CRBN-DDB1 Affinity (K_i): 250 nM.[4] Induced degradation only at high concentrations (3.0 µM) after long exposure (≥ 24h); suffered from poor chemical stability (t½ ~4h).[4] | LogD₇.₄: 2.6; tPSA: 244 Ų[4] |
| CCT367766 (Third-Gen) | PROTAC | Pirin, CRBN | Pirin Affinity (SPR K_D): 55 nM; CRBN-DDB1 Affinity (IC₅₀): 490 nM.[1] Degradation DC₅₀: ~12 nM; Dₘₐₓ: ~96% (in SK-OV-3 cells).[1] | LogD₇.₄: 2.9; tPSA: 215 Ų[4] |
Proteomic Selectivity Profile of CCT367766
The gold standard for assessing the selectivity of a targeted degrader is unbiased, whole-proteome mass spectrometry. This technique quantifies thousands of proteins simultaneously, providing a global view of the compound's effects.
A study in SK-OV-3 ovarian cancer cells treated with 50 nM of CCT367766 for 4 hours demonstrated its remarkable selectivity.[4] Of the 8,547 quantifiable proteins identified, only Pirin showed a statistically significant reduction in protein levels (2.3-fold decrease).[4] This high degree of selectivity minimizes the risk of off-target effects, which can lead to cellular toxicity or confound experimental results.[5]
| Parameter | Result |
| Cell Line | SK-OV-3 (human ovarian carcinoma) |
| Treatment | 50 nM CCT367766 for 4 hours |
| Proteins Quantified | 8,547 |
| Significant Changes (p(adj) < 0.05) | Pirin (2.3-fold reduction) |
Signaling Pathways and Mechanisms
To understand the impact of CCT367766, it is crucial to visualize both its mechanism of action and the biological context of its target, Pirin.
Pirin acts as a nuclear co-regulator of transcription, notably interacting with the NF-κB signaling pathway. By inducing Pirin's degradation, CCT367766 provides a tool to probe the downstream consequences of its depletion.
Experimental Protocols
Detailed and robust methodologies are essential for accurately assessing PROTAC performance and selectivity. Below are protocols for Western Blotting to measure Pirin degradation and for TMT-based quantitative proteomics to determine selectivity.
Protocol 1: Western Blotting for Pirin Degradation
This protocol provides a semi-quantitative method to assess the dose-dependent degradation of Pirin.
1. Cell Culture and Treatment:
-
Culture SK-OV-3 cells in the appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of CCT367766 in culture medium (e.g., 0.5 nM to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the compound-containing medium and incubate for the desired time (e.g., 4 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Immunoblotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: TMT-Based Quantitative Proteomics for Selectivity Profiling
This protocol outlines the workflow for a comprehensive, unbiased assessment of CCT367766's selectivity across the proteome.
1. Cell Culture and Treatment:
-
Culture SK-OV-3 cells in triplicate for each condition (e.g., vehicle control, 50 nM CCT367766).
-
Treat cells for a specified time (e.g., 4 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells as described in the Western Blot protocol.
-
Take a quantified amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight at 37°C using Trypsin/Lys-C.
3. Tandem Mass Tag (TMT) Labeling and Sample Preparation:
-
Label the peptide samples from each condition with a unique isobaric TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine all labeled samples into a single pooled sample.
-
Desalt the pooled sample using a C18 SPE cartridge and dry under vacuum.
-
(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursors for fragmentation.
5. Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database for peptide and protein identification.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein in the CCT367766-treated sample compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify proteins with statistically significant changes in abundance.
-
Visualize the results using a volcano plot, which highlights proteins that are both statistically significant and exhibit a large magnitude of change.
Conclusion
CCT367766 stands out as a highly potent and selective chemical probe for the degradation of Pirin. The iterative design process, moving from a small molecule inhibitor to a third-generation PROTAC, has yielded a compound with excellent cellular activity.[4] Proteomics data confirms its exquisite selectivity, with Pirin being the only significantly downregulated protein out of more than 8,500 quantified proteins.[4] The detailed protocols provided in this guide offer a robust framework for researchers to independently verify these findings and to utilize CCT367766 as a reliable tool to investigate the biological functions of Pirin and its role in disease.
References
comparing the efficacy of CCT367766 formic in different cell lines
For researchers, scientists, and drug development professionals, CCT367766 has emerged as a potent and selective third-generation proteolysis-targeting chimera (PROTAC) for the degradation of pirin, a transcriptional co-regulator implicated in cancer progression. This guide provides an objective comparison of the efficacy of CCT367766 formic acid, primarily focusing on the well-characterized human ovarian cancer cell line, SK-OV-3, due to the current availability of experimental data. Detailed methodologies and supporting data are presented to facilitate informed decisions in research and development.
CCT367766 is a heterobifunctional molecule that induces the degradation of the pirin protein by hijacking the cell's natural protein disposal system.[1][2] It achieves this by simultaneously binding to pirin and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of pirin and its subsequent destruction by the proteasome.[3][4] This targeted degradation approach offers a powerful tool to study the function of pirin and explore its potential as a therapeutic target.
Efficacy of CCT367766 in SK-OV-3 Cells
The efficacy of CCT367766 has been thoroughly evaluated in the SK-OV-3 human ovarian cancer cell line, which was selected for its robust expression of both pirin and CRBN.[2][3] The key performance metrics for a PROTAC are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Quantitative Efficacy of CCT367766 in the SK-OV-3 Cell Line
| Parameter | Value | Description | Reference |
| DC50 | ~12 nM | The concentration of CCT367766 required to degrade 50% of pirin protein. | [5] |
| Dmax | ~96% | The maximum percentage of pirin protein degradation achieved with CCT367766 treatment. | [5] |
| Binding Affinity (Pirin, Kd) | 55 nM | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant pirin. | [5][6] |
| Binding Affinity (CRBN, Kd) | 120 nM | The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to Cereblon. | [5][6] |
| CRBN-DDB1 Complex IC50 | 490 nM | The half-maximal inhibitory concentration for binding to the CRBN-DDB1 complex. | [5][6] |
Note: While several cell lines were initially assessed for pirin and CRBN expression, detailed efficacy data for CCT367766 in cell lines other than SK-OV-3 is not currently available in the public domain.[2][3]
Signaling Pathway and Mechanism of Action
CCT367766 leverages the ubiquitin-proteasome system to achieve targeted degradation of pirin. Pirin itself is a nuclear protein that acts as a transcriptional co-regulator, notably interacting with the NF-κB signaling pathway.[5] By inducing the degradation of pirin, CCT367766 provides a valuable tool to investigate the downstream effects on this and other signaling cascades.
Experimental Protocols
The following is a detailed protocol for assessing the efficacy of CCT367766 in degrading pirin in a cellular context, based on methodologies used for the SK-OV-3 cell line.[4][7]
1. Cell Culture and Treatment:
-
Cell Line: SK-OV-3 (human ovarian carcinoma).
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Plate cells in 6-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound acid in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 nM to 1500 nM). Include a vehicle control (DMSO).
-
Treatment: Replace the existing medium with the medium containing CCT367766 or vehicle control and incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Western Blotting for Pirin Degradation:
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for pirin. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the pirin signal to the loading control.
Alternative and Comparative Compounds
While this guide focuses on CCT367766, it is important to note that this PROTAC was developed from a small molecule inhibitor of pirin, CCT251236 .[2] CCT251236 binds to pirin with a Kd of 44 nM but does not induce its degradation.[2] A comparison between these two molecules highlights the distinct advantages of a degradation-based approach over simple inhibition. Additionally, the development of CCT367766 involved iterations from earlier, less stable PROTAC versions.[2] Currently, there is limited publicly available data on other potent and selective pirin degraders.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | PROTACs | | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
Validating CCT367766-Mediated Pirin Degradation: A Comparative Guide with Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental validation of Pirin degradation by the PROTAC (Proteolysis Targeting Chimera) CCT367766. We present supporting data from key experiments, including rescue (competition) assays, that confirm the on-target activity and mechanism of action of CCT367766.
Introduction to Pirin and CCT367766
Pirin is a highly conserved nuclear protein that functions as a transcriptional co-regulator, notably interacting with the NF-κB signaling pathway.[1] Its involvement in various cellular processes has made it an attractive, albeit challenging, therapeutic target. CCT367766 is a third-generation, potent, and selective heterobifunctional PROTAC designed to induce the degradation of Pirin.[1][2] It achieves this by forming a ternary complex between Pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pirin.[1][3][4] The formic acid designation in "CCT367766 formic" is associated with the salt form provided by some suppliers and does not alter its biological activity compared to the free base at equivalent molar concentrations.
Performance of CCT367766 in Pirin Degradation
CCT367766 demonstrates potent and rapid degradation of Pirin in cellular assays. The primary cell line used for characterization is the SK-OV-3 human ovarian cancer cell line, which has good basal expression of both Pirin and CRBN.[1]
Quantitative Degradation Data
The efficacy of CCT367766 is characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Compound | Target Protein | Cell Line | DC50 (approx.) | Dmax (approx.) | E3 Ligase Recruited | Reference |
| CCT367766 | Pirin | SK-OV-3 | ~12 nM | ~96% | Cereblon | [1] |
| Alternative Pirin Degrader 1 | Pirin | - | - | - | - | - |
| Alternative Pirin Degrader 2 | Pirin | - | - | - | - | - |
| Data for alternative Pirin degraders is not currently available in the public domain. |
In SK-OV-3 cells, near-complete degradation of Pirin was observed at a concentration of 50 nM after just 2 hours of treatment with CCT367766.[1][3] As is characteristic of PROTACs, a "hook effect" was observed at higher concentrations (e.g., 50-1500 nM), where the degradation efficiency decreases due to the formation of non-productive binary complexes.[1][3]
On-Target Validation with Rescue Experiments
To confirm that the degradation of Pirin by CCT367766 is a direct result of its engagement with both Pirin and CRBN, rescue experiments were performed. In these assays, cells are pre-treated with a compound that competes with CCT367766 for binding to either Pirin or CRBN. A successful rescue of Pirin from degradation validates the specific on-target activity of CCT367766.
Rescue Experiment Data
| Rescue Compound | Target | Cell Line | Rescue Compound Concentration | CCT367766 Concentration | Outcome | Reference |
| Chlorobisamide | Pirin | SK-OV-3 | 1 µM | 5 nM | Complete rescue of Pirin levels | [1][4] |
| CCT251236 (Chemical Probe 1) | Pirin | SK-OV-3 | Increasing concentrations | 5 nM | Clear, dose-dependent rescue of Pirin levels | [1] |
| Thalidomide | Cereblon (CRBN) | SK-OV-3 | 10 µM | 5 nM | Successful rescue of Pirin depletion | [1][4] |
Chlorobisamide, a high-affinity Pirin ligand that does not bind to CRBN, demonstrated a concentration-dependent rescue of Pirin expression, with complete rescue observed at 1 µM.[1][4] Similarly, pre-treatment with CCT251236, the parent Pirin-binding chemical probe from which CCT367766 was derived, also resulted in a clear rescue of Pirin depletion.[1] To confirm the involvement of the recruited E3 ligase, pre-treatment with 10 µM thalidomide, which binds to CRBN, successfully rescued Pirin from degradation.[1][4]
Experimental Protocols
Western Blotting for Pirin Degradation
This protocol is a standard method for quantifying Pirin protein levels following treatment with CCT367766.
-
Cell Culture and Treatment:
-
Plate SK-OV-3 cells in 6-well plates and grow to 60-70% confluency.
-
Prepare stock solutions of CCT367766 in DMSO.
-
Treat cells with the desired concentrations of CCT367766 (e.g., 0.5 nM to 100 nM) for the specified duration (e.g., 2 to 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., Vinculin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Pirin band intensity to the loading control for each sample.
-
Calculate the percentage of Pirin degradation relative to the vehicle-treated control.
-
Rescue Experiment Protocol
-
Cell Culture:
-
Plate SK-OV-3 cells as described above.
-
-
Pre-treatment with Competitor:
-
Pre-treat the cells with increasing concentrations of the rescue compound (e.g., Chlorobisamide, CCT251236, or thalidomide) for a specified period (e.g., 4 hours for Pirin binders, shorter for CRBN binders).
-
-
CCT367766 Treatment:
-
Add CCT367766 at a fixed concentration (e.g., 5 nM) to the media already containing the rescue compound.
-
Incubate for a defined time (e.g., 2 hours).
-
-
Lysis and Western Blotting:
-
Proceed with cell lysis, protein quantification, and Western blotting as described in the Pirin degradation protocol to determine the levels of Pirin.
-
Visualizing the Mechanism and Validation
The following diagrams illustrate the mechanism of CCT367766-mediated Pirin degradation and the principle of the rescue experiments.
Caption: Mechanism of CCT367766-induced Pirin degradation via ternary complex formation.
Caption: Workflow of a rescue experiment to validate on-target CCT367766 activity.
Conclusion
CCT367766 is a highly effective and specific degrader of the Pirin protein. The data presented demonstrates its potency in cellular models. Furthermore, rescue experiments utilizing competitive binders for both Pirin (CCT251236, Chlorobisamide) and the E3 ligase CRBN (thalidomide) conclusively validate that CCT367766's degradative effect on Pirin is a direct consequence of its intended on-target mechanism. These findings establish CCT367766 as a reliable chemical tool for studying the biological functions of Pirin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
CCT367766: A Comparative Analysis of a Third-Generation Pirin Degrader
In the landscape of targeted protein degradation, CCT367766 has emerged as a potent, third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively targets the pirin protein for degradation. This guide provides a comprehensive comparison of CCT367766 with its predecessors and other CRBN-based PROTACs, supported by experimental data, detailed methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this chemical probe.
CCT367766 orchestrates the degradation of pirin by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formic acid salt form of CCT367766 is often utilized to enhance its water solubility and stability without compromising its biological activity.
Performance Comparison of Pirin-Targeting PROTACs
The development of CCT367766 involved a systematic evolution from first and second-generation probes, with a focus on optimizing cell permeability and target engagement.[2][3] The following table summarizes the key performance metrics of these pirin degraders.
| Compound/Probe | Target | Cell Line | DC50 | Dmax | E3 Ligase Recruited |
| CCT367766 (Third Gen) | Pirin | SK-OV-3 | ~12 nM | ~96% | Cereblon |
| Second Gen. PROTAC (10) | Pirin | SK-OV-3 | >1 µM | Incomplete Degradation | Cereblon |
| First Gen. PROTAC (3) | Pirin | SK-OV-3 | No Degradation | No Degradation | Cereblon |
Note: Data for alternative pirin degraders is not extensively available in the cited literature. This table will be updated as more information becomes publicly accessible.
Binding Affinity and Cellular Activity of CCT367766
| Parameter | Value |
| Pirin Binding (Kd) | 55 nM |
| CRBN Binding (Kd) | 120 nM |
| CRBN-DDB1 Complex (IC50) | 490 nM |
| Cellular Pirin Depletion | Near-complete at 50 nM (2h, SK-OV-3 cells)[1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental procedures for evaluating CCT367766, the following diagrams are provided.
Caption: Mechanism of CCT367766-mediated pirin degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., SK-OV-3) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of CCT367766 for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (pirin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Signal Detection and Data Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of the PROTAC to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]
Ternary Complex Formation Assays
The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is crucial for degradation. Several biophysical assays can be used to characterize this complex.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Principle: This assay measures the proximity of two molecules tagged with a FRET donor and acceptor pair. In the context of PROTACs, the target protein and E3 ligase are labeled with the donor and acceptor, respectively. The formation of the ternary complex upon addition of the PROTAC brings the fluorophores into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Label the purified recombinant target protein (e.g., with a terbium cryptate donor) and the E3 ligase (e.g., with a d2 acceptor).
-
In a microplate, add the labeled proteins and a serial dilution of the PROTAC.
-
Incubate to allow for complex formation.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
The ratio of the acceptor to donor signal is plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed.[5]
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This can be used to determine the kinetics and affinity of binary and ternary complex formation.
-
Protocol Outline for Ternary Complex Analysis:
-
Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.
-
Inject the target protein alone to confirm no direct interaction.
-
Inject a constant concentration of the PROTAC mixed with varying concentrations of the target protein.
-
The binding response is measured, and the data is fitted to a kinetic model to determine the association and dissociation rates of the ternary complex.[6]
-
Conclusion
CCT367766 represents a significant advancement in the development of chemical probes for studying pirin biology. Its high potency and cellular activity make it a valuable tool for researchers investigating the roles of pirin in various cellular processes and disease states. The provided comparative data and detailed experimental protocols offer a solid foundation for the effective utilization of CCT367766 and the evaluation of other CRBN-based PROTACs. The continued development of novel PROTACs, guided by a thorough understanding of their mechanism of action and rigorous experimental characterization, holds great promise for the future of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Comparative In Vitro Efficacy Analysis: CCT367766 as a Pirin-Targeting PROTAC
Note on In Vivo Data: Publicly available literature does not currently contain data on the in vivo efficacy of CCT367766. The term "formic acid" appears in the context of its chemical synthesis and purification, not as a specific formulation for animal studies.[1][2][3][4] This guide, therefore, focuses on a comparative analysis of the in vitro performance of CCT367766 against its precursor small molecule inhibitor, CCT251236, to provide valuable insights for researchers in oncology and drug development.
Introduction
Pirin is a highly conserved iron-binding nuclear protein that has gained attention as a potential therapeutic target in oncology due to its role in tumorigenic pathways, including NF-κB signaling.[5] This guide provides a comparative overview of two distinct therapeutic strategies targeting pirin: CCT367766, a Proteolysis-Targeting Chimera (PROTAC) designed to induce pirin degradation, and its precursor, CCT251236, a small molecule that inhibits pirin's function through binding.[6] This comparison highlights the mechanistic differences and efficacy of a targeted protein degradation approach versus conventional inhibition.
Quantitative Data Summary: PROTAC Degrader vs. Small Molecule Inhibitor
The following table summarizes the key in vitro efficacy parameters for CCT367766 and CCT251236, primarily in the context of the SK-OV-3 human ovarian cancer cell line.
| Parameter | CCT367766 (PROTAC Degrader) | CCT251236 (Precursor Inhibitor) |
| Target Protein | Pirin | Pirin |
| Mechanism of Action | Induces the proteasomal degradation of pirin.[5][6] | Binds to pirin, inhibiting its function.[5][6] |
| Cell Line for Efficacy | SK-OV-3 (human ovarian cancer)[6][7] | Not specified in the provided literature. |
| Primary Efficacy Metric | DC₅₀ (Concentration for 50% degradation)[7] | Kᵢ (Binding Affinity)[5] |
| Reported In Vitro Potency | Concentration-dependent pirin depletion observed starting at 0.5 nM.[7] | 44 nM (Binding Affinity, KD)[5] |
| Maximal Degradation (Dₘₐₓ) | >90% degradation observed at a concentration of 50 nM.[5] | Not Applicable |
| Binding Affinity to Pirin (KD) | 55 nM[1][2] | 44 nM[5] |
| E3 Ligase Recruited | Cereblon (CRBN)[1][2] | Not Applicable |
| Affinity for CRBN-DDB1 (IC₅₀) | 490 nM[1][2] | Not Applicable |
Experimental Protocols
Pirin Degradation Assessment via Western Blot
The following protocol outlines the methodology for determining the degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) of CCT367766 in a cellular context.
1. Cell Culture and Compound Treatment:
-
SK-OV-3 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[1]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
A range of concentrations of CCT367766 are prepared by serial dilution and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified duration (e.g., 2 to 24 hours).[6]
2. Cell Lysis and Protein Quantification:
-
Following treatment, the cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the pirin protein, as well as a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Data Acquisition and Analysis:
-
A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software.
-
The pirin protein levels are normalized to the loading control for each sample.
-
The percentage of pirin degradation is calculated relative to the vehicle-treated control.
-
The DC₅₀ and Dₘₐₓ values are determined by plotting the percentage of degradation against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: CCT367766 forms a ternary complex with pirin and Cereblon.
Caption: Workflow for assessing pirin degradation by CCT367766.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pirin-Targeting Compounds: The PROTAC CCT367766 vs. The Small Molecule Inhibitor CCT251236
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools for studying the function of Pirin, a highly conserved iron-binding nuclear protein implicated in transcriptional regulation and cancer progression. We will objectively compare the performance of the Pirin-targeting PROTAC (Proteolysis Targeting Chimera), CCT367766, with its precursor small molecule inhibitor, CCT251236. This comparison, supported by experimental data, highlights the distinct mechanisms and advantages of targeted protein degradation versus simple inhibition.
Introduction to Pirin-Targeting Strategies
Pirin has emerged as a compelling therapeutic target due to its role in critical tumorigenic pathways, including NF-κB signaling.[1][2] Modulating Pirin's function is a key area of research. Two primary strategies for targeting Pirin are:
-
Inhibition: Using small molecules that bind to the protein and block its activity. CCT251236 is a high-affinity ligand developed for this purpose.[3]
-
Degradation: Employing heterobifunctional molecules, like PROTACs, that link the target protein to the cell's ubiquitin-proteasome system, leading to its destruction. CCT367766 is a third-generation PROTAC derived from CCT251236 that recruits the E3 ubiquitin ligase Cereblon (CRBN) to degrade Pirin.[4][5][6]
Performance Comparison: Degrader vs. Inhibitor
The primary distinction between CCT367766 and CCT251236 lies in their mechanism of action, which translates to significant differences in their biological effects. While CCT251236 acts as an occupant of Pirin's binding site, CCT367766 catalytically induces its degradation, leading to a profound and sustained elimination of the protein.
Quantitative Performance Metrics
The following table summarizes the key performance data for CCT367766 and CCT251236, highlighting the high potency of the degradation strategy.
| Parameter | CCT367766 (PROTAC Degrader) | CCT251236 (Inhibitor) | Description |
| Target | Pirin | Pirin | The protein being targeted. |
| Mechanism | Induced Degradation | Inhibition | The method of action on the target protein. |
| DC₅₀ | ~12 nM | Not Applicable | Concentration for 50% maximal degradation.[7][8] |
| Dₘₐₓ | ~96% | Not Applicable | Maximum percentage of protein degradation.[7][8] |
| Pirin Binding (Kd) | 55 nM | 44 nM | Dissociation constant for Pirin binding.[7][9][10] |
| E3 Ligase Recruited | Cereblon (CRBN) | None | The E3 ligase utilized for ubiquitination. |
| CRBN Binding (Kd) | 120 nM | Not Applicable | Dissociation constant for Cereblon binding.[7] |
| CRBN-DDB1 Complex (IC₅₀) | 490 nM | Not Applicable | Concentration for 50% inhibition of binding to the CRBN-DDB1 complex.[4][5] |
| Cell Line for DC₅₀ | SK-OV-3 | Not Applicable | Human ovarian cancer cell line used for degradation assays.[7] |
Signaling Pathways and Mechanisms
To visualize the biological context and the distinct mechanisms of these two compounds, the following diagrams illustrate the Pirin signaling pathway and the comparative modes of action.
Pirin acts as a nuclear coregulator of the NF-κB signaling pathway.[11] Pro-inflammatory stimuli lead to the degradation of IκB in the cytoplasm, allowing the NF-κB complex (p65/p50) to translocate to the nucleus.[1] In the nucleus, Pirin, along with other cofactors like Bcl3, facilitates the binding of NF-κB to target DNA sequences, thereby regulating the transcription of genes involved in inflammation, cell survival, and proliferation.[1][2]
Cross-Reactivity and Selectivity Profile
A critical aspect of any chemical probe is its selectivity. CCT367766 has demonstrated remarkable selectivity for Pirin.
CCT367766 Selectivity
Whole-proteome mass spectrometry analysis was conducted to assess the cellular selectivity of CCT367766. In SK-OV-3 cells treated with 50 nM of the PROTAC for 4 hours, only Pirin showed a significant reduction in protein levels out of 8,547 quantifiable proteins. This indicates that off-target protein degradation is minimal at effective concentrations.
CCT251236 Off-Target Profile
As the Pirin-binding component of CCT367766, the selectivity of CCT251236 is also important. A Kinomescan assay against 442 kinases showed that the parent compound of CCT251236 had an IC₅₀ for BRAF of 420 nM, while IC₅₀ values for KIT, PDGFRA, and PDGFRB were all greater than 10,000 nM.[9][12] However, further experiments with unrelated BRAF inhibitors showed no activity in the phenotypic screen used to identify CCT251236, suggesting its primary cellular effects are not due to BRAF inhibition.[9] A broader screen against 98 targets identified some activity at several receptors at 10 µM, a concentration significantly higher than its Pirin binding affinity.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: TMT-Based Quantitative Proteomics for Selectivity Profiling
This protocol outlines a typical workflow for assessing the selectivity of a PROTAC like CCT367766 across the entire proteome.[13][14]
-
Cell Culture and Treatment: Culture SK-OV-3 cells to 70-80% confluency. Treat cells with CCT367766 at the desired concentration (e.g., 50 nM) and for a specific time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction and Digestion: Harvest and lyse the cells in a buffer containing protease inhibitors. Quantify the protein concentration. Reduce and alkylate the proteins, then digest them into peptides using trypsin overnight.[14]
-
TMT Labeling: Label the peptide digests from each condition (e.g., CCT367766-treated and vehicle) with distinct Tandem Mass Tag (TMT) isobaric tags according to the manufacturer's protocol. Quench the reaction with hydroxylamine.[15]
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples into a single tube. Clean up the pooled sample using solid-phase extraction. Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.[13]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[13]
-
Data Analysis: Process the raw mass spectrometry data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in the CCT367766-treated sample compared to the vehicle control.[13]
Protocol 2: Western Blotting for Pirin Degradation (DC₅₀ Determination)
This protocol is used to semi-quantitatively assess the degradation of Pirin protein following treatment with CCT367766 and to determine the DC₅₀ value.[7]
-
Cell Culture and Treatment: Plate SK-OV-3 cells and allow them to adhere. Treat the cells with a serial dilution of CCT367766 for a fixed time (e.g., 2 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for Pirin. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the Pirin signal to the loading control. Calculate the percentage of Pirin degradation relative to the vehicle control for each CCT367766 concentration.
-
DC₅₀ Calculation: Plot the percentage of degradation against the log concentration of CCT367766 and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay can be used to quantify the binding of CCT251236 or CCT367766 to Pirin in living cells, providing a measure of target engagement.[16][17][18]
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a Pirin-NanoLuc® fusion protein. Seed the transfected cells in a 96-well plate.
-
Assay Setup: Prepare a solution of the NanoBRET™ tracer specific for Pirin and the test compound (CCT251236 or CCT367766) at various concentrations. Add the tracer and compound solutions to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ to allow for compound entry and binding.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to each well. Read the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer.[18]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the test compound concentration to determine the IC₅₀ value, which reflects the target engagement potency.
Conclusion
The development of CCT367766 as a potent and selective Pirin degrader represents a significant advancement for studying Pirin biology. Compared to its precursor inhibitor, CCT251236, the PROTAC CCT367766 offers the distinct advantage of eliminating the target protein, which can lead to a more profound and sustained biological response. The high selectivity of CCT367766, as demonstrated by proteomic studies, makes it a valuable tool for elucidating the specific functions of Pirin. This guide provides the foundational data and methodologies for researchers to effectively utilize and evaluate these powerful chemical probes in their own studies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCT367766 formic | PROTACs | | Invivochem [invivochem.com]
- 6. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe CCT251236 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 18. eubopen.org [eubopen.org]
Safety Operating Guide
Essential Safety and Handling Guidance for CCT367766 Formic
For researchers, scientists, and drug development professionals handling CCT367766 formic, a comprehensive understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount. CCT367766 is a potent, third-generation heterobifunctional and Cereblon-based pirin targeting protein degradation probe (PROTAC)[1][2]. The "formic" designation indicates that the compound is likely a salt, with formic acid used during its synthesis or purification[3][4][5]. Consequently, the safety protocols are heavily influenced by the hazardous properties of formic acid.
Formic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[6][7][8][9]. It is also harmful if swallowed and toxic if inhaled[7][8][9][10]. Therefore, stringent safety measures must be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical when handling this compound. The following table summarizes the recommended PPE based on established guidelines for handling formic acid.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are commonly recommended for good resistance to formic acid.[11] Always check for leaks and tears before use. |
| Eyes & Face | Safety goggles and face shield | Use tight-sealing safety goggles and a face shield to protect against splashes.[6][11] |
| Respiratory | Respirator | In areas with potential for vapor inhalation, a NIOSH/MSHA approved respirator is necessary. The type of respirator depends on the airborne concentration of formic acid.[6][11] |
| Body | Protective clothing | Wear a lab coat, and for larger quantities or risk of significant splashing, full-body protective clothing made of formic acid-resistant material is advised.[11] |
Handling and Storage Procedures
Safe handling and storage practices are essential to prevent accidents and exposure.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ignition Sources : Formic acid is a flammable liquid.[6][8][9][10] Keep it away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use explosion-proof electrical and ventilating equipment.[6]
-
Storage : Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[6][7] Containers should be kept tightly closed.[6][7]
-
Static Discharge : Take precautionary measures against static discharge.[6][7]
Accidental Release and Disposal Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Spill Response :
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[12]
-
Neutralize the spill with a suitable agent like sodium bicarbonate or soda ash.[13]
-
Collect the absorbed material into a suitable, closed container for disposal.[6][12]
-
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[6][13] Do not pour down the drain.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemos.de [chemos.de]
- 9. Formic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. agilent.com [agilent.com]
- 11. What are the safety measures for formic acid production plants? - Blog [bofanchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
